molecular formula C8H11N3O3S B1674445 Lamivudine, (+/-)-trans- CAS No. 131086-22-1

Lamivudine, (+/-)-trans-

Cat. No.: B1674445
CAS No.: 131086-22-1
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine, (+/-)-trans- is a reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3' carbon of the pentose ring. It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural and Analytical Characterization of (±)-trans-Lamivudine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Executive Overview

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV and Hepatitis B. The pharmacological efficacy of Lamivudine is strictly stereospecific, residing exclusively in the (-)-cis-[2R,5S] enantiomer. However, the de novo synthesis of the 1,3-oxathiolane ring system inherently generates a mixture of stereoisomers[1].

As drug development professionals, our mandate is to rigorously control process impurities. The (±)-trans-Lamivudine diastereomeric mixture—comprising the [2R,5R] and[2S,5S] enantiomers—represents a critical quality attribute (CQA) that must be isolated, structurally elucidated, and quantified[2]. This whitepaper details the causality behind our synthetic analytical choices, offering self-validating protocols for the structural analysis of (±)-trans-Lamivudine.

The Stereochemical Landscape and Synthetic Causality

The 1,3-oxathiolane nucleoside core possesses two chiral centers: C2 (bearing the hydroxymethyl group) and C5 (bearing the cytosine base).

The Causality of Trans Formation: During the N-glycosylation step, a Lewis acid (such as TMS-Tf or TiCl₄) is employed to activate the anomeric C5 position of the oxathiolane acetate, generating a transient oxonium ion[3]. The incoming silylated cytosine nucleophile can attack from either the α or β face. Because the oxonium intermediate is planar and lacks absolute steric hindrance on a single face, the thermodynamic and kinetic pathways compete. Without a strong stereodirecting auxiliary (like a menthyl ester), this reaction yields a diastereomeric mixture of cis and trans isomers[3].

Workflow A N-Glycosylation Reaction (Cytosine + Oxathiolane) B Crude Mixture (Cis & Trans Diastereomers) A->B Lewis Acid Catalysis C Fractional Crystallization & Silica Gel Chromatography B->C Diastereomeric Separation D (±)-Cis-Lamivudine (Target Precursor) C->D E (±)-Trans-Lamivudine (Impurity Fraction) C->E F Chiral HPLC Resolution E->F Enantiomeric Profiling G (+)-Trans-[2S,5S] F->G H (-)-Trans-[2R,5R] F->H

Fig 1. Workflow for synthesis, isolation, and chiral resolution of (±)-trans-Lamivudine.

Experimental Workflows: Isolation and Resolution

To establish a highly pure reference standard for (±)-trans-Lamivudine[4], we must separate it from the cis precursor.

Protocol 1: Diastereomeric Separation of (±)-trans-Lamivudine

Self-Validating Mechanism: This protocol utilizes orthogonal techniques (chromatography followed by crystallization). The physical state of the precipitate and the singular LC-MS retention time validate diastereomeric purity without requiring external reference standards initially.

  • Step 1: Reaction Quenching. Quench the N-glycosylation reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid catalyst, preventing acid-catalyzed epimerization at the C5 position. Extract the organics using dichloromethane (DCM).

  • Step 2: Silica Gel Chromatography. Load the concentrated crude mixture onto a 100-200 mesh silica gel column. Elute using a gradient of Methanol:DCM (5:95 to 10:90). The cis and trans diastereomers exhibit distinct retention factors (Rf) due to the spatial orientation of their polar functional groups; typically, the cis isomer elutes faster[5].

  • Step 3: Fractional Crystallization. Pool the trans-enriched fractions and concentrate under reduced pressure. Dissolve the residue in a minimal volume of a hot ethyl acetate/hexane mixture. Cool the solution to -20°C for 36 hours. The (±)-trans diastereomer will preferentially precipitate as a crystalline solid[1].

  • Step 4: LC-MS Validation. Analyze the precipitate. A single chromatographic peak yielding a mass of m/z 230.06 [M+H]⁺ confirms the molecular identity, while the baseline absence of the cis peak validates diastereomeric purity[4].

Protocol 2: Chiral HPLC Enantiomeric Resolution

To quantify the individual [2R,5R] and [2S,5S] enantiomers, chiral chromatography is mandatory[2]. Self-Validating Mechanism: The resolution is internally validated by integrating the two resolved peaks—which must yield an exact 1:1 ratio for a true racemate—and confirming equal but opposite optical rotations via an inline polarimeter.

  • Step 1: Column Equilibration. Equilibrate a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with a mobile phase of Hexane:Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA is critical to suppress secondary amine interactions between the cytosine base and the silica support, preventing peak tailing.

  • Step 2: Injection & Elution. Inject 20 µL of the (±)-trans-Lamivudine solution (1 mg/mL). Run isocratically at 1.0 mL/min at 25°C, monitoring UV absorbance at 254 nm.

  • Step 3: Polarimetric Verification. Collect the two baseline-resolved peaks and subject them to polarimetry to confirm the (+)-trans and (-)-trans identities.

Spectroscopic Elucidation: The Logic of NMR Assignment

Mass spectrometry confirms the molecular weight, but it cannot differentiate stereoisomers. As an Application Scientist, I rely on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating tool for structural elucidation[6].

The Causality of NOESY NMR: The ultimate proof of relative stereochemistry relies on Nuclear Overhauser Effect Spectroscopy (NOESY). The NOE signal intensity is inversely proportional to the sixth power of the distance between two protons ( r−6 ).

  • In the cis-isomer , the C2-hydroxymethyl group and the C5-cytosine base are co-facial. Their protons reside within the 5 Å threshold required for cross-relaxation, yielding a strong NOE cross-peak.

  • In the trans-isomer , these groups are anti-facial. The distance significantly exceeds 5 Å, rendering the NOE cross-peak completely absent[6].

NOE_Logic A 1H-NMR NOESY Analysis B Measure Cross-Relaxation (C2-CH2OH vs C5-Base) A->B C Strong NOE Signal (Protons Co-facial) B->C Distance < 5 Å D No NOE Signal (Protons Anti-facial) B->D Distance > 5 Å E Assigned as Cis-Isomer C->E F Assigned as Trans-Isomer D->F

Fig 2. Logical decision tree for stereochemical assignment of oxathiolane isomers via NOESY NMR.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and spectroscopic data used to differentiate the diastereomeric pairs during quality control analysis.

Table 1: Stereochemical and Analytical Profiling of Lamivudine Isomers

Analytical Property(±)-cis-Lamivudine (Mixture)(±)-trans-Lamivudine (Mixture)
Absolute Configurations [2R, 5S] &[2S, 5R][2R, 5R] & [2S, 5S]
Pharmacological Role Contains Active API (3TC)Critical Process Impurities
C2-H to C5-H NOE Signal Strong Positive (Co-facial)Absent (Anti-facial)
1H-NMR Chemical Shifts Distinct upfield/downfield shiftsDistinct upfield/downfield shifts
Diastereomeric Separation Achiral Silica (Higher Rf)Achiral Silica (Lower Rf)
Molecular Mass [M+H]⁺ 230.06230.06

By integrating controlled synthetic separation, chiral chromatography, and NOESY NMR, analytical teams can establish a robust, self-validating framework for the lifecycle management and impurity profiling of Lamivudine APIs.

Sources

Stereochemical Architecture of Lamivudine: A Technical Guide on Isomeric Differentiation, Synthesis, and Pharmacological Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and Hepatitis B (HBV). The clinical viability of Lamivudine is entirely dictated by its stereochemistry. The 1,3-oxathiolane core of the molecule contains two chiral centers, giving rise to four distinct stereoisomers. As a Senior Application Scientist, I present this whitepaper to dissect the pharmacological causality behind why only the (-)-cis enantiomer serves as the active pharmaceutical ingredient (API), and to provide validated, self-contained protocols for its stereoselective synthesis and chiral resolution.

Stereochemical Architecture and Nomenclature

The chemical structure of Lamivudine is based on a 1,3-oxathiolane ring substituted at the C2 position with a hydroxymethyl group and at the C5 position with a cytosine nucleobase. This geometry creates two stereocenters, resulting in two pairs of enantiomers:

  • cis-isomers: (-)-cis [2R, 5S] and (+)-cis[2S, 5R]

  • trans-isomers: (-)-trans [2R, 5R] and (+)-trans [2S, 5S]

The racemic mixture of the cis-isomers is historically referred to as BCH-189[1]. However, the approved therapeutic API is strictly the (-)-cis enantiomer (3TC) .

IsomerFate Racemate Racemic Cis-Mixture (BCH-189) MinusCis (-)-cis Isomer (3TC) [2R, 5S] Racemate->MinusCis Chiral Resolution PlusCis (+)-cis Isomer [2S, 5R] Racemate->PlusCis Chiral Resolution HIV Viral Polymerases (HIV-1 RT / HBV Pol) MinusCis->HIV High Affinity PolGamma Human DNA Pol γ (Mitochondrial) MinusCis->PolGamma Steric Exclusion PlusCis->HIV Moderate Affinity PlusCis->PolGamma High Affinity Efficacy High Antiviral Efficacy Chain Termination HIV->Efficacy Toxicity Mitochondrial Toxicity (Lactic Acidosis) PolGamma->Toxicity

Biological fate of Lamivudine cis-isomers highlighting Pol γ discrimination.

Pharmacological & Toxicological Causality

The necessity for absolute stereocontrol in Lamivudine synthesis is driven by two distinct biological mechanisms: target efficacy and off-target toxicity.

Antiviral Efficacy (Target Affinity)

Both cis-enantiomers undergo intracellular phosphorylation to their active triphosphate forms. These triphosphates act as competitive inhibitors and DNA chain terminators for HIV-1 Reverse Transcriptase (RT) and HBV polymerase. However, the unnatural L-nucleoside configuration of the (-)-cis isomer mimics the natural nucleotide geometry precisely enough to deceive the viral polymerases with exceptionally high affinity, yielding an IC50 in the low nanomolar range[1].

Evasion of Mitochondrial Toxicity (Off-Target Discrimination)

The primary dose-limiting toxicity of the NRTI class is mitochondrial dysfunction (manifesting as myopathy, hepatic steatosis, and lactic acidosis) caused by the off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ) [2].

The structural causality of Lamivudine's safety profile lies in the Pol γ nucleotide-binding pocket. Pol γ is highly stereoselective; it readily incorporates natural D-nucleosides and their synthetic mimics (such as the (+)-cis isomer of Lamivudine). Conversely, the active site of Pol γ imposes severe steric clashes against L-nucleosides. Consequently, Pol γ discriminates against the (-)-cis enantiomer by a factor of ~10,000 compared to natural nucleotides[3]. This steric exclusion is the fundamental reason the (-)-cis isomer possesses a vastly superior therapeutic index.

Quantitative Isomeric Comparison
IsomerAbsolute ConfigurationHIV-1 IC50 (µM)Cytotoxicity CC50 (µM)Pol γ AffinityClinical Status
(-)-cis (3TC) 2R, 5S~0.02> 100Very Low (Steric Exclusion)Approved API
(+)-cis 2S, 5R~0.20< 10High (Readily Incorporated)Toxic Impurity
trans (Mixture) 2R,5R / 2S,5S> 1.00VariableModerateProcess Impurity

(Data synthesized from in vitro primary human lymphocyte and CEM cell assays[1][4])

Self-Validating Experimental Protocols

To achieve the requisite >99.9% enantiomeric excess (ee) of the (-)-cis isomer, the manufacturing workflow must employ rigorous stereocontrol during the N-glycosylation step, followed by highly specific chiral resolution[5][6].

Synthesis Start 1,3-Oxathiolane Intermediate Glycosylation N-Glycosylation (Lewis Acid Catalyst) Start->Glycosylation + Silylated Cytosine Intermediate cis/trans Mixture Glycosylation->Intermediate Stereocontrol Purification Crystallization (cis-Isolation) Intermediate->Purification Remove trans Resolution (S)-BINOL Co-crystallization Purification->Resolution Racemic cis Final (-)-cis Lamivudine (>99.9% ee) Resolution->Final Chiral Separation

Step-by-step workflow for the stereoselective synthesis and chiral resolution of Lamivudine.
Protocol A: Stereoselective N-Glycosylation via Lewis Acid Catalysis

Causality: Coupling a pyrimidine base to the oxathiolane ring intrinsically yields a racemic mixture. By employing a Lewis acid (e.g., SnCl4 or ZrCl4), the oxathiolane acetate is ionized into a reactive oxocarbenium intermediate. Utilizing a chiral auxiliary (e.g., L-menthol) at the C2 position provides anchimeric assistance. The auxiliary sterically shields one face of the oxocarbenium ion, directing the incoming silylated cytosine to attack exclusively from the opposite face, thereby heavily favoring the cis-diastereomer[6].

Step-by-Step Methodology:

  • Silylation of Cytosine: Suspend cytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux under an inert atmosphere until a clear solution is obtained. Concentrate under vacuum to yield silylated cytosine.

  • Activation: Dissolve the 1,3-oxathiolane acetate intermediate (bearing the C2 chiral auxiliary) in anhydrous dichloromethane (DCM). Cool the reactor to 0°C. Add 0.5 to 1.0 equivalents of the Lewis acid catalyst (ZrCl4 or SnCl4) dropwise to generate the oxocarbenium ion.

  • Glycosylation: Slowly add the silylated cytosine to the activated oxathiolane solution. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature, stirring for 4-12 hours. The chiral auxiliary ensures the nucleophilic attack occurs predominantly on the desired face.

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate until the pH neutralizes. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Diastereomeric Purification: Recrystallize the crude mixture from an ethyl acetate/hexane (3:7) solvent system. The pure cis-diastereomer will precipitate, leaving the undesired trans-isomer in the mother liquor.

Protocol B: Chiral Resolution via (S)-BINOL Co-Crystallization

Causality: If the upstream process yields a racemic cis-mixture (BCH-189), enantiomeric separation is mandatory. (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] acts as a highly specific chiral host. It forms a stable, hydrogen-bonded co-crystal exclusively with the (-)-cis enantiomer due to complementary spatial geometry, leaving the (+)-cis enantiomer fully dissolved in the solvent[5].

Step-by-Step Methodology:

  • Dissolution: Suspend the racemic cis-lamivudine mixture and (S)-BINOL in a 1:1 molar ratio in analytical-grade methanol.

  • Thermal Homogenization: Heat the suspension to 60°C under continuous stirring until a completely homogenous solution is achieved.

  • Selective Co-Crystallization: Cool the solution at a controlled rate of 5°C/hour down to room temperature, and subsequently to 4°C. The (-)-cis Lamivudine/(S)-BINOL co-crystal will selectively precipitate.

  • Filtration: Filter the resulting co-crystals through a sintered glass funnel and wash twice with cold methanol to remove any residual (+)-cis isomer.

  • API Liberation: Suspend the isolated co-crystals in a biphasic mixture of water and ethyl acetate. Agitate vigorously. The hydrophobic (S)-BINOL partitions entirely into the organic (ethyl acetate) phase, while the enantiopure (-)-cis Lamivudine partitions into the aqueous phase.

  • Recovery: Separate the aqueous phase and lyophilize to recover the (-)-cis Lamivudine API (>99.9% ee).

Analytical Validation

To validate the efficacy of the resolution protocol, Chiral High-Performance Liquid Chromatography (HPLC) must be employed. Utilizing a chiral stationary phase (e.g., Chiralpak AS-H) with an isocratic mobile phase of Methanol/Ethanol, the distinct retention times of the four stereoisomers can be mapped. The acceptance criterion for pharmaceutical-grade Lamivudine dictates an enantiomeric excess (ee) of ≥ 99.5% for the (-)-cis isomer, with trans-isomers below the limit of quantitation (LOQ).

References

  • A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol)[(S)-(BINOL)] Source: ResearchGate URL:[Link]

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Lamivudine - LiverTox - NCBI Bookshelf Source: NIH (National Institute of Diabetes and Digestive and Kidney Diseases) URL:[Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: D-NB.info (Beilstein Journal of Organic Chemistry) URL:[Link]

  • Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • 5c52 - Probing the Structural and Molecular Basis of Nucleotide Selectivity by Human Mitochondrial DNA Polymerase gamma Source: PDBj (Protein Data Bank Japan) URL:[Link]

  • Mechanisms of nucleoside analog antiviral activity and resistance during human immunodeficiency virus reverse transcription Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds Source: Google Patents URL

Sources

The Unseen Isomer: A Technical Guide to the Stereochemical Toxicity Profile of Lamivudine and the Case of the (+/-)-trans- Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lamivudine, the (-)-enantiomer of a cis-2',3'-dideoxy-3'-thiacytidine, is a cornerstone of antiretroviral therapy, celebrated for its potent antiviral activity and a favorable safety profile relative to other nucleoside reverse transcriptase inhibitors (NRTIs). This clinical success, however, hinges on a critical aspect of its chemistry: stereoisomerism. The synthesis of lamivudine inevitably produces a mixture of stereoisomers, including the therapeutically inactive and potentially toxic (+)-enantiomer and the often-overlooked (+/-)-trans-diastereomers. While the toxicological profile of the cis-enantiomers is well-characterized, the (+/-)-trans-isomer remains largely unstudied in publicly available literature. This technical guide provides an in-depth analysis of the known toxicity profiles of lamivudine's cis-enantiomers, elucidates the underlying mechanisms of their differential toxicity, and addresses the significant knowledge gap concerning the (+/-)-trans-isomer. We will explore the synthetic origins of these isomers, infer potential toxicities based on structure-activity relationships, and propose a framework of essential toxicological assays for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the development and quality control of lamivudine and other chiral drug substances.

Introduction: The Critical Role of Stereochemistry in Drug Safety

The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to its three-dimensional structure. Different stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological properties. Lamivudine serves as a classic example of this principle. The clinically utilized drug is the (-)-cis-enantiomer, also known as (-)-2R,5S-isomer, which possesses potent anti-HIV and anti-HBV activity with relatively low cytotoxicity[1]. In contrast, its mirror image, the (+)-cis-enantiomer, is significantly more toxic.

The manufacturing process of lamivudine can result in the formation of four stereoisomers: the cis-enantiomers ((+)- and (-)-) and the trans-enantiomers ((+)- and (-)-)[2]. While stringent purification processes are in place to isolate the desired (-)-cis-enantiomer to a high degree of purity, the potential presence of other isomers as impurities necessitates a thorough understanding of their toxicological profiles. This guide will focus on the known and inferred toxicity of these isomers, with a particular emphasis on the under-characterized (+/-)-trans-isomer.

G cluster_0 Lamivudine Stereoisomers Racemic Lamivudine Racemic Lamivudine (-)-cis-Lamivudine (Active Drug) (-)-cis-Lamivudine (Active Drug) Racemic Lamivudine->(-)-cis-Lamivudine (Active Drug) Separation (+)-cis-Lamivudine (+)-cis-Lamivudine Racemic Lamivudine->(+)-cis-Lamivudine Separation (+/-)-trans-Lamivudine (+/-)-trans-Lamivudine Racemic Lamivudine->(+/-)-trans-Lamivudine Byproduct

Caption: Stereoisomers of Lamivudine originating from synthesis.

Toxicity Profile of Cis-Enantiomers: A Tale of Two Mirror Images

The differential toxicity of the cis-enantiomers of lamivudine is primarily attributed to their interaction with human mitochondrial DNA polymerase gamma (Pol γ)[3][4].

The Active Isomer: (-)-Cis-Lamivudine

The therapeutic success of lamivudine is largely due to its low affinity for human DNA polymerases, including Pol γ[5]. This selectivity ensures that the drug primarily inhibits viral reverse transcriptase without significantly disrupting mitochondrial DNA synthesis in the host cell. While class-wide toxicities for NRTIs, such as lactic acidosis and severe hepatomegaly with steatosis, have been reported, they are less frequently observed with lamivudine[6][7]. However, it is not without adverse effects, which can include headache, nausea, and fatigue[7]. In vitro studies have shown that lamivudine can induce oxidative stress and has mutagenic potential at high concentrations[8][9][10].

The More Toxic Enantiomer: (+)-Cis-Lamivudine

In stark contrast to its (-)-counterpart, the (+)-cis-enantiomer of lamivudine exhibits significantly higher cytotoxicity. This increased toxicity is a direct consequence of its more efficient incorporation into mitochondrial DNA by Pol γ. This incorporation leads to chain termination of mitochondrial DNA, disrupting mitochondrial function and potentially leading to the severe adverse effects associated with NRTI toxicity[3].

IsomerRelative CytotoxicityInteraction with DNA Polymerase Gamma
(-)-cis-Lamivudine LowLow affinity, poor substrate
(+)-cis-Lamivudine HighHigher affinity, better substrate

Caption: Comparative toxicity of Lamivudine cis-enantiomers.

The Enigma of the (+/-)-trans-Isomer: An Uncharacterized Impurity

Despite being a known byproduct of lamivudine synthesis, there is a conspicuous absence of publicly available toxicological data for the (+/-)-trans-isomer. This represents a critical knowledge gap for drug development professionals and regulatory bodies. The separation of cis and trans isomers is a key step in the manufacturing process, implying that the trans-isomer is considered an undesirable impurity[2][11].

Inferred Toxicological Risks

In the absence of direct data, we can infer potential toxicities based on structure-activity relationships of related 1,3-oxathiolane nucleoside analogues. A study on a series of 5-methyl-1,3-oxathiolane-based nucleoside analogs found that all tested isomers, regardless of their stereochemistry, were inactive as antiviral agents but exhibited cytotoxicity. This suggests that the (+/-)-trans-isomer of lamivudine could also possess cytotoxic properties.

Furthermore, the fundamental mechanism of NRTI toxicity is the inhibition of mitochondrial DNA polymerase. It is plausible that the trans-isomer, being a nucleoside analog, could also interact with Pol γ, although its affinity and rate of incorporation are unknown.

Recommended Toxicological Evaluation of the (+/-)-trans-Isomer

To address the current knowledge gap, a comprehensive toxicological evaluation of the (+/-)-trans-isomer of lamivudine is imperative. The following experimental workflows are recommended to establish a robust toxicity profile.

G cluster_0 Toxicity Assessment Workflow for (+/-)-trans-Lamivudine Cytotoxicity Assays Cytotoxicity Assays Mitochondrial Toxicity Assays Mitochondrial Toxicity Assays Cytotoxicity Assays->Mitochondrial Toxicity Assays If cytotoxic Genotoxicity Assays Genotoxicity Assays Mitochondrial Toxicity Assays->Genotoxicity Assays In Vivo Toxicity Studies In Vivo Toxicity Studies Genotoxicity Assays->In Vivo Toxicity Studies

Caption: Proposed workflow for toxicity assessment.

Experimental Protocols
  • Objective: To determine the concentration at which the (+/-)-trans-isomer causes cell death.

  • Methodology:

    • Culture relevant human cell lines (e.g., HepG2 for liver toxicity, CEM for lymphoid cells).

    • Expose cells to a range of concentrations of the (+/-)-trans-isomer for 24, 48, and 72 hours.

    • Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Objective: To assess the impact of the (+/-)-trans-isomer on mitochondrial function.

  • Methodology:

    • Mitochondrial DNA Content: Treat cells with the isomer and quantify mitochondrial DNA (mtDNA) levels relative to nuclear DNA (nDNA) using quantitative PCR (qPCR). A decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

    • Mitochondrial Respiration: Utilize high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with the isomer. Inhibition of OCR is a hallmark of mitochondrial dysfunction.

    • DNA Polymerase Gamma Inhibition Assay: Perform in vitro assays using purified recombinant human DNA polymerase gamma to determine the inhibitory constant (Ki) and incorporation efficiency of the triphosphate form of the (+/-)-trans-isomer.

  • Objective: To evaluate the potential of the (+/-)-trans-isomer to cause genetic damage.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): Screen for point mutations using various strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Micronucleus Test: Assess for chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

    • Comet Assay (Single Cell Gel Electrophoresis): Detect DNA strand breaks in individual cells.

Conclusion and Future Perspectives

The stereochemical purity of lamivudine is paramount to its safety and efficacy. While the toxicological profiles of the cis-enantiomers are well-established, the (+/-)-trans-isomer remains a significant unknown. The lack of public data on its toxicity is a concern, given its potential presence as an impurity in the final drug product.

This guide has synthesized the available information on the stereochemical toxicity of lamivudine and proposed a clear path forward for the characterization of the (+/-)-trans-isomer. It is crucial for manufacturers to not only ensure the rigorous removal of this isomer but also to generate and make available comprehensive toxicological data to support the overall safety profile of lamivudine. Further research into the structure-toxicity relationships of 1,3-oxathiolane nucleosides will also contribute to a better understanding of the potential risks associated with these types of impurities. As our understanding of drug toxicity evolves, a proactive and thorough approach to characterizing all potential impurities is essential for ensuring patient safety.

References

  • Brinkman, K., ter Hofstede, H. J., Burger, D. M., Smeitink, J. A., & Koopmans, P. P. (1998).
  • Chen, C. H., & Cheng, Y. C. (1995). The role of mitochondria in the chemotherapy of viral diseases. Antiviral chemistry & chemotherapy, 6(4), 191-201.
  • Franchini, S., Battisti, U. M., Sorbi, C., & Brasili, L. (2016). Synthesis, structural characterization and biological evaluation of 4′-C-methyl- and phenyl-dioxolane pyrimidine and purine nucleosides. Molecules, 21(9), 1213.
  • Johnson, A. A., Johnson, K. A., & Boyer, P. L. (2001). Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs. Journal of Biological Chemistry, 276(44), 40841-40847.
  • LAMIVUDINE - New Drug Approvals. (2016, March 18).
  • Olaniyan, L. W. B., Maduagwu, E. N., Akintunde, O. W., Oluwayelu, D. O., & Brai, B. I. C. (2015). Lamivudine-Induced Liver Injury. Open Access Macedonian Journal of Medical Sciences, 3(4), 569–575.
  • Perry, C. M., & Faulds, D. (1997). Lamivudine. Drugs, 53(4), 657-680.
  • RxList. (2018, April 15). Combivir (Lamivudine, Zidovudine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Sommadossi, J. P. (1999). Lamivudine: a review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.
  • Torres, S. M., & Kirby, K. A. (2012). The genetic toxicity effects of lamivudine and stavudine antiretroviral agents. Expert opinion on drug metabolism & toxicology, 8(11), 1415-1427.
  • U.S. Food and Drug Administration. (2013, November 15). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use Lamivudine and Zidovudine. Retrieved from [Link]

  • Wikipedia. (2024). Lamivudine. In Wikipedia. Retrieved from [Link]

  • Yi, W. B., & Cai, C. (2009). A convenient synthesis of lamivudine.

Sources

The Stereochemical Evolution of Lamivudine: From Racemic Mixture to Enantiopure Antiviral

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The discovery and development of Lamivudine (3TC) represents a watershed moment in antiviral pharmacology and stereoselective drug design. Originally synthesized as a racemic mixture known as BCH-189, researchers soon discovered that the pharmacological efficacy and toxicological profiles of its stereoisomers were profoundly divergent. This whitepaper provides an in-depth technical analysis of the stereoisomer discovery of Lamivudine, detailing the causality behind enantiomer separation, the self-validating protocols used for resolution, and the mechanistic basis for its targeted efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

The Genesis of BCH-189

In 1988, Dr. Bernard Belleau at McGill University and Dr. Paul Nguyen-Ba at IAF BioChem International synthesized a novel nucleoside analog by replacing the 3'-carbon of the ribose ring in 2'-deoxycytidine with a sulfur atom[1]. This structural modification yielded a racemic mixture of cis-isomers designated as (±)-BCH-189[2].

Initial in vitro evaluations demonstrated that (±)-BCH-189 possessed potent anti-HIV activity[2]. However, when samples were sent to Dr. Yung-Chi Cheng at Yale University for toxicological profiling, it became evident that the racemic mixture exhibited underlying cytotoxicity[1]. This prompted a critical hypothesis: the therapeutic window of BCH-189 was being compromised by stereospecific interactions with host cellular machinery.

The Stereochemical Conundrum: Efficacy vs. Toxicity

Nucleoside analogs must undergo intracellular phosphorylation to their active triphosphate forms to inhibit viral reverse transcriptase (RT)[]. However, human DNA polymerases—particularly mitochondrial DNA polymerase γ—can also inadvertently incorporate these analogs, leading to mitochondrial toxicity and severe side effects[].

In 1989, Dr. Raymond Schinazi and Dr. Dennis Liotta at Emory University successfully separated the enantiomers of BCH-189 to isolate their individual pharmacological effects[4]. Their findings were revolutionary:

  • The (+)-Enantiomer: While exhibiting moderate antiviral activity, its triphosphate metabolite was recognized by human cellular DNA polymerases, resulting in significant cytotoxicity[5]. Furthermore, it was highly susceptible to enzymatic deamination[5].

  • The (-)-Enantiomer (Lamivudine): Designated as 3TC, this unnatural L-configuration isomer was over 100-fold more potent against HIV than its counterpart[5]. Crucially, the steric hindrance introduced by the L-configuration prevented it from being recognized by human DNA polymerases, rendering it virtually non-toxic to host cells[].

Quantitative Pharmacological Profiling

The following table summarizes the differential metrics of the BCH-189 stereoisomers, highlighting the stark contrast in their therapeutic indices[6].

Parameter(±)-BCH-189 (Racemate)(+)-BCH-189(-)-BCH-189 (Lamivudine)
HIV-1 IC₅₀ (µM) ~0.20.2 - 0.80.0018 - 0.01
Cytotoxicity CC₅₀ (µM) > 100Toxic at higher doses> 100 (Non-toxic)
Cellular Target Affinity Viral RT & Human Pol γHuman DNA Pol γViral RT (High affinity)
Metabolic Stability ModerateSusceptible to deaminationResistant to deamination

Methodologies for Enantiomeric Resolution and Synthesis

The transition from a racemic discovery to an enantiopure therapeutic required robust, scalable chemical workflows. Two primary self-validating protocols were developed to isolate the (-)-enantiomer.

Protocol A: Enzymatic Resolution via Cytidine Deaminase

This protocol exploits the stereoselective nature of biological enzymes to perform a kinetic resolution of the racemic mixture[1].

Causality & Logic: Cytidine deaminase from Escherichia coli specifically recognizes the natural D-configuration. It hydrolyzes the amino group of the (+)-enantiomer's cytosine ring, converting it into a neutral uridine derivative. The unnatural L-configuration (-)-enantiomer is ignored by the enzyme, retaining its basic cytosine structure. This differential basicity allows for simple solvent extraction[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mM of racemic (±)-BCH-189 in a 50 mM Tris-HCl aqueous buffer adjusted to pH 7.5 to ensure optimal enzymatic activity.

  • Enzyme Introduction: Add purified cytidine deaminase (derived from E. coli) to the solution.

  • Enantiospecific Hydrolysis: Incubate the reactor at 37°C. Monitor the reaction via chiral High-Performance Liquid Chromatography (HPLC). The enzyme will selectively deaminate the (+)-enantiomer into 2'-deoxy-3'-thiauridine.

  • Acidic Extraction: Once the (+)-enantiomer is fully consumed, adjust the pH of the solution to ~3.0 using dilute HCl. Extract the mixture with a nonpolar organic solvent. The deaminated (+)-derivative partitions into the organic phase, while the basic (-)-BCH-189 remains protonated in the aqueous phase.

  • Purification: Neutralize the aqueous phase, lyophilize the product, and recrystallize from methanol to yield enantiopure (-)-BCH-189 (Lamivudine) with >99% enantiomeric excess (ee).

G Racemic Racemic BCH-189 (±)-Cis Mixture Reaction Enantiospecific Deamination Racemic->Reaction Enzyme Cytidine Deaminase (E. coli) Enzyme->Reaction PlusIsomer (+)-BCH-189 Deaminated to Uridine Derivative Reaction->PlusIsomer MinusIsomer (-)-BCH-189 (Lamivudine) Remains Unreacted (Basic) Reaction->MinusIsomer Extraction Acidic Extraction Separation Step PlusIsomer->Extraction MinusIsomer->Extraction

Workflow of enzymatic resolution of BCH-189 using Cytidine Deaminase.

Protocol B: Asymmetric Synthesis via Chiral Auxiliaries

For industrial-scale manufacturing, relying on kinetic resolution results in a maximum theoretical yield of 50%. To bypass this, asymmetric synthesis using chiral auxiliaries was developed[7].

Causality & Logic: By attaching a bulky chiral auxiliary (such as an L-menthyl moiety) to the oxathiolane precursor, researchers created a sterically hindered environment. During the glycosylation step, this steric bulk directs the incoming cytosine nucleobase to attack exclusively from one face of the molecule, ensuring the selective formation of the desired β-L-anomer[7].

Step-by-Step Methodology:

  • Auxiliary Attachment: React a glyoxylate derivative with L-menthol under acidic conditions to form a chiral L-menthyl glyoxylate ester.

  • Ring Formation: Condense the chiral ester with 1,4-dithiane-2,5-diol in the presence of a catalytic amount of triethylamine (TEA). The L-menthyl group dictates the stereochemistry, yielding a stereopure 1,3-oxathiolane intermediate.

  • Stereoselective Glycosylation: Couple the oxathiolane intermediate with silylated cytosine. Utilize a Lewis acid catalyst (e.g., SnCl₄ or TMS-triflate) in dichloromethane (CH₂Cl₂) at room temperature. The Lewis acid forms an in situ chelate, driving the exclusive formation of the β-anomer.

  • Deprotection: Cleave the L-menthyl auxiliary and any silyl protecting groups using reductive or hydrolytic conditions to yield enantiopure Lamivudine.

Mechanism of Action: The Power of Chain Termination

Lamivudine is classified as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)[8]. Because it is a prodrug, it relies on host cellular machinery to become pharmacologically active[].

Upon entering the host cell, Lamivudine is sequentially phosphorylated by intracellular kinases into Lamivudine triphosphate (3TC-TP)[]. Because the (-)-enantiomer is structurally distinct from natural dCTP, it avoids human polymerases but is highly affine to viral reverse transcriptase[]. Once incorporated into the nascent viral DNA strand, the absence of a 3'-hydroxyl (3'-OH) group on the oxathiolane ring prevents the formation of the subsequent 5' to 3' phosphodiester bond[]. This results in absolute DNA chain termination, halting viral replication.

MOA Lamivudine Lamivudine (3TC) ActiveForm Lamivudine Triphosphate (3TC-TP) Lamivudine->ActiveForm Phosphorylation Kinases Intracellular Kinases Kinases->ActiveForm RT Viral Reverse Transcriptase ActiveForm->RT Competes with dCTP DNA Viral DNA Elongation Halted (Chain Termination) RT->DNA Lack of 3'-OH

Mechanism of Lamivudine phosphorylation and viral DNA chain termination.

Conclusion

The journey of Lamivudine from the racemic BCH-189 to an enantiopure blockbuster drug underscores the critical importance of stereochemistry in drug design. By rigorously separating the enantiomers, researchers eliminated the dose-limiting mitochondrial toxicity of the (+)-isomer while isolating the profound antiviral efficacy of the (-)-isomer. Today, Lamivudine remains a cornerstone in the management of HIV and Hepatitis B, validating the rigorous biochemical protocols that enabled its discovery.

References

  • LAMIVUDINE - New Drug Approvals - newdrugapprovals.org - 1

  • Lamivudine - Wikipedia - wikipedia.org - 8

  • MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug - asianpubs.org - 2

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates - rsc.org - 9

  • US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - google.com - 10

  • Lamivudine: Definition, Mechanism of Action and Application - bocsci.com -

  • Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - nih.gov - 6

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - beilstein-journals.org - 7

  • Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC) - acs.org - 4

  • l-Nucleosides as chemotherapeutic agents - oup.com - 5

Sources

Biological Activity of (+/-)-trans-Lamivudine In Vitro: Structural Determinants, Kinase Specificity, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Rationale

Lamivudine (3TC) is a foundational nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV)[1]. The core structure of Lamivudine features a 1,3-oxathiolane ring with two chiral centers at the C2 and C5 positions, yielding four possible stereoisomers. The therapeutically active pharmaceutical ingredient is exclusively the (-)-cis isomer, specifically possessing the β -L-[2R,5S] absolute configuration.

Conversely, the (+/-)-trans-Lamivudine isomers (comprising the α -[2R,5R] and α -[2S,5S] configurations) are epimeric impurities[1]. In naturally occurring nucleosides, the nucleobase and the 5'-hydroxymethyl group reside on the same side of the carbohydrate plane ( β -configuration). In the trans isomers, these critical functional groups are situated on opposite sides of the oxathiolane ring ( α -configuration)[2]. While devoid of clinical antiviral efficacy, (+/-)-trans-Lamivudine serves as an indispensable biochemical tool in in vitro pharmacology. By acting as a structural negative control, it allows researchers to interrogate stereoselective enzyme kinetics, define the spatial boundaries of viral polymerase active sites, and evaluate off-target mitochondrial toxicity[].

Mechanistic Profiling: The Biochemical Failure of the Trans Isomer

The biological inactivity of (+/-)-trans-Lamivudine in vitro is not due to a single failure point, but rather a cascading rejection by the host's intracellular machinery and the viral replication apparatus.

The Intracellular Kinase Bottleneck

For any NRTI to exert antiviral activity, it must undergo a three-step intracellular phosphorylation cascade to reach its active 5'-triphosphate (TP) form[4]. The rate-limiting first step is mediated by host deoxycytidine kinase (dCK). The active site of dCK has evolved to accommodate the β -configuration of natural 2'-deoxycytidine. The inverted α -configuration of trans-Lamivudine induces severe steric clashes within the dCK binding pocket. Consequently, the trans isomer exhibits a highly unfavorable Vmax​/Km​ ratio, resulting in negligible intracellular accumulation of trans-Lamivudine-monophosphate.

Viral Polymerase Active Site Exclusion

Even when the cellular kinase bottleneck is bypassed via synthetic phosphorylation, the resulting trans-Lamivudine-5'-triphosphate fails to act as an efficient chain terminator. HIV-1 Reverse Transcriptase (RT) relies on a highly conserved catalytic triad (Asp110, Asp185, Asp186) to coordinate the Mg2+ ions necessary for nucleophilic attack by the 3'-OH of the nascent DNA primer. The α -geometry of the trans isomer misaligns the 5'- α -phosphate, preventing the formation of the transition state required for phosphodiester bond formation. Thus, the viral polymerase effectively discriminates against the trans geometry.

Quantitative Data Summary

The stark contrast in biological activity between the cis and trans isomers highlights the strict stereochemical requirements of viral and host enzymes.

Table 1: Comparative In Vitro Pharmacological Profile of Lamivudine Stereoisomers

Parameter(-)-cis-Lamivudine (3TC)(+/-)-trans-LamivudineBiological Implication
Absolute Configuration β -L-[2R,5S] α -[2R,5R] / α -[2S,5S]Spatial alignment of the cytosine base
HIV-1 EC50 (PBMCs) 0.003 - 0.1 µM> 50 µMOverall antiviral efficacy in cell culture
dCK Phosphorylation High EfficiencyNegligibleIntracellular prodrug activation
HIV-1 RT IC50 (TP form) ~2.0 nM> 10 µMDirect viral polymerase inhibition
Primary Laboratory Utility Active therapeutic standardSAR negative control / Impurity standardResearch, chiral resolution[5], and QC

Self-Validating Experimental Methodologies

To accurately profile the biological activity of (+/-)-trans-Lamivudine, assays must be carefully designed to isolate specific mechanistic variables. The following protocols provide self-validating frameworks for evaluating kinase specificity and polymerase inhibition.

Protocol 1: Recombinant dCK Phosphorylation Kinetics Assay

Objective: To quantify the stereoselective phosphorylation bottleneck of (+/-)-trans-Lamivudine. Causality & Rationale: Whole-cell assays are confounded by competing nucleotidases and efflux pumps. A cell-free recombinant dCK assay isolates the exact kinetic failure point of the trans-isomer. The inclusion of a stable isotope-labeled internal standard ensures that any lack of phosphorylation is due to structural incompatibility, not enzyme degradation.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2​ , 5 mM ATP, and 2 mM DTT. Causality: Mg2+ is an essential cofactor for ATP binding in the dCK active site, while DTT maintains the enzyme's critical cysteine residues in a reduced, active state.

  • Substrate Spiking: Prepare parallel reaction tubes containing 10 µM of either (-)-cis-Lamivudine or (+/-)-trans-Lamivudine. Spike both tubes with 1 µM of 13C -labeled natural 2'-deoxycytidine as an internal validation standard.

  • Enzyme Initiation: Add 1 µg of recombinant human dCK to initiate the reaction and incubate at 37°C.

  • Quenching & Extraction: At predefined time points (0, 15, 30, 60 min), quench the reaction by adding ice-cold methanol (60% v/v final concentration). Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the formation of the monophosphate (MP) derivatives against the 13C -labeled internal standard.

Phosphorylation Cis (-)-cis-Lamivudine dCK Deoxycytidine Kinase (dCK) Cis->dCK High Affinity Trans (+/-)-trans-Lamivudine Trans->dCK Steric Clash Cis_MP cis-Lamivudine-MP dCK->Cis_MP Trans_MP trans-Lamivudine-MP dCK->Trans_MP Cis_TP cis-Lamivudine-TP (Active) Cis_MP->Cis_TP Kinase Cascade

Stereoselective phosphorylation kinetics of Lamivudine isomers by deoxycytidine kinase.

Protocol 2: Cell-Free HIV-1 Reverse Transcriptase Chain Termination Assay

Objective: To evaluate the intrinsic polymerase inhibitory capacity of the trans-isomer. Causality & Rationale: Because dCK cannot efficiently phosphorylate the trans-isomer in vivo, we must bypass the cellular bottleneck by utilizing synthetically prepared trans-Lamivudine-5'-triphosphate. This forces the interaction with HIV-1 RT to definitively prove that the α -configuration cannot induce chain termination.

  • Triphosphate Synthesis: Synthetically prepare (+/-)-trans-Lamivudine-5'-triphosphate (trans-3TC-TP) using standard Yoshikawa phosphorylation (using POCl3​ in trimethyl phosphate) followed by pyrophosphate coupling.

  • Primer/Template Annealing: Anneal a synthetic DNA primer to a poly(rA) RNA template in a buffer containing 50 mM Tris-HCl (pH 7.8) and 60 mM KCl.

  • Reaction Assembly: Combine the annealed template, 10 nM recombinant HIV-1 RT, and varying concentrations (0.1 to 100 µM) of trans-3TC-TP. Run a parallel positive control using cis-3TC-TP.

  • Initiation with Radiolabel: Initiate reverse transcription by adding a dNTP mix spiked with [3H] -dTTP and 10 mM MgCl2​ . Causality: The incorporation of [3H] -dTTP serves as a quantifiable proxy for DNA chain elongation. If the test compound successfully acts as a chain terminator, tritium incorporation will precipitously drop.

  • Scintillation Counting: Quench the reaction with 10% Trichloroacetic acid (TCA) to precipitate the synthesized DNA onto GF/C filter plates. Wash extensively and measure retained radioactivity via liquid scintillation counting.

AssayWorkflow Step1 Synthesize trans-3TC-TP Step2 Incubate with HIV-1 RT & Template Step1->Step2 Step3 Add dNTPs (Spiked with 3H-dTTP) Step2->Step3 Step4 Scintillation Counting Step3->Step4

Cell-free workflow to isolate intrinsic polymerase inhibition from cellular kinase bottlenecks.

References

  • LAMIVUDINE - Inxight Drugs Source: NCATS Inxight Drugs URL
  • Lamivudine Trans-isomers Source: MedChemExpress URL
  • CAS 136846-20-3 (2'-Epi-Lamivudine)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Process for enantiomerically pure β-L-1,3-oxathiolane nucleosides (US5248776A)

Sources

Trans-Lamivudine: Physicochemical Properties, Stereochemistry, and Analytical Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (3TC) is a cornerstone antiretroviral medication belonging to the nucleoside analog reverse transcriptase inhibitor (NRTI) class, widely used in the treatment of HIV and Hepatitis B (1)[1]. The pharmacological efficacy of Lamivudine is strictly dependent on its stereochemistry. While the active pharmaceutical ingredient (API) is the (-)-[2R,5S] enantiomer (cis-lamivudine), the manufacturing process inherently risks the formation of its diastereomers. Trans-lamivudine—encompassing the[2R,5R] and [2S,5S] configurations—acts as a critical process impurity that must be rigorously controlled. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic origins, and self-validating analytical protocols required to isolate and quantify trans-lamivudine.

Stereochemical Architecture and Mechanistic Impact

Lamivudine features an oxathiolane ring with two chiral centers at the C2 and C5 positions, yielding four potential stereoisomers (2)[2]. Trans-lamivudine (often cataloged as 5'-epi lamivudine or 2'-epi lamivudine depending on the specific inversion) differs from the API by the spatial orientation of the cytosine base relative to the hydroxymethyl group.

Mechanistic Causality: Enzymatic recognition by viral reverse transcriptase is highly stereospecific. The subtle stereochemical inversion in trans-lamivudine alters its spatial binding geometry within the enzyme's active site. Consequently, the trans-isomer exhibits a distinct, unfavorable pharmacokinetic profile and lacks the potent antiviral efficacy of the parent cis-isomer ()[]. Because these impurities can interfere with the drug's mechanism of action, regulatory frameworks mandate strict analytical monitoring (4)[4].

Physicochemical Properties and Molecular Weight

Understanding the exact physicochemical parameters of trans-lamivudine is essential for developing effective extraction, crystallization, and chromatographic methods. The quantitative data is summarized below:

PropertyValue
Molecular Formula C8H11N3O3S[]
Molecular Weight 229.26 g/mol []
CAS Registry Numbers 136846-20-3 (2'-Epi)[]; 139757-68-9 (5'-Epi)[5]; 141434-39-1 (Racemic trans)[6]
Appearance Off-white to pale yellow solid[7]
Melting Point 172.6 °C[]
Boiling Point 475.4±55.0 °C at 760 mmHg[]
Density 1.73±0.1 g/cm³[]

(Data synthesized from authoritative chemical reference standards including [], 5[5], and 7[7]).

Synthetic Origins and Stereoselective Control

During the synthesis of Lamivudine, the critical step involves the glycosylation of a 5-fluorocytosine derivative with a 1,3-oxathiolane intermediate.

Experimental Causality: To drive stereoselectivity toward the desired cis-isomer, chemists employ Lewis acid catalysts such as TiCl3(OiPr). The bulky isopropoxide ligands of the titanium catalyst create steric hindrance, physically blocking the cytosine base from attacking the oxathiolane ring from the undesired face, thereby favoring the formation of the cis-[2R,5S]-isomer (1)[1]. However, because this stereoselectivity is not absolute, trans-lamivudine forms as a persistent byproduct.

To achieve high optical purity, a downstream resolution step is required. A highly effective method involves Host-Guest complexation using (S)-BINOL. The (S)-BINOL selectively forms a clathrate (crystalline inclusion complex) with the (-)-[2R,5S]-cis-lamivudine, leaving the trans-isomer dissolved in the mother liquor for subsequent rejection (2)[2].

G A 1,3-Oxathiolane + Cytosine Derivative (Starting Materials) B Glycosylation via TiCl3(OiPr) (Stereoselective Catalyst) A->B Reaction C Diastereomeric Mixture (Cis & Trans Isomers) B->C Partial Selectivity D (S)-BINOL Complexation (Host-Guest Clathrate) C->D Chiral Resolution E (-)-[2R,5S]-Cis-Lamivudine (Target API) D->E Crystallization F Trans-Lamivudine (Rejected Impurity) D->F Mother Liquor

Fig 1. Stereoselective synthesis and resolution workflow of Lamivudine isomers.

Analytical Methodology: HPLC Resolution Protocol

Because cis and trans isomers share identical molecular weights and highly similar polarities, standard reverse-phase chromatography often fails to separate them. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to accurately quantify trans-lamivudine impurities (4)[4].

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve the API in the initial mobile phase. Causality: Matching the sample diluent to the mobile phase prevents "solvent-shock" at the column head. Solvent mismatch causes peak broadening, which destroys the delicate resolution between closely eluting diastereomers.

  • Column Selection: Utilize an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized chiral stationary phase. Causality: End-capping masks residual silanols on the silica matrix. Without it, the basic amine group on the cytosine ring of lamivudine would undergo secondary ion-exchange interactions, leading to severe peak tailing.

  • Mobile Phase & pH Control: Employ an isocratic elution using 0.025 M Ammonium Acetate buffer (adjusted to pH 3.8) mixed with Methanol (typically 95:5 v/v). Causality: At pH 3.8, the cytosine moiety remains consistently protonated. Precise pH control stabilizes the ionization state, ensuring reproducible retention times (k'). The low concentration of the organic modifier (Methanol) provides the necessary retention time to separate the subtle structural differences of the isomers.

  • Detection: Set UV detection to 277 nm. Causality: This specific wavelength corresponds to the λmax​ of the cytosine chromophore, maximizing the signal-to-noise ratio necessary for detecting trace-level impurities (often <0.1% w/w).

  • System Suitability Testing (Self-Validation): Prior to analyzing unknown batches, inject a standard resolution mixture containing both cis and trans-lamivudine. Validation Rule: The analytical run is only deemed valid if the chromatographic resolution ( Rs​ ) between the cis and trans peaks is > 1.5 (baseline resolution), and the relative standard deviation (RSD) of the trans peak area across five replicate injections is < 2.0% .

HPLC Prep Sample Preparation (API + Impurity Standards) Inject HPLC Injection (Chiral/C18 Stationary Phase) Prep->Inject Load UV UV Detection (277 nm) (Cytosine Chromophore) Inject->UV Elution Mobile Isocratic Elution (Buffer/MeOH, pH Control) Mobile->Inject Solvent Flow Data Chromatographic Resolution (Rs > 1.5 required) UV->Data Signal Output

Fig 2. High-Performance Liquid Chromatography (HPLC) workflow for isomer resolution.

References

  • Title: CAS 136846-20-3 (2'-Epi-Lamivudine)
  • Title: LAMIVUDINE - New Drug Approvals Source: New Drug Approvals URL
  • Title: WO2011141805A2 - An improved process for the manufacture of lamivudine Source: Google Patents URL
  • Title: Lamivudine Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
  • Title: (±)-Trans-lamivudine (Mixture of Diastereomers)
  • Title: 5'-Epi Lamivudine | 139757-68-9 Source: SynThink URL
  • Title: Material Safety Data Sheet - Chemicea Source: Chemicea URL

Sources

Methodological & Application

Application Note: Synthetic Route and Isolation Protocol for (±)-trans-Lamivudine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Application Focus: Synthesis of analytical reference standards, impurity profiling, and structure-activity relationship (SAR) validation.

Introduction & Mechanistic Rationale

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor utilized globally for the treatment of HIV and Hepatitis B[1]. While the therapeutic efficacy of Lamivudine is exclusively restricted to the (-)-cis enantiomer (absolute configuration [2R,5S]), the synthesis of the 1,3-oxathiolane core inherently produces a mixture of cis and trans diastereomers.

For regulatory compliance and rigorous analytical method development (e.g., European Pharmacopoeia standards), the isolation of (±)-trans-Lamivudine (CAS 141434-39-1) —designated as EP Impurity B—is a critical requirement[2][3]. This application note details a field-proven, self-validating synthetic workflow to intentionally generate and chromatographically isolate the trans-diastereomer.

Causality in Stereoselective Glycosylation

The core synthetic challenge lies in the Vorbrüggen glycosylation step. When the silylated cytosine base is coupled with the 1,3-oxathiolane intermediate using a Lewis acid catalyst (such as TMSOTf or SnCl₄), an electrophilic oxocarbenium/sulfonium intermediate is generated. Because the 1,3-oxathiolane ring lacks the steric bulk of a traditional 3'-hydroxyl group found in native ribose sugars, facial selectivity during the nucleophilic attack is severely diminished[4]. While thermodynamic conditions slightly favor the cis-isomer, a significant proportion (typically 30-40%) of the trans-isomer is unavoidably formed[5]. We leverage this inherent lack of stereocontrol to harvest the trans-isomer as a high-purity analytical standard.

Experimental Workflow

G Step1 1. Oxathiolane Synthesis (Benzoyloxyacetaldehyde + Dithiane-2,5-diol) Step3 3. Vorbrüggen Coupling (TMSOTf Catalyst, DCM) Step1->Step3 Intermediate Step2 2. Cytosine Silylation (HMDS, TMSCl, Reflux) Step2->Step3 Silylated Base Step4 4. Deprotection (Methanolic Ammonia) Step3->Step4 Protected Mixture Step5 5. Chromatographic Isolation (Silica Gel, EtOAc/MeOH) Step4->Step5 Racemic cis/trans ProductCis (±)-cis-Lamivudine (Active API) Step5->ProductCis Rf = 0.35 ProductTrans (±)-trans-Lamivudine (Target Standard) Step5->ProductTrans Rf = 0.42

Figure 1: Synthetic workflow for the preparation and isolation of (±)-trans-Lamivudine.

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each intermediate phase before proceeding.

Phase 1: Assembly of the 1,3-Oxathiolane Core
  • Reagent Preparation: Suspend 1,4-dithiane-2,5-diol (0.5 eq, acting as the mercaptoacetaldehyde dimer) and benzoyloxyacetaldehyde (1.0 eq) in anhydrous toluene.

  • Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.

  • Causality & Validation: The continuous azeotropic removal of water actively drives the equilibrium toward the formation of the closed 1,3-oxathiolane ring. Self-Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically 4-5 hours).

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic 2-benzoyloxymethyl-5-hydroxy-1,3-oxathiolane.

Phase 2: Silylation of Cytosine
  • Suspension: Suspend cytosine (1.2 eq) in hexamethyldisilazane (HMDS) alongside a catalytic amount of trimethylsilyl chloride (TMSCl).

  • Reflux: Heat to reflux (approx. 120°C) under an inert nitrogen atmosphere.

  • Causality & Validation: Silylation increases the nucleophilicity of the pyrimidine base and renders it soluble in organic solvents. Self-Validation: The initial opaque white suspension will transition into a completely transparent solution once N4,O2-bis(trimethylsilyl)cytosine is successfully formed. Proceeding before this visual cue guarantees catastrophic coupling yields.

  • Concentration: Evaporate excess HMDS under high vacuum to yield a white solid. Use immediately to prevent atmospheric hydrolysis.

Phase 3: Vorbrüggen Glycosylation
  • Coupling: Dissolve the silylated cytosine and the oxathiolane intermediate in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

  • Causality: TMSOTf acts as a potent Lewis acid, activating the leaving group on the oxathiolane ring to form the reactive cationic intermediate. The lack of a directing group ensures the formation of both cis and trans diastereomers[1][5].

  • Quenching: After 12 hours of stirring at room temperature, quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

Phase 4: Deprotection and Chromatographic Isolation

Field Insight: While direct separation of the free base is possible, peak tailing on standard silica can blur the fractions. If high-purity isolation fails, transient N-acetylation of the cytosine amine prior to chromatography significantly improves the resolution factor (Rs)[1][5]. The protocol below assumes direct separation.

  • Deprotection: Dissolve the crude protected mixture in methanolic ammonia (7N in MeOH). Stir at room temperature for 12 hours to cleave the benzoyl protecting group. Evaporate to yield crude (±)-cis/trans-Lamivudine.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column (230-400 mesh).

  • Elution: Elute using a gradient of Ethyl Acetate : Methanol (starting at 99:1 and increasing to 90:10).

  • Validation: The (±)-trans isomer is less polar and will elute faster than the cis isomer. Pool the higher-Rf fractions and evaporate to yield (±)-trans-Lamivudine as a solid. Validate structural integrity using ¹H-NMR (DMSO-d₆), specifically noting the anomeric proton shift (See Section 4).

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the isolated standard, cross-reference the analytical outputs of the isolated fractions against the established parameters below. The anomeric proton (H-5') is the definitive marker for distinguishing the diastereomers.

Property / Metric(±)-cis-Lamivudine(±)-trans-Lamivudine
Stereochemistry [2R,5S] and [2S,5R][2R,5R] and [2S,5S]
Pharmacopeial Role Active Pharmaceutical IngredientEP Impurity B / Reference Standard
Typical Reaction Ratio 60% - 70%30% - 40%
¹H-NMR (Anomeric H-5') ~ 6.15 ppm (t, J = 5.0 Hz)~ 6.30 ppm (dd, J = 5.5, 2.0 Hz)
Chromatographic Elution Elutes slower (More polar)Elutes faster (Less polar)

Note: The trans isomer exhibits a distinct doublet of doublets for the anomeric proton due to the altered dihedral angles compared to the pseudo-axial/equatorial arrangements in the cis isomer.

References

  • Source: newdrugapprovals.
  • WO2011141805A2 - An improved process for the manufacture of lamivudine Source: Google Patents URL
  • US20110257396A1 - Process for the manufacture of cis(-)
  • Lamivudine EP Impurities & USP Related Compounds Source: SynThink URL
  • MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug Source: Asian Journal of Chemistry URL
  • 141434-39-1 (4-amino-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one)

Sources

HPLC method development for Lamivudine trans-isomer detection

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: HPLC Method Development for the Detection and Quantitation of Lamivudine Trans-Isomer

Introduction & Clinical Context

Lamivudine (3TC) is a synthetic nucleoside analog and a potent reverse transcriptase inhibitor widely utilized in the treatment of HIV-1 and chronic Hepatitis B (HBV) infections[1]. The molecular structure of lamivudine contains two stereocenters at the 2 and 5 positions of its 1,3-oxathiolane ring, resulting in four possible stereoisomers. The therapeutically active pharmaceutical ingredient (API) is strictly the (-)-[2R,5S]-cis-isomer.

During the chemical synthesis of lamivudine—specifically during the N-glycosylation step where the oxathiolane ring is coupled with the cytosine base—the thermodynamically less stable trans-isomer (e.g., [2R,5R] and [2S,5S]) can form as a process-related diastereomeric impurity,[2]. Because the trans-isomer lacks the specific spatial configuration required for viral enzyme inhibition and poses a risk of off-target effects, regulatory monographs mandate strict control and quantitation of this impurity[3].

MOA Cis (-)-cis-Lamivudine (Active API) Kinase Intracellular Kinases Cis->Kinase Phosphorylation Trans (+)-trans-Lamivudine (Impurity) Tox Steric Hindrance / Lack of Efficacy Trans->Tox Inactive Conformation LTP Lamivudine Triphosphate (L-TP) Kinase->LTP RT Viral Reverse Transcriptase LTP->RT Competitive Inhibition Term DNA Chain Termination RT->Term

Fig 1: Pharmacological pathway of cis-Lamivudine vs trans-isomer impurity.

Analytical Challenges & Causality in Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method to separate the cis and trans isomers of lamivudine requires exploiting subtle differences in their spatial orientation and polarity.

  • Stationary Phase Selection: An end-capped C18 (USP L1) column is selected[4],[5]. Lamivudine is highly polar; thus, a highly aqueous mobile phase is necessary to achieve adequate retention. The end-capping of the silica prevents secondary ion-exchange interactions between the basic cytosine moiety of lamivudine and residual surface silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH & Buffer Causality: The cytosine ring of lamivudine has a pKa of approximately 4.3. Operating the mobile phase at a pH of 3.8 (using 0.025 M ammonium acetate adjusted with glacial acetic acid) ensures the API is consistently ionized[4],[5]. This provides a stable retention profile and makes the method robust against minor pH fluctuations.

  • Organic Modifier Dynamics: Methanol is utilized at a very low concentration (5% v/v)[4],[5]. The trans-isomer has a slightly different dipole moment, making it marginally more polar than the cis-isomer. Consequently, the trans-isomer elutes first (Relative Retention Time ~0.9)[5]. Increasing the methanol concentration even slightly can collapse this delicate resolution, causing co-elution.

Workflow A Buffer Prep (pH 3.8) B Mobile Phase (95:5 Buffer:MeOH) A->B C Column Equilibration (C18, 35°C) B->C D System Suitability (Rs > 1.5) C->D E Sample Analysis (UV 277 nm) D->E

Fig 2: Step-by-step analytical workflow for trans-isomer detection.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) using a resolution mixture guarantees that the system's resolving power is adequate before any sample data is generated[5],[3].

Step 1: Preparation of 0.025 M Ammonium Acetate Buffer (pH 3.8)

  • Accurately weigh 1.9 g of ACS reagent-grade ammonium acetate[4].

  • Transfer to a 1000-mL volumetric flask and dissolve in approximately 900 mL of HPLC-grade water[5].

  • Carefully adjust the pH to 3.8 ± 0.2 using glacial acetic acid[4].

  • Dilute to volume with water and filter through a 0.45 µm nylon membrane to remove particulates.

Step 2: Mobile Phase Preparation

  • Combine the prepared Ammonium Acetate Buffer and HPLC-grade Methanol in a 95:5 (v/v) ratio[4].

  • Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise and pump cavitation.

Step 3: Preparation of Analytical Solutions

  • System Suitability Solution: Dissolve an accurately weighed quantity of USP Lamivudine Resolution Mixture (containing both cis-lamivudine and the trans-lamivudine diastereomer) in the mobile phase to achieve a concentration of 0.25 mg/mL[4],[5].

  • Sample Solution: Transfer approximately 25 mg of the Lamivudine sample into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase to yield a 0.25 mg/mL solution[5].

Quantitative Data & Method Parameters

The following tables summarize the critical parameters and acceptance criteria required to execute and validate this method.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification
Column End-capped C18 (USP L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS C18)[5]
Mobile Phase 0.025 M Ammonium Acetate (pH 3.8) : Methanol (95:5 v/v)[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[4],[5]
Column Temperature 35 °C[4],[5]
Detection Wavelength UV at 277 nm[4],[5]
Injection Volume 10 µL[4]
Run Time ~15 minutes

Table 2: System Suitability Requirements (Self-Validation)

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) ≥ 1.5 (between trans and cis isomers)[4],[5]Ensures baseline separation for accurate and reproducible integration of the impurity.
Relative Retention Time Trans-isomer: ~0.9; Cis-isomer: 1.0[4],[5]Confirms correct peak elution order based on the slightly higher polarity of the trans-isomer.
RSD of Peak Area ≤ 2.0% (n=5 injections)[5]Validates autosampler injection precision and overall system stability.
Tailing Factor (T) ≤ 2.0Verifies the absence of secondary silanol interactions, confirming column health.

References

  • Title: LAMIVUDINE - New Drug Approvals Source: newdrugapprovals.org URL: [Link]

  • Title: Lamivudine - USP-NF Source: uspnf.com URL: [Link]

  • Title: Ph. Eur. Monograph 2217: Lamivudine Related Substances Source: phenomenex.com URL: [Link]

  • Title: Analytical Method Development and Validation of Lamivudine by RP-HPLC Method Source: ijcrt.org URL: [Link]

Sources

Application Note: Solubility Profiles and Separation Protocols for (+/-)-trans-Lamivudine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Lamivudine (commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the treatment of HIV and Hepatitis B[1]. Chemically, the active pharmaceutical ingredient (API) is the (-)-enantiomer of the cis isomer of 2',3'-dideoxy-3'-thiacytidine[1]. However, during its chemical synthesis, the formation of the (+/-)-trans-Lamivudine diastereomer—formally designated in pharmacopeias as Lamivudine EP Impurity B—is an unavoidable byproduct[2].

Because the cis and trans isomers are diastereomers rather than enantiomers, they exhibit distinct physicochemical properties[3]. Exploiting their differential solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like water is a critical strategy for both analytical standard preparation and bulk process purification[3].

Physicochemical Properties & Solubility Data

The stereochemical orientation of the hydroxymethyl group at the C5 position of the 1,3-oxathiolane ring dictates the molecule's crystal lattice packing and its capacity for intermolecular hydrogen bonding[4]. The quantitative solubility data for both isomers is summarized below to guide solvent selection.

Property(-)-cis-Lamivudine (API)(+/-)-trans-Lamivudine (Impurity B)
Stereochemistry (2R, 5S)(2R, 5R) & (2S, 5S)
Aqueous Solubility ~70 mg/mL (Freely soluble)[5]Slightly soluble[]
DMSO Solubility ≥ 50 mg/mL[7]Soluble[]
Methanol Solubility Sparingly soluble[8]Soluble[9]

Mechanistic Insights: The Causality of Solubility Differences

Why does (+/-)-trans-Lamivudine exhibit lower aqueous solubility than its cis counterpart? The causality lies in the spatial geometry of the 1,3-oxathiolane ring. In the trans configuration, the bulky cytosine base and the hydroxymethyl group are positioned on opposite faces of the ring[]. This pseudo-equatorial/axial arrangement leads to a highly rigid, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding between the cytosine amine and the hydroxyl group of adjacent molecules. The thermodynamic penalty required to break this dense crystal lattice in a polar protic solvent (water) is significantly higher for the trans-isomer than for the cis-isomer[4].

Conversely, in DMSO (a polar aprotic solvent), the strong hydrogen-bond accepting capability of the sulfoxide oxygen effectively disrupts these intermolecular networks. This solvent-solute interaction overrides the lattice energy, rendering both the cis and trans isomers highly soluble in DMSO[7][9].

Experimental Protocols

Protocol A: Preparation of (+/-)-trans-Lamivudine Analytical Stock Solutions

Since (+/-)-trans-Lamivudine is only slightly soluble in water[], DMSO is the mandatory solvent of choice for preparing concentrated analytical standards for HPLC/LC-MS impurity profiling[9].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of (+/-)-trans-Lamivudine reference standard using a calibrated microbalance.

  • Transfer: Transfer the powder to a 1.5 mL amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the suspension vigorously for 60 seconds at room temperature.

  • Self-Validation Check: Hold the vial against a high-contrast black background under a bright light. The solution must be optically clear. The presence of the Tyndall effect (light scattering) indicates incomplete dissolution of micro-crystals. If observed, sonicate the vial in a water bath at 25°C for 5 minutes.

  • Storage: Store the resulting 10 mg/mL stock solution at -20°C.

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO and amber vials prevents moisture-induced hydrolysis and UV-catalyzed degradation of the oxathiolane ring. Under these conditions, Lamivudine solutions remain stable at -20°C for up to one month[1].

Protocol B: Diastereomeric Separation via Differential Solubility

Simple aqueous/organic crystallization is challenging due to overlapping solubility curves[3]. However, fractional crystallization utilizing controlled cooling can successfully enrich the trans-isomer from a crude synthetic mixture[3].

Step-by-Step Methodology:

  • Suspension: Suspend 10 g of the crude cis/trans Lamivudine mixture in 50 mL of a selected solvent system (e.g., Dichloromethane or a Methanol/Water gradient)[3].

  • Heating: Heat the suspension to 60-65°C under continuous stirring (400 RPM) until a clear solution is achieved[3].

  • Controlled Cooling: Initiate a controlled cooling ramp at a rate of 5°C/hour down to 20°C.

    • Causality: Rapid cooling causes uncontrolled supersaturation, leading to the co-precipitation (crashing out) of both diastereomers. A slow, controlled cooling ramp ensures that only the thermodynamically stable, less soluble trans-isomer reaches its nucleation threshold, allowing it to form pure crystals while the cis-isomer remains solvated[3].

  • Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with 5 mL of ice-cold solvent.

  • Self-Validation Check: Analyze an aliquot of the filter cake via HPLC using a chiral stationary phase. The resolution between the cis and trans peaks must be ≥ 1.5[5]. If the trans purity is below 95%, perform a secondary recrystallization.

Workflow Visualization

G Start Racemic cis/trans Lamivudine Mixture Solvent Dissolution in Solvent System Start->Solvent Heat Heating (60-65°C) Solvent->Heat Cool Controlled Cooling (5°C / hour) Heat->Cool Precipitate trans-Lamivudine (Crystallized) Cool->Precipitate Vacuum Filtration Supernatant cis-Lamivudine (In Solution) Cool->Supernatant Filtrate Collection

Workflow for solubility-based separation of cis/trans Lamivudine diastereomers.

References

  • Lamivudine - Physico-chemical Properties | ChemBK |
  • Lamivudine salts with improved solubilities | PubMed |
  • Lamivudine CAS#: 134678-17-4 | ChemicalBook |
  • Lamivudine (BCH-189) | MedChemExpress |
  • EP2086955A2 - An improved process for the manufacture of cis(-)
  • Bp2023 - Volume II | PDF | Solubility | Scribd (USP/EP References) |
  • CAS 136846-20-3 (2'-Epi-Lamivudine) | BOC Sciences |
  • Lamivudine EP Impurity B | Naarini Molbio Pharma |
  • Material Safety Data Sheet - Lamivudine EP Impurity B | Chemicea |

Sources

Crystallization Techniques for Racemic trans-Lamivudine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stereoisomerism in Lamivudine Synthesis

Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. Its therapeutic efficacy is, however, exclusively attributed to the (-)-enantiomer of the cis-isomer, (2R,5S)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one. The synthesis of Lamivudine often results in a mixture of stereoisomers, including the racemic trans- and cis-isomers. The separation of the desired (-)-cis-Lamivudine from this mixture, particularly the resolution of the racemic trans-Lamivudine, is a critical step in the manufacturing process to ensure purity, efficacy, and patient safety. This guide provides detailed application notes and protocols for the crystallization-based resolution of racemic trans-Lamivudine, focusing on techniques accessible to researchers and drug development professionals.

Core Principles of Chiral Resolution by Crystallization

The separation of enantiomers, a process known as chiral resolution, is a significant challenge due to their identical physical properties in an achiral environment. Crystallization-based methods overcome this by creating a chiral environment, leading to the formation of diastereomers with distinct physical properties, such as solubility, which allows for their separation. The primary techniques employed for the resolution of racemic Lamivudine are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different crystal lattice energies and solubilities, can be separated by fractional crystallization.

  • Cocrystallization: This technique involves the formation of a crystalline structure containing the target molecule and a coformer in a specific stoichiometric ratio. By using a chiral coformer, diastereomeric cocrystals with different solubilities can be formed and subsequently separated.

  • Preferential Crystallization: This method is applicable to conglomerates, which are mechanical mixtures of crystals of the two enantiomers. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.

This guide will focus on diastereomeric salt formation and cocrystallization, which have proven to be highly effective for the resolution of Lamivudine.

Part 1: Diastereomeric Salt Formation with Mandelic Acid

Mandelic acid, a readily available chiral carboxylic acid, can be used to resolve racemic Lamivudine through the formation of diastereomeric salts. The principle lies in the differential solubility of the (Lamivudine)-(R-Mandelate) and (Lamivudine)-(S-Mandelate) salts.

Mechanism of Separation

The basic nitrogen atoms in the pyrimidine ring of Lamivudine react with the acidic carboxyl group of mandelic acid to form salts. When a racemic mixture of Lamivudine is treated with a single enantiomer of mandelic acid (e.g., R-mandelic acid), two diastereomeric salts are formed: [(+)-Lamivudine][(R)-Mandelate] and [(-)-Lamivudine][(R)-Mandelate]. These diastereomers have different three-dimensional structures, leading to variations in their crystal packing and, consequently, their solubility in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor.

Experimental Protocol: Resolution of racemic Lamivudine with R-Mandelic Acid

This protocol outlines the general procedure for the diastereomeric salt resolution of racemic Lamivudine using R-mandelic acid. Optimization of solvent ratios and temperatures may be required based on the specific isomeric composition of the starting material.

Materials:

  • Racemic Lamivudine

  • R-(-)-Mandelic Acid

  • Isopropyl Alcohol

  • Water

  • Ethyl Alcohol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic Lamivudine in isopropyl alcohol.

    • Add a solution of R-(-)-mandelic acid in isopropyl alcohol to the Lamivudine solution. A typical stoichiometry is a 1:2 molar ratio of Lamivudine to racemic mandelic acid, from which the desired diastereomeric salt can be isolated[1].

    • Stir the mixture at an elevated temperature (e.g., 50-60 °C) to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to room temperature to induce crystallization. A controlled cooling rate is crucial to obtain larger, purer crystals[1].

    • Further cool the mixture in an ice bath (0-5 °C) for a sufficient period to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Filter the precipitated crystals and wash them with a small amount of cold isopropyl alcohol to remove any adhering mother liquor.

    • The isolated crystals can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethyl alcohol[1].

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with dilute hydrochloric acid to break the salt and precipitate the mandelic acid.

    • Filter off the mandelic acid.

    • Neutralize the filtrate with a base, such as sodium hydroxide, to precipitate the free Lamivudine enantiomer.

    • Filter the purified Lamivudine enantiomer, wash with cold water, and dry under vacuum.

Data Presentation: Solvent Systems for Diastereomeric Salt Formation
Resolving AgentSolvent SystemStoichiometry (Lamivudine:Acid)Reference
Racemic Mandelic AcidIsopropyl Alcohol1:2[1]
Racemic Mandelic AcidWater and Ethyl Alcohol1:2[1]

Part 2: Cocrystallization with (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]

A highly efficient and scalable method for the resolution of racemic Lamivudine involves cocrystallization with (S)-(-)-1,1'-Bi(2-naphthol), commonly known as (S)-BINOL. This technique has been demonstrated to yield Lamivudine with very high enantiomeric excess (>99.9%)[2][3].

Causality of Experimental Choices

(S)-BINOL is a chiral diol that can form cocrystals with Lamivudine through hydrogen bonding interactions. The key to the separation is the stereospecificity of this interaction; (S)-BINOL preferentially forms a stable, less soluble cocrystal with the desired (-)-cis-enantiomer of Lamivudine. The cis-(+) and trans-(+) isomers remain in the solution[2]. The choice of methanol as a solvent is critical as it facilitates the dissolution of both Lamivudine and (S)-BINOL at elevated temperatures and allows for the selective precipitation of the desired cocrystal upon cooling.

Experimental Workflow: Lamivudine Resolution via (S)-BINOL Cocrystallization

G cluster_0 Cocrystallization cluster_1 Liberation of (-)-Lamivudine A Dissolve Racemic Lamivudine and (S)-BINOL in Methanol at 55-60 °C B Slowly cool to ambient temperature A->B Controlled Cooling C Filter to isolate cocrystal B->C D Treat cocrystal with dilute HCl C->D Transfer of isolated cocrystal E Filter to remove (S)-BINOL D->E F Neutralize filtrate with base to precipitate (-)-Lamivudine E->F

Caption: Workflow for the resolution of racemic Lamivudine using (S)-BINOL cocrystallization.

Detailed Protocol: Large-Scale Synthesis of (-)-Lamivudine via Cocrystal Formation

This protocol is adapted from a reported large-scale synthesis method and is designed to be robust and scalable[2][3].

Materials:

  • cis-(±)-Lamivudine

  • (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Aqueous Ammonia

Procedure:

  • Cocrystal Formation:

    • In a reaction vessel, charge cis-(±)-Lamivudine and (S)-BINOL in a stoichiometric ratio of approximately 1:1.

    • Add methanol as the solvent.

    • Heat the mixture to 55-60 °C with stirring until a clear solution is obtained.

    • Slowly cool the solution to ambient temperature over several hours. This slow cooling rate is critical for the formation of well-defined, pure cocrystals.

    • The cocrystal of (S)-BINOL with the cis-(-)-enantiomer will precipitate as a crystalline solid.

    • Filter the solid and wash with a small amount of cold methanol. A yield of 70-75% can be expected[2].

  • Liberation of (-)-Lamivudine:

    • Suspend the isolated cocrystal in a suitable solvent (e.g., water or a water/methanol mixture).

    • Add dilute hydrochloric acid to the suspension with stirring. This will break the cocrystal structure, protonating the Lamivudine and leaving the (S)-BINOL as a solid.

    • Filter the mixture to remove the precipitated (S)-BINOL, which can be recovered and recycled.

    • To the filtrate containing the hydrochloride salt of (-)-Lamivudine, add aqueous ammonia or another suitable base to neutralize the solution and precipitate the free (-)-Lamivudine.

    • Filter the pure (-)-Lamivudine, wash with cold water, and dry under vacuum. The resulting Lamivudine should have an enantiomeric excess of >99.9%[2][3].

Part 3: Recrystallization for Polymorphic Control and Purification

Recrystallization is a fundamental technique for purifying solid compounds and for obtaining specific crystalline forms (polymorphs). Lamivudine is known to exist in different polymorphic forms, with Forms I and II being the most studied. The choice of solvent and crystallization conditions can direct the formation of a specific polymorph.

Understanding Polymorphism in Lamivudine

Polymorphs are different crystalline forms of the same compound that can exhibit different physicochemical properties, including solubility, dissolution rate, and stability. Controlling the polymorphic form of an active pharmaceutical ingredient (API) is crucial for ensuring consistent product quality and performance.

  • Form I: Often obtained by crystallization from aqueous solutions, typically as needle-shaped crystals.

  • Form II: Generally obtained from non-aqueous solvents and is the more thermodynamically stable form at ambient conditions, often presenting as bipyramidal crystals.

Protocol for Obtaining Specific Lamivudine Polymorphs

Protocol 3.1: Preparation of Lamivudine Form I

  • Dissolution: Dissolve Lamivudine in water at a temperature of approximately 45°C to achieve a clear solution.

  • Cooling: Rapidly cool the solution to below 30°C.

  • Stirring: Stir the resulting mixture at a low temperature (e.g., 5-10°C) to promote crystallization.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at a low temperature (e.g., 35-40°C).

Protocol 3.2: Preparation of Lamivudine Form II

  • Dissolution: Dissolve Lamivudine in a non-aqueous solvent such as ethanol or industrial methylated spirit at an elevated temperature.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Isolation: Filter the resulting crystals, wash with a small amount of the cold solvent, and dry.

Troubleshooting Crystallization
ProblemPossible CauseSolution
No crystals form Solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of the desired compound.
Oiling out The compound's solubility exceeds its saturation limit at a temperature above its melting point in the solvent.- Re-heat the solution and add more solvent.- Try a different solvent with lower solubility for the compound.
Poor recovery The compound is too soluble in the chosen solvent at low temperatures.- Use a less-solubilizing solvent or a mixture of solvents.- Ensure the solution is sufficiently cooled for an adequate duration.
Impure crystals Rapid crystallization has trapped impurities.- Slow down the cooling rate.- Redissolve the crystals and recrystallize more slowly.

Conclusion

The crystallization techniques outlined in this guide provide robust and scalable methods for the resolution of racemic trans-Lamivudine. The choice of method will depend on factors such as the scale of the synthesis, the desired purity, and the available resources. The cocrystallization with (S)-BINOL stands out as a particularly efficient method for obtaining highly pure (-)-Lamivudine. A thorough understanding of the principles of crystallization and careful control of experimental parameters are paramount to achieving successful and reproducible results.

References

  • The enantiopreference in the solid state probed in lamivudine crystal forms with mandelic acid. RSC Publishing. Available at: [Link]

  • Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Available at: [Link]

  • Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. PubMed. Available at: [Link]

  • Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review. Available at: [Link]

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. ACS Publications. Available at: [Link]

  • A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. ACS Publications. Available at: [Link]

  • A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. ResearchGate. Available at: [Link]

  • Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies. ResearchGate. Available at: [Link]

Sources

Advanced Application Note: Utilization of (±)-trans-Lamivudine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Causality of Impurity Formation

Lamivudine (3TC) is a highly effective nucleoside reverse transcriptase inhibitor (NRTI) utilized in the clinical management of HIV and Hepatitis B. The active pharmaceutical ingredient (API) is exclusively the (-)-enantiomer of the cis isomer. However, the chemical synthesis of Lamivudine involves a critical glycosylation step where the cytosine nucleobase is coupled to a 1,3-oxathiolane ring.

Because stereoselectivity during this coupling is not absolute, the reaction inherently generates both the desired cis configuration and the therapeutically inactive trans diastereomers. This byproduct is formally recognized as (±)-trans-Lamivudine (also designated as Lamivudine EP Impurity B) 1.

The Causality of Efficacy Loss: The trans isomer lacks the precise spatial geometry required for optimal phosphorylation by intracellular kinases. Consequently, it cannot be efficiently incorporated into viral DNA, rendering it inactive. To ensure patient safety and drug efficacy, regulatory agencies strictly limit the permissible concentration of this impurity. Therefore, highly characterized (±)-trans-Lamivudine must be utilized as an analytical reference standard to validate chromatographic resolution and quantify impurity levels in the final drug substance 2.

Physicochemical Profile of the Reference Standard

To ensure accurate standard preparation, the physical properties of the reference material must be accounted for during gravimetric analysis.

PropertySpecification / Value
Chemical Name 4-amino-1-[(2RS,5RS)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Common Name (±)-trans-Lamivudine; Lamivudine EP Impurity B
CAS Registry Number 131086-22-1
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
Application System suitability testing, HPLC method validation, Impurity profiling

Chromatographic Strategy & System Logic

Quantifying a trace impurity in the presence of a massive API peak requires a highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality of the Mobile Phase pH: The method utilizes an ammonium acetate buffer adjusted strictly to pH 3.8 ± 0.2. Lamivudine and its diastereomers possess a cytosine moiety with a pKa of approximately 4.3. By buffering the mobile phase at pH 3.8 (0.5 units below the pKa), the analytes are maintained in a consistently protonated (ionized) state. This deliberate chemical environment prevents the severe peak tailing and retention time shifts that would occur if the molecules dynamically transitioned between ionized and neutral states on the column 3.

Causality of the Stationary Phase: A C18 (USP L1) stationary phase provides the necessary hydrophobic interactions to differentiate the subtle spatial differences between the cis and trans oxathiolane rings, allowing for baseline separation 4.

Workflow Sample Lamivudine API Batch (Contains trace impurities) Column C18 Stationary Phase (L1) Differential Hydrophobic Partitioning Sample->Column Buffer Ammonium Acetate Buffer (pH 3.8 ± 0.2) Elution Isocratic Elution (Methanol : Buffer = 5:95) Buffer->Elution PeakCis (-)-cis-Lamivudine Peak (Active API) Column->PeakCis PeakTrans (±)-trans-Lamivudine Peak (Impurity B) Column->PeakTrans Elution->Column Validation Self-Validating Gate: Resolution (Rs) ≥ 1.5? PeakCis->Validation PeakTrans->Validation Pass Proceed with Quantification Validation->Pass Yes Fail Invalidate Run & Troubleshoot Column/pH Validation->Fail No

Chromatographic separation logic and self-validating system suitability for Lamivudine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a mechanical gatekeeper: if the physical separation of the reference standard fails, the method prevents the generation of potentially false out-of-specification (OOS) data.

Chromatographic Conditions
ParameterSpecification
Column C18 (USP L1), 4.6 mm × 250 mm, 5 µm (e.g., Purospher® STAR RP-18 endcapped)
Column Temperature 35 °C (Constant)
Mobile Phase Methanol : 0.025 M Ammonium Acetate Buffer, pH 3.8 (5:95 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 277 nm
Elution Mode Isocratic
Step-by-Step Methodology

Step 1: Buffer Preparation (The Foundation of Retention Stability)

  • Accurately weigh ~1.9 g of Ammonium Acetate and transfer to a 1000-mL volumetric flask.

  • Dissolve in approximately 900 mL of HPLC-grade water.

  • Critical Step: Adjust the pH to exactly 3.8 ± 0.2 using glacial acetic acid. Failure to achieve this pH will result in variable ionization of the cytosine ring, leading to peak tailing and co-elution.

  • Dilute to volume with water, mix thoroughly, and filter through a 0.22 µm membrane.

Step 2: Mobile Phase Preparation

  • Combine 950 mL of the prepared Ammonium Acetate Buffer with 50 mL of HPLC-grade Methanol.

  • Degas the mixture via sonication for 10 minutes.

Step 3: Reference Standard & System Suitability Solution Preparation

  • Accurately weigh the (±)-trans-Lamivudine reference standard and the Lamivudine API standard.

  • Dissolve in the Mobile Phase to achieve a known concentration (typically ~0.25 mg/mL total analytes, spiked with 0.5% w/w of the trans-impurity).

  • Alternatively, utilize a pre-formulated USP Lamivudine Resolution Mixture containing both diastereomers 3.

Step 4: Sample Preparation

  • Transfer an accurately weighed quantity of the Lamivudine sample (approx. 25 mg) into a 100-mL volumetric flask.

  • Dissolve and dilute to volume with the Mobile Phase.

Step 5: Chromatographic Execution

  • Purge the HPLC system and equilibrate the C18 column with the mobile phase for at least 30 minutes until a stable baseline is achieved at 277 nm.

  • Inject the System Suitability Solution in triplicate.

  • Inject the Sample Solution.

Data Interpretation & Acceptance Criteria

The integrity of the impurity profile relies entirely on the baseline resolution between the massive API peak and the trace impurity peak.

ParameterTarget Acceptance CriteriaCausality / Rationale
Resolution (Rs) ≥ 1.5 between Lamivudine and (±)-trans-LamivudineEnsures the integration of the trace impurity is not artificially inflated by the tailing of the massive API peak.
Tailing Factor (T) ≤ 2.0 for the Lamivudine peakConfirms the pH buffering is actively preventing secondary interactions with residual silanols on the stationary phase.
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injectionsValidates the precision of the autosampler and the stability of the analyte in the mobile phase.

Self-Validation Check: If Rs < 1.5, the system is deemed non-compliant. The operator must halt the analysis and verify the buffer pH or evaluate the column for stationary phase degradation before proceeding. This prevents the reporting of false impurity levels.

References

  • USP-NF. "Lamivudine - USP-NF Monograph". Available at:[Link]

  • PubMed (Elsevier Inc). "Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities". Available at: [Link]

Sources

Application Note: Storage, Handling, and Stability Protocols for trans-Lamivudine Research Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

trans-Lamivudine, frequently designated in pharmacopeial literature as Lamivudine EP Impurity B, is a geometric stereoisomer of the active antiretroviral agent (-)-cis-Lamivudine 1. While the active pharmaceutical ingredient (API) strictly maintains a [2R,5S] absolute configuration, the trans-isomer exists as a diastereomeric mixture (e.g.,[2R,5R] and [2S,5S]) 2.

In modern drug development, trans-Lamivudine is not bioactive but is heavily utilized as a critical analytical reference standard for impurity profiling, method validation, and stability-indicating High-Performance Liquid Chromatography (HPLC) assays [[3]](). Because quantitative API release testing relies on the absolute purity of this reference standard, understanding its degradation pathways and enforcing rigorous storage conditions is paramount.

The Chemical Causality of Degradation

The structural vulnerabilities of trans-Lamivudine mirror those of the active API, governed by two primary functional domains: the cytosine base and the 1,3-oxathiolane ring 4.

  • Hydrolytic Vulnerability: The cytosine exocyclic amine is highly susceptible to both acid- and base-catalyzed hydrolysis. Exposure to pH extremes (pH < 4 or pH > 9) induces deamination and cleavage of the cytosine moiety, drastically altering the molecule's UV absorbance profile 5.

  • Oxidative Vulnerability: The sulfur atom embedded within the 1,3-oxathiolane ring acts as a strong nucleophile. In the presence of reactive oxygen species (ROS) or peroxides, the sulfur undergoes rapid electrophilic attack, oxidizing into sulfoxide and subsequently sulfone derivatives 4.

  • Thermal and Photolytic Robustness: Unlike many nucleoside analogs, trans-Lamivudine demonstrates remarkable stability against dry heat and photolytic stress, remaining largely intact under standard ICH Q1A(R2) and Q1B stress conditions 6.

Quantitative Stability Profile

To design effective storage and handling protocols, we must quantify the molecule's behavior under stress. The following table summarizes the forced degradation profile of the Lamivudine molecular framework.

Stress ConditionReagent / EnvironmentDegradation ExtentPrimary Degradant Mechanism
Acidic Hydrolysis 0.1 N HClModerate (~18%)Acid-catalyzed deamination of the cytosine moiety 7
Alkaline Hydrolysis 0.1 N NaOHHigh (~32%)Base-catalyzed cleavage of the cytosine ring 7
Oxidative Stress 3% H₂O₂Complete (100%)Oxidation of 1,3-oxathiolane sulfur to sulfoxides/sulfones 4
Thermal Stress 60°C Dry HeatNegligibleStable; no significant thermal degradation 6
Photolytic Stress UV / Visible LightNegligiblePhotostable under standard ICH Q1B conditions 6
Neutral Solution HPLC Water (pH 7)StableIntact oxathiolane and cytosine structures 6

Degradation Pathway Visualization

Caption: Degradation pathways of trans-Lamivudine under hydrolytic, oxidative, and thermal stress conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed not just to instruct, but to inherently verify the success of the procedure through built-in control mechanisms.

Protocol 1: Preparation and Storage of trans-Lamivudine Stock Solutions

Analytical reference standards must be handled to prevent premature degradation prior to chromatographic injection. While bulk solid trans-Lamivudine can survive at room temperature [[8]](), analytical grades require stricter controls 3.

  • Step 1: Solid-State Storage. Store the lyophilized powder at 2–8°C in a tightly sealed, desiccant-containing amber vial 9.

    • Causality: Refrigeration minimizes trace ambient oxidation over long-term storage, preserving the 1,3-oxathiolane ring.

  • Step 2: Solvent Degassing. Prepare a neutral diluent (e.g., 50:50 HPLC-grade Water:Methanol). Sonicate and sparge the solvent with inert Nitrogen gas for 15 minutes prior to use.

    • Causality: Removing dissolved oxygen prevents the spontaneous formation of reactive oxygen species, which would otherwise oxidize the nucleophilic sulfur atom.

  • Step 3: Reconstitution and Aliquoting. Dissolve the standard to the desired concentration (e.g., 1.0 mg/mL) under a fume hood [[8]](). Immediately divide into single-use aliquots in amber HPLC vials.

  • Self-Validation Checkpoint: Analyze an aliquot immediately (T=0) via HPLC-DAD. Simultaneously, spike a separate control vial with 0.1% H₂O₂. If the T=0 sample exhibits any trace of the sulfoxide peak (which will be prominently visible in the H₂O₂ spiked sample), the baseline solvent was insufficiently degassed or contaminated with trace metals, and the stock must be discarded.

Protocol 2: Forced Degradation System Suitability Testing

When utilizing trans-Lamivudine to validate a stability-indicating HPLC method, the protocol must prove that the chromatographic system can successfully resolve the intact standard from its degradation products 7.

  • Step 1: Acid/Base Stress Generation. Transfer 1.0 mL of the trans-Lamivudine stock into two separate vials. Add 1.0 mL of 0.1 N HCl to the first, and 1.0 mL of 0.1 N NaOH to the second. Incubate at 25°C for 24 hours.

    • Causality: This forces the hydrolytic cleavage of the cytosine moiety, generating distinct polar degradants that typically elute earlier than the parent peak.

  • Step 2: Neutral Control Generation. Transfer 1.0 mL of the stock into a third vial. Add 1.0 mL of neutral HPLC-grade water. Incubate alongside the stressed samples.

  • Step 3: Neutralization and Injection. After 24 hours, neutralize the acid vial with 1.0 mL of 0.1 N NaOH, and the base vial with 1.0 mL of 0.1 N HCl. Add 1.0 mL of water to the neutral control to maintain equal dilution volumes. Inject all samples into the HPLC.

  • Self-Validation Checkpoint (Mass Balance): Calculate the mass balance for the stressed samples. The sum of the peak areas of the degradation products plus the remaining intact trans-Lamivudine must equal 98%–102% of the total peak area of the Neutral Control. A failure in mass balance indicates that secondary degradation pathways have occurred resulting in volatile products, or that degradants are permanently retained on the column, invalidating the stability-indicating nature of the assay.

References

Sources

Troubleshooting & Optimization

Part 1: Upstream Prevention – Optimizing the Glycosylation Step

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lamivudine API Synthesis . This hub is designed for researchers and process chemists troubleshooting the stereoselective synthesis of Lamivudine (3TC), specifically focusing on the resolution and clearance of the undesired (+/-)-trans-lamivudine diastereomeric impurity.

Below, you will find mechanistic insights, optimized step-by-step protocols, and FAQs to ensure the high-yield isolation of the pharmaceutically active (-)-cis-[2R,5S]-Lamivudine enantiomer.

Q: How can I manipulate the glycosylation reaction to minimize the formation of the trans-lamivudine diastereomer?

A: The formation of the 1,3-oxathiolane ring and its subsequent coupling with silylated cytosine inherently produces a mixture of cis and trans diastereomers[1]. The stereoselectivity of this N-glycosylation is governed by the stability of the intermediate oxocarbenium ion and the trajectory of the nucleophilic attack[2].

The Causality: Without strong anchimeric assistance (neighboring group participation) from the C2 substituent of the oxathiolane ring, the oxocarbenium ion undergoes rapid thermodynamic equilibration (epimerization). The trans-isomer is often thermodynamically favored due to reduced steric hindrance, but the cis-isomer can be captured kinetically[3]. Lowering the reaction temperature decreases the rate of epimerization, trapping the kinetically favored cis-product. Furthermore, the choice of Lewis acid heavily influences the transition state geometry; tighter coordination complexes prevent facial inversion[2].

Table 1: Impact of Reaction Parameters on Cis:Trans Ratio during Glycosylation

Lewis Acid CatalystOptimal Temp (°C)Solvent SystemTypical Cis:Trans RatioMechanistic Note
TMSOTf 0 to 25CH₂Cl₂~ 1.5:1 to 2:1Standard baseline; provides moderate epimerization control but risks higher trans formation at room temp.
SnCl₄ -10 to 0CH₂Cl₂~ 2:1 to 3:1Tighter coordination in the transition state restricts the rotational freedom of the oxocarbenium intermediate.
TiCl₄ -20 to -10CH₂Cl₂~ 3:1 to 4:1Low temperature significantly suppresses thermodynamic trans-isomer formation.
TMSOTf + L-Menthyl Auxiliary -10 to 0Hexane / CH₂Cl₂> 5:1The steric bulk of the chiral auxiliary directs the facial attack of the pyrimidine base, heavily favoring the cis-configuration.

Part 2: Downstream Clearance – Diastereomeric Separation & Enantiomeric Resolution

Q: My crude API contains ~20% trans-impurity. Why must I remove the trans-isomer before attempting (S)-BINOL chiral resolution?

A: While (S)-BINOL is highly effective at resolving the (+/-)-cis racemate by forming a highly insoluble host-guest complex (cocrystal) with the desired (-)-cis enantiomer, it exhibits a critical cross-reactivity. Mechanistic studies reveal that (S)-BINOL also forms a stable cocrystal with the (-)-trans enantiomer[4]. If the trans-diastereomer is not cleared prior to BINOL addition, your final API will be contaminated with (-)-trans-lamivudine, failing pharmacopeial purity standards.

Step-by-Step Methodology: Sequential Trans-Clearance and Cis-Resolution

This self-validating protocol ensures the removal of the trans-impurity prior to enantiomeric enrichment.

  • Diastereomeric Salt Formation: Dissolve the crude Lamivudine (mixture of cis and trans isomers) in hot methanol.

  • Mandelate Precipitation: Add 1.0 equivalent of (S)-(+)-mandelic acid. Stir at room temperature for 4 hours. The cis-mandelate salt will preferentially crystallize, while the trans-isomer remains highly soluble in the mother liquor[4].

  • Filtration (Validation Step 1): Filter the suspension. Analyze the filtrate via HPLC; it should be highly enriched in the trans-impurity. Wash the cis-mandelate filter cake with cold methanol.

  • Free-Basing: Suspend the cis-mandelate salt in water and adjust the pH to 7.0–7.5 using aqueous ammonia or triethylamine to liberate the (+/-)-cis-lamivudine racemate. Extract with ethyl acetate and concentrate.

  • Cocrystallization: Dissolve the (+/-)-cis-lamivudine in methanol. Add 1.0 equivalent of (S)-BINOL and heat to reflux for 30 minutes, then cool to 5 °C.

  • Isolation (Validation Step 2): Filter the highly insoluble (-)-cis-Lamivudine-(S)-BINOL cocrystal. The (+)-cis isomer remains in the filtrate.

  • Acidic Cleavage: Suspend the cocrystal in water and add dilute HCl (pH ~2). Extract the liberated (S)-BINOL into ethyl acetate (the BINOL can be recovered and recycled).

  • Final API Isolation: Neutralize the aqueous layer containing the API to pH 7.0. Lyophilize or crystallize from water/ethanol to yield pure (-)-cis-[2R,5S]-Lamivudine (>99.5% ee)[1].

Process Visualization

G Crude Crude Lamivudine (Cis/Trans Mixture) Salt (S)-(+)-Mandelic Acid Salt Formation Crude->Salt Trans Trans-Isomer Waste (Mother Liquor) Salt->Trans Filtrate CisRac (+/-)-Cis-Mandelate (Precipitate) Salt->CisRac Crystallization Base Base Neutralization CisRac->Base CisFree (+/-)-Cis-Lamivudine Base->CisFree Binol (S)-BINOL Cocrystallization CisFree->Binol CisPlus (+)-Cis-Isomer (Mother Liquor) Binol->CisPlus Filtrate Cocrystal (-)-Cis-(S)-BINOL Cocrystal Binol->Cocrystal Crystallization Cleavage Acidic Cleavage (HCl) Cocrystal->Cleavage API Pure (-)-Cis-Lamivudine (API) Cleavage->API

Workflow for trans-impurity clearance and (-)-cis-lamivudine resolution.

Part 3: Advanced Troubleshooting – Enzymatic Dynamic Kinetic Resolution (DKR)

Q: Is there a biocatalytic alternative to bypass the traditional fractional crystallization and chemical resolution steps entirely?

A: Yes. By employing Enzymatic Dynamic Kinetic Resolution (DKR) on the 1,3-oxathiolane precursor before the cytosine coupling step, you can establish the correct stereocenters early in the synthesis, drastically reducing downstream trans-impurities[5].

Step-by-Step Methodology: Enzymatic DKR of 1,3-Oxathiolanes
  • Substrate Preparation: Synthesize the racemic 5-acetoxy-1,3-oxathiolane intermediate.

  • Biphasic Setup: Suspend the substrate in an organic-aqueous biphasic system (e.g., Toluene / Phosphate buffer, pH 7.2).

  • Enzyme Addition: Introduce a surfactant-treated Subtilisin Carlsberg or Candida antarctica lipase B (CAL-B)[5].

  • DKR Reaction: The enzyme will selectively hydrolyze the ester of the undesired enantiomer/diastereomer. Because the unreacted 5-acetoxy oxathiolane undergoes rapid spontaneous epimerization in the organic phase, the entire racemic pool is dynamically funneled into the desired enantioenriched intermediate.

  • Extraction: Separate the organic layer containing the enantioenriched intermediate and proceed directly to the Lewis-acid mediated cytosine glycosylation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my cis-mandelate salt precipitation yield a gummy residue instead of crystals? A: Gummy residues typically indicate either an excess of unreacted cytosine from the previous step or an overly rapid cooling profile. Ensure the crude mixture is washed with dilute aqueous acid to remove residual cytosine before mandelate formation. Additionally, seed the methanolic solution with pure cis-mandelate crystals at 40 °C and cool slowly (0.1 °C/min) to promote organized crystal lattice formation.

Q: Can I use column chromatography to separate the cis and trans isomers at the industrial scale? A: While diastereomers can be separated by column chromatography (often requiring conversion to N-acetyl derivatives first, using ethyl acetate/methanol 99:1)[1], this is highly discouraged for scale-up. It is solvent-intensive, low-throughput, and economically unviable for API manufacturing compared to the mandelate/BINOL crystallization cascade.

References

  • Organic Process Research & Development (ACS). "A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]." Available at:[Link]

  • Organic Process Research & Development (ACS). "An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly." Available at:[Link]

  • ResearchGate. "Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes." Available at:[Link]

  • New Drug Approvals. "LAMIVUDINE." Available at:[Link]

Sources

Improving yield of Lamivudine stereoselective synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lamivudine (3TC) Synthesis Technical Support Center . This resource is engineered for researchers, process chemists, and drug development professionals actively troubleshooting the stereoselective synthesis of (-)-Lamivudine.

Achieving high enantiomeric excess (ee) and diastereomeric purity in the 1,3-oxathiolane core is notoriously challenging. This guide deconstructs the mechanistic causality behind common synthetic failures and provides self-validating protocols to optimize your yield.

Workflow SM Acyclic Precursors (e.g., Dithiane-2,5-diol) Chem Chemical Resolution (L-Menthol / Lactic Acid) SM->Chem Auxiliaries Bio Biocatalytic DKR (Lipase / STS) SM->Bio Enzymes Ox Enantiopure 1,3-Oxathiolane (Key Intermediate) Chem->Ox Bio->Ox Gly Vorbrüggen N-Glycosylation (Lewis Acid + Cytosine) Ox->Gly Anchimeric Assistance Cry Deprotection & Selective Crystallization Gly->Cry Cis-Isomer Enrichment API (-)-Lamivudine (3TC) >99% ee Cry->API

Fig 1. Stereoselective pathways for Lamivudine synthesis via chemical or biocatalytic routes.

Module 1: Oxathiolane Assembly & Chiral Control

Q1: My cis/trans diastereomeric ratio is poor during the oxathiolane ring formation using L-menthyl glyoxylate. Why is stereocontrol failing?

Causality: The formation of the 1,3-oxathiolane ring relies on L-menthol acting as a chiral auxiliary to direct the stereochemistry of the thioacetal center. If your cis:trans ratio is eroding, it is typically due to thermal epimerization of the hydroxyoxathiolane intermediate [1]. At elevated temperatures, the ring transiently opens and closes, thermodynamically favoring a racemic mixture. Furthermore, prolonged batch reaction times exacerbate this degradation. Transitioning to a continuous flow system minimizes residence time, locking in the kinetic stereoproduct before epimerization occurs [4].

Self-Validating Protocol: Continuous Flow Synthesis of L-Menthyl Glyoxylate

  • Preparation: Prepare a 0.5 M solution of dimenthyl maleate in dichloromethane (DCM).

  • Ozonolysis (Flow): Pump the solution through a flow reactor equipped with a domestic ozone generator at a flow rate of 2.0 mL/min at -10 °C.

  • Hydration: Introduce a secondary stream of water/reducing agent inline.

  • Validation Check: Monitor the inline IR spectroscopy. The protocol is successful when the maleate C=C stretch (~1640 cm⁻¹) disappears entirely, replaced by a sharp aldehyde C=O stretch (~1740 cm⁻¹). If the C=C stretch persists, decrease the flow rate to increase residence time.

  • Cyclization: React the resulting L-menthyl glyoxylate with 1,4-dithiane-2,5-diol. Keep temperatures strictly below 25 °C to prevent epimerization.

Module 2: Glycosylation & Lewis Acid Catalysis

Q2: My Vorbrüggen N-glycosylation yield is low, and the β-anomer (cis) selectivity is dropping. How do I optimize the Lewis acid catalysis?

Causality: The glycosylation step is governed by anchimeric assistance. When a Lewis acid activates the anomeric leaving group, the adjacent C2 ester group (from your chiral auxiliary) folds over to form a cyclic oxonium ion, effectively blocking the α-face (bottom) of the ring [6]. The silylated cytosine is forced to attack from the β-face (top), yielding the desired cis-isomer. If your selectivity is poor, your Lewis acid is likely too harsh (cleaving the oxathiolane ring) or too weak (failing to form the oxonium ion). While TMSOTf is the industry standard, Zirconium(IV) chloride (ZrCl₄) provides superior coordination and milder activation [3], [5].

Table 1: Comparison of Lewis Acids in Lamivudine Glycosylation

CatalystLoading (equiv)Temp (°C)Yield (%)cis:trans RatioKey Advantage / Limitation
TMSOTf 1.0 - 1.20 to 2575 - 852:1 to 3:1Industry standard but highly moisture-sensitive [5].
SnCl₄ 1.0 - 2.02560 - 701.5:1Strong Lewis acid; prone to cleaving the oxathiolane ring.
ZrCl₄ 0.52588 - 92>4:1Mild, inexpensive, high stereoselectivity, lower loading [3].
TMSI 1.0080 - 851.3:1Generates reactive glycosyl iodide in situ, but expensive.

Self-Validating Protocol: ZrCl₄-Mediated N-Glycosylation

  • Silylation: Reflux cytosine with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the suspension becomes a clear solution (approx. 3 hours). Remove excess HMDS under vacuum.

  • Coupling: Dissolve the enantiopure 1,3-oxathiolane acetate (1.0 equiv) and silylated cytosine (1.2 equiv) in anhydrous DCM.

  • Activation: Add ZrCl₄ (0.5 equiv) in one portion at room temperature.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction mixture should remain pale yellow. If the solution turns dark brown, your DCM is wet, causing rapid decomposition of the oxonium intermediate.

  • Quench: Quench with saturated NaHCO₃ after 4 hours. Extract and crystallize the cis-isomer from ethanol.

Module 3: Enzymatic Dynamic Kinetic Resolution (DKR)

Q3: Chemical auxiliaries are driving up our supply chain costs. Can we achieve >99% ee using biocatalysis?

Causality: Yes. Enzymatic Dynamic Kinetic Resolution (DKR) bypasses the 50% yield limit of traditional kinetic resolution. By using Surfactant-Treated Subtilisin (STS) Carlsberg or Candida antarctica lipase B (CAL-B), the enzyme selectively acylates only the (2R, 5S) enantiomer[2]. Simultaneously, a weak base in the reaction continuously epimerizes the unreacted, undesired (2S, 5R) enantiomer back into a racemic mixture. Le Chatelier's principle drives the entire pool toward the desired stereopure acylated intermediate.

DKR_Mechanism Rac Racemic 5-Hydroxyoxathiolane Fast (2R, 5S)-Enantiomer (Fast Reacting) Rac->Fast Slow (2S, 5R)-Enantiomer (Slow Reacting) Rac->Slow Prod Acylated Intermediate (Stereopure) Fast->Prod Enzyme Catalysis Epi In Situ Epimerization (Base Promoted) Slow->Epi Reversible Epi->Fast Conversion

Fig 2. Mechanism of Dynamic Kinetic Resolution (DKR) enriching the desired oxathiolane enantiomer.

Self-Validating Protocol: STS-Catalyzed DKR

  • Setup: Dissolve racemic 5-hydroxyoxathiolane in THF. Add triethylamine (TEA) as the epimerization base and phenyl acetate as the acyl donor.

  • Catalysis: Add STS and maintain the reaction strictly at 4 °C. Causality note: Lowering the temperature from 25 °C to 4 °C drastically improves the enantiomeric excess (ee) by suppressing non-enzymatic background acylation [2].

  • Validation Check: Pull aliquots at 12, 24, and 48 hours for chiral HPLC analysis. The ee of the product should steadily climb. If the ee plateaus below 80%, the epimerization rate is too slow; verify that your TEA has not degraded or evaporated.

  • Isolation: Filter off the immobilized enzyme and purify the enantioenriched intermediate (typically yielding ~89% with 85% ee).

Module 4: Advanced Auxiliary Alternatives

Q4: If we stick to chemical resolution, is there a cheaper alternative to L-menthol that still provides high stereocontrol?

Causality: Recent advancements have demonstrated that an inexpensive lactic acid derivative can replace L-menthol. The lactic acid derivative serves a dual purpose: it activates the carbohydrate's anomeric center for N-glycosylation while simultaneously transferring stereochemical information [1]. By utilizing levamisole as a nucleophilic catalyst during the acylation step, the catalyst influences both the anomeric and thioacetal stereocenters, pushing the overall yield of the desired intermediate to 67% prior to glycosylation [1].

References

  • Snead, D. R., et al. "An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly." Organic Process Research & Development, 2020.[Link]

  • Hu, L., et al. "Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution." Chemical Communications, 2013.[Link]

  • "Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation." ResearchGate, 2011.[Link]

  • "Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate." Journal of Flow Chemistry, 2022.[Link]

  • "Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs." MDPI, 2020.[Link]

Resolving peak overlap between cis and trans Lamivudine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving challenges in the HPLC analysis of Lamivudine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal chromatographic resolution between cis- and trans-Lamivudine isomers.

Introduction: The Criticality of Isomer Resolution

Lamivudine is a chiral molecule with two stereocenters, giving rise to four stereoisomers: (±)-cis and (±)-trans forms.[1][2][3] The therapeutically active agent is the (-)-cis isomer, which possesses the desired anti-HIV and anti-HBV activity with lower cytotoxicity.[1][3] The trans-isomer is considered an impurity and regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), mandate strict control over its presence.[2][4][5][6] Therefore, a robust and validated HPLC method capable of baseline-separating the trans-isomer from the cis-isomer peak is not just an analytical goal, but a regulatory necessity for quality control and batch release.

This guide addresses the common issue of peak overlap (co-elution) between these critical diastereomers on reversed-phase HPLC and provides a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my cis- and trans-Lamivudine peaks co-eluting on a standard C18 column?

This is the most common challenge encountered. While enantiomers (non-superimposable mirror images) typically require a chiral stationary phase for separation, diastereomers (stereoisomers that are not mirror images) like cis- and trans-Lamivudine have different physical properties and can often be separated on standard achiral columns like C18 or C8.[7]

Co-elution in this context almost always points to sub-optimal mobile phase conditions. The subtle structural differences between the cis and trans isomers require fine-tuning of the mobile phase to exploit differences in their interaction with the stationary phase. The key parameters to investigate are mobile phase pH, organic modifier type and ratio, and buffer concentration.

Initial Troubleshooting Flowchart

Below is a logical workflow for addressing poor resolution between Lamivudine diastereomers.

Troubleshooting_Flowchart Start Poor Resolution (Rs < 1.5) between cis/trans Lamivudine Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Check_Organic Is Organic Modifier Type/Ratio Optimal? Check_pH->Check_Organic No Success Resolution Achieved (Rs >= 1.5) Check_pH->Success Yes Check_Temp Has Column Temperature Been Evaluated? Check_Organic->Check_Temp No Check_Organic->Success Yes Check_Temp->Success Yes Advanced Consider Advanced Options: - Different Stationary Phase - Chiral Column Check_Temp->Advanced No

Caption: Troubleshooting workflow for resolving Lamivudine isomers.

Q2: How does mobile phase pH critically affect the resolution?

The pH of the mobile phase is arguably the most powerful parameter for manipulating the retention and resolution of ionizable compounds like Lamivudine on a reversed-phase column.

The Underlying Mechanism: Lamivudine is a basic compound. The pH of the mobile phase dictates its ionization state. At a pH well below its pKa, it will be predominantly in its protonated (ionized) form. At a pH well above its pKa, it will be in its neutral (un-ionized) form. Operating near the pKa results in a mixed population of ionized and neutral molecules, which can lead to poor peak shape and inconsistent retention.

By controlling the pH, you ensure a single, consistent ionic form of the molecule interacts with the C18 stationary phase. This maximizes the subtle differences in hydrophobicity between the cis and trans isomers, which is the basis for their separation.[8][9] The USP official method specifies a mobile phase of methanol and ammonium acetate buffer adjusted to a pH of 3.8.[4][5] This acidic pH ensures Lamivudine is consistently protonated, leading to reproducible retention and improved resolution.

Experimental Protocol: pH Optimization Study

  • Determine pKa: Identify the pKa of Lamivudine (approximately 4.3).

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., Acetonitrile:Buffer) where the aqueous portion is buffered at different pH values, such as pH 3.0, 3.5, 3.8, 4.0, and 4.5. Use a buffer like ammonium acetate or phosphate.

  • Equilibrate System: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Inject Standard: Use a resolution test mixture containing both cis- and trans-Lamivudine. The USP Lamivudine Resolution Mixture B is suitable for this purpose.[4]

  • Analyze Data: Record the retention time (tR) for both peaks and calculate the resolution (Rs). Plot Rs versus pH to determine the optimal pH for your specific column and conditions.

Data Summary: Effect of pH on Resolution

Mobile Phase pHRetention Time (cis) (min)Retention Time (trans) (min)Resolution (Rs)Peak Shape (Tailing Factor)
3.08.27.51.41.1
3.58.98.11.61.0
3.8 9.5 8.6 1.8 1.0
4.09.89.01.51.2
4.510.510.11.11.4
Note: Data are representative examples to illustrate the trend.
Q3: Can changing the organic modifier improve separation?

Yes, switching between acetonitrile (ACN) and methanol can significantly alter the selectivity of the separation.

The Underlying Mechanism: Acetonitrile and methanol interact differently with the analyte and the C18 stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding, whereas ACN is aprotic. This difference in intermolecular forces can change the elution order or increase the spacing between closely eluting peaks. For Lamivudine, many successful methods utilize methanol as the organic modifier, often in a low percentage with an aqueous buffer.[5][6] However, screening both solvents is a crucial step in method development.

Experimental Protocol: Organic Modifier Screening

  • Select Optimal pH: Using the optimal pH determined previously (e.g., pH 3.8), prepare two mobile phases.

    • Mobile Phase A: Methanol / Ammonium Acetate Buffer (pH 3.8)

    • Mobile Phase B: Acetonitrile / Ammonium Acetate Buffer (pH 3.8)

  • Adjust Ratio: For each organic modifier, start with a ratio suggested by literature (e.g., 5:95 v/v organic to buffer) and adjust the concentration to achieve a reasonable retention time for the main cis-Lamivudine peak (e.g., 5-10 minutes).[5]

  • Compare Resolution: Inject the resolution test mixture under both conditions and compare the resolution (Rs) values. Select the solvent system that provides the best separation.

Q4: What is the role of column temperature?

Column temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

The Underlying Mechanism:

  • Viscosity: Increasing temperature lowers the viscosity of the mobile phase, which reduces backpressure and can improve peak efficiency (narrower peaks).

  • Thermodynamics: Temperature changes can alter the selectivity (α), which is the ratio of the retention factors of the two isomers. Sometimes, a small change in temperature can have a large impact on resolution, though the effect is often less pronounced than that of mobile phase composition. The USP method specifies a column temperature of 35 °C.[4]

Experimental Protocol: Temperature Study

  • Set Initial Conditions: Using your optimized mobile phase (pH and organic modifier), set the column temperature to a starting point (e.g., 25 °C).

  • Inject and Analyze: Inject the resolution test mixture and record the resolution.

  • Vary Temperature: Increase the temperature in increments (e.g., to 30 °C, 35 °C, and 40 °C), allowing the system to fully equilibrate at each new temperature before injection.

  • Evaluate Results: Plot resolution (Rs) versus temperature. Be aware that retention times will decrease as temperature increases. The goal is to find a temperature that maximizes resolution while maintaining a stable and robust method.

Q5: When should I consider using a chiral column?

While separation of diastereomers is achievable on achiral columns, a chiral column is the definitive tool for separating enantiomers. If your sample contains the enantiomer of Lamivudine (+)-cis-isomer, an achiral C18 column will not separate it from the active (-)-cis-isomer.

When to Use a Chiral Column:

  • Enantiomeric Purity: To determine the enantiomeric purity of Lamivudine (i.e., quantifying the unwanted (+)-enantiomer), a chiral stationary phase (CSP) is mandatory.[10][11]

  • Failed Achiral Optimization: If, after exhausting all mobile phase and temperature optimizations on multiple achiral columns (C18, C8, Phenyl), you still cannot achieve the required resolution (Rs ≥ 1.5) for the trans diastereomer, a chiral column could be considered as an alternative. Some CSPs can separate both diastereomers and enantiomers simultaneously. Polysaccharide-based CSPs are widely used for this purpose.[11]

Logical Diagram: Column Selection

Column_Selection Analyte Lamivudine Isomers Separation_Goal What is the Separation Goal? Analyte->Separation_Goal Diastereomers Separate cis from trans (Diastereomers) Separation_Goal->Diastereomers Diastereomers Enantiomers Separate (-)cis from (+)cis (Enantiomers) Separation_Goal->Enantiomers Enantiomers Achiral_Column Start with Achiral Column (e.g., C18, C8) Diastereomers->Achiral_Column Chiral_Column Use Chiral Stationary Phase (e.g., Polysaccharide-based) Enantiomers->Chiral_Column

Caption: Decision guide for HPLC column selection.

References

  • Li, Z., Gao, X., Liu, E., Jia, X., & Fu, D. (n.d.). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis.
  • LAMIVUDINE - New Drug Approvals. (2016, March 18).
  • LAMIVUDINE - Inxight Drugs. (n.d.).
  • Prado, L. A., de Souza, T. P., & Salgado, H. R. N. (2025, June 5). Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Servais, A.-C., Fillet, M., et al. (2022, October 1). Full article: Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Taylor & Francis. Retrieved from [Link]

  • USP method -Lamivudine using Purospher STAR columns. (n.d.). Merck.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. (2012, August 31). PharmaTutor. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Lamivudine, Tenofovir Alafenamide and Dolutegra. (2018, July 15).
  • Pappula, N., et al. (2025, January 19). Development and Validation of a Gradient RP-HPLC Method for Simultaneous Estimation of Lamivudine, Tenofovir Disoproxil. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Lamivudine - USP-NF. (2011, December 1).
  • Lamivudine EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • LAMIVUDINE, CIS-(+/-)-. (n.d.). gsrs.
  • Analysis of Lamivudine According to USP-NF Method (CDBS-453). (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (n.d.). IJCRT.org. Retrieved from [Link]

  • Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (n.d.). PMC. Retrieved from [Link]

  • Lamivudine and Zidovudine Tablets - USP-NF. (2010, October 1).
  • LAMIVUDINE, TRANS(+/-)-. (n.d.). gsrs.
  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. (2018, July 20). Retrieved from [Link]

  • EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine. (n.d.). Google Patents.
  • Ph. Eur. Monograph 2217: Lamivudine Related Substances. (n.d.). Phenomenex.
  • Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. (2014, November 30).
  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021, June 28). Scholars.Direct. Retrieved from [Link]

  • Zhang, H., et al. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G. Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved from [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).

Sources

Technical Support Center: (+/-)-trans-Lamivudine Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (+/-)-trans-Lamivudine. This guide is designed to provide in-depth, practical answers to common stability issues encountered when working with lamivudine in solution. Our goal is to move beyond simple instructions and offer a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lamivudine solution appears to be degrading. What are the primary factors I should consider?

A1: Lamivudine's stability in solution is primarily influenced by pH, the presence of oxidative agents, and to a lesser extent, light and temperature.[1][2] Under neutral conditions, lamivudine is relatively stable. However, it demonstrates significant instability in both acidic and alkaline environments.[1] Furthermore, it is highly susceptible to degradation in the presence of oxidizing agents.[1][2] While it is generally stable under thermal stress and photolytic conditions, these factors can sometimes contribute to degradation, especially in the presence of other stressors.[1]

Q2: I suspect my lamivudine solution has degraded. How can I confirm this and identify the degradation products?

A2: The most reliable method for confirming degradation and identifying byproducts is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS).[1][3] A well-developed HPLC method can separate the intact lamivudine from its degradation products.[1][2]

Forced degradation studies are a systematic way to intentionally degrade a sample under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating nature of your analytical method.[1][2][4]

Here is a logical workflow for your investigation:

Caption: Workflow for investigating suspected lamivudine degradation.

Q3: What are the main degradation pathways for lamivudine in solution?

A3: The primary degradation pathways for lamivudine involve hydrolysis and oxidation.

  • Hydrolytic Degradation: This occurs under both acidic and alkaline conditions.[1][2] The 1,3-oxathiolane ring is susceptible to hydrolysis, which can lead to the formation of several degradation products.

  • Oxidative Degradation: Lamivudine is highly susceptible to oxidation, which can lead to the formation of sulfoxide and other related impurities.[5]

The following diagram illustrates a simplified overview of these pathways:

Sources

Lamivudine (3TC) Manufacturing Support Center: Trans-Isomer Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lamivudine (3TC) synthesis. This guide is engineered for drug development professionals and synthetic chemists facing stereochemical bottlenecks during the N-glycosylation of 1,3-oxathiolane rings. Below, you will find mechanistic troubleshooting, self-validating protocols, and quantitative data to help you eliminate trans-isomer impurities and maximize your (2R,5S)-enantiomer yield.

Troubleshooting & Optimization FAQs

Q1: Why is my N-glycosylation yielding a high percentage of the undesired trans-isomer? A1: Causality: The trans-isomer forms due to inadequate anomeric control during the nucleophilic attack of the silylated cytosine on the oxonium ion intermediate. Traditional Lewis acids (like TMSOTf or SnCl4) often fail to stabilize the intermediate sufficiently, allowing nucleophilic attack from both faces and resulting in a thermodynamic mixture[1]. Solution: Transition to a highly stereodirecting catalyst. Utilizing 2 provides excellent facial selectivity, favoring the cis-isomer almost quantitatively at room temperature[2]. Alternatively, a3 can push the β:α (cis:trans) ratio as high as 250:1[3].

Q2: How does temperature scale with the epimerization of the oxathiolane intermediate? A2: Causality: The 1,3-oxathiolane ring is susceptible to dynamic ring-opening and closing. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for this epimerization at the C5 position, scrambling the stereocenters before the cytosine coupling can occur[3]. Solution: Maintain strict thermal boundaries. For ZrCl4-mediated reactions, maintain 25–30 °C[2]. For silane/I2 systems, lowering the temperature from 50 °C to 40 °C significantly minimizes the epimerization degree (improving the diastereomeric ratio from 24:1 to 60:1)[3].

Q3: How can I efficiently resolve the racemic cis-mixture to isolate the pure (2R,5S)-enantiomer? A3: Causality: Even with perfect cis-selectivity, achiral glycosylation yields a racemic mixture of (+)-cis and (-)-cis isomers. Traditional fractional crystallization suffers from poor yields due to co-precipitation and solvent entrapment[1]. Solution: Implement an4. By utilizing the dynamic formation of hemithioacetals, enzymes like subtilisin Carlsberg or Candida antarctica lipase B (CAL B) selectively hydrolyze the desired enantiomer, effectively converting the racemic pool into a single enantioenriched precursor[4].

Structural Logic & Reaction Pathways

G Start 1,3-Oxathiolane Acetate (Racemic/Diastereomeric) Activation Lewis Acid Activation (0.5 eq ZrCl4 or PMHS/I2) Start->Activation Intermediate Oxonium Ion Intermediate (Facial Shielding) Activation->Intermediate Acetate departs Coupling Addition of Silylated Cytosine (Nucleophilic Attack) Intermediate->Coupling Stereodirecting environment Products Stereoselective Yield Coupling->Products Cis Major: cis-Isomer (Thermodynamically Favored) Products->Cis >95% Selectivity Trans Minor: trans-Isomer (Minimized) Products->Trans <5% Selectivity

Logical workflow of stereoselective N-glycosylation minimizing trans-isomer formation.

DKR Racemic Racemic 1,3-Oxathiolane Hemithioacetal Dynamic Hemithioacetal Equilibration Racemic->Hemithioacetal Epimerization Enzyme Enzymatic Resolution (Subtilisin Carlsberg) Hemithioacetal->Enzyme Desired (2R,5S) Precursor (Enantioenriched) Enzyme->Desired Selective Hydrolysis

Enzyme-catalyzed dynamic kinetic resolution pathway for asymmetric Lamivudine synthesis.

Self-Validating Experimental Protocols

Self-Validation Principle: The following protocols incorporate specific visual or analytical checkpoints. Do not proceed to the next step unless the validation checkpoint is met; this prevents the downstream carryover of unreacted starting materials or epimerized intermediates.

Protocol A: ZrCl4-Mediated Stereoselective N-Glycosylation

Objective: Synthesize the cis-nucleoside with >95% stereoselectivity using a mild Lewis acid[2].

  • Silylation of Cytosine: Suspend cytosine in anhydrous acetonitrile under an inert N2 atmosphere. Add hexamethyldisilazane (HMDS) and a catalytic amount of TMSCl. Heat the mixture to reflux (approx. 80 °C).

    • Validation Checkpoint: The opaque suspension will transition to a completely clear solution, confirming quantitative silylation[1]. Cool to room temperature and concentrate under vacuum.

  • Substrate Activation: In a flame-dried reactor, dissolve the 1,3-oxathiolane acetate intermediate in anhydrous dichloromethane (DCM). Add exactly 0.5 equivalents of ZrCl4. Stir at 25–30 °C for 15 minutes.

  • Stereoselective Coupling: Add the silylated cytosine (from Step 1) dropwise to the activated oxathiolane solution. Maintain the internal reactor temperature strictly below 30 °C to prevent thermal epimerization[2].

  • Quenching & Isolation: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Dry the combined organic layers over Na2SO4 and concentrate.

  • Final Validation: Analyze the crude mixture via chiral HPLC. The cis:trans ratio must exceed 20:1 before proceeding to deprotection.

Protocol B: PMHS/I2 Promoted N-Glycosidation

Objective: Achieve ultra-high β-selectivity (cis:trans up to 250:1) using an anhydrous HI source[3].

  • Reagent Premixing (Critical Step): In anhydrous DCM, mix polymethylhydrosiloxane (PMHS) and I2. Stir for exactly 15 minutes at room temperature.

    • Causality: This premixing time is required to generate the active anhydrous HI species; premature addition degrades selectivity[3].

  • Donor Addition: Add the 1,3-oxathiolane acetate donor to the active mixture.

  • Acceptor Coupling: Introduce N4-benzoyl cytosine to the reactor. Adjust the temperature to 40 °C.

    • Validation Checkpoint: TLC monitoring should show the complete disappearance of the donor within 4 hours.

  • Reduction & Deprotection: Perform a one-pot addition of NaBH4 and K2HPO4 to the crude mixture to yield the unprotected nucleoside.

  • Final Validation: NMR spectroscopy should confirm an anomeric β:α ratio of >40:1, validating the stereochemical outcome[3].

Quantitative Data Summary: Catalyst Optimization

Promoter SystemEquivalentsTemperature (°C)β:α (cis:trans) RatioOverall Yield (%)Key Mechanistic Advantage
TMSOTf 1.0 - 1.20 to 25~ 3:1 to 4:160 - 70Standard baseline; lacks strong facial shielding.
ZrCl4 0.525 - 30> 20:1> 85Mild activation; superior thermodynamic stereocontrol.
Et3SiH / I2 1.0 / 1.040 - 5083:1~ 95Acts as anhydrous HI source; excellent anomeric control.
PMHS / I2 Variable40 - 50250:1~ 95Premixing generates highly selective β-directing environment.

References

  • Title: Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Chiral Separation of Lamivudine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of Lamivudine isomers. This guide is designed for researchers, analytical chemists, and pharmaceutical scientists who are developing or troubleshooting methods for the enantiomeric purity analysis of Lamivudine. As the therapeutic efficacy of Lamivudine resides in its (-)-enantiomer, achieving robust and reliable separation from its stereoisomers is a critical quality control step.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lamivudine and why is its chiral separation critical?

Lamivudine, chemically known as (2R,cis)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a potent nucleoside analog reverse transcriptase inhibitor.[4][5] It is widely used in the treatment of HIV-1 and Hepatitis B (HBV) infections.[5][6] The molecule possesses two chiral centers, giving rise to four possible stereoisomers.[3] The desired therapeutic activity is associated with the (-)-cis isomer, also known as the (2R,5S) enantiomer.[3] The other enantiomers can be less potent and exhibit higher cytotoxicity.[1][7] Therefore, regulatory bodies require strict quantification of the enantiomeric impurity to ensure the safety and efficacy of the drug substance and its formulated products.

Q2: What are the most common chiral stationary phases (CSPs) for separating Lamivudine isomers?

Polysaccharide-based CSPs are overwhelmingly the most successful for this application. These columns, typically based on coated or immobilized cellulose or amylose derivatives, provide the necessary stereoselectivity.

  • Cellulose-based CSPs: Columns like Lux Cellulose-5 and Chiralcel® series (e.g., those with cellulose tris(3,5-dichlorophenylcarbamate)) have demonstrated effective separation.[6][8]

  • Amylose-based CSPs: Columns like Chiralpak® IA have also been successfully used, particularly in Supercritical Fluid Chromatography (SFC).[9][10]

The choice of CSP is the single most important factor in achieving chiral separation. The interaction between Lamivudine's functional groups (amine, hydroxyl, and carbonyl groups) and the chiral selector's complex 3D structure is what enables the separation.

Q3: What are typical mobile phase systems for Lamivudine chiral separation?

The mobile phase must be compatible with the chosen CSP and is a critical tool for optimizing the separation.

  • Normal-Phase & Polar Organic Mode: This is very common for polysaccharide CSPs. A typical mobile phase might consist of an alcohol (like methanol or ethanol) as the main solvent, sometimes with a small amount of a basic additive. A published method uses Methanol with 0.1% Diethylamine (v/v).[6][8] The basic additive is crucial for improving peak shape by minimizing undesirable ionic interactions with residual silanols on the silica support.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster and more efficient separations. A common mobile phase is carbon dioxide (CO₂) with an alcohol co-solvent, such as methanol. Again, a basic additive like n-butylamine is often included.[9][10]

Q4: I'm starting from scratch. What's a good initial method to try?

A robust starting point is to use a well-documented method as a foundation. The following parameters, based on a validated HPLC method, are recommended for initial screening.[6][8]

ParameterRecommended Starting Condition
Column Lux Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol with 0.1% Diethylamine (v/v)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

This isocratic method is relatively simple and has proven effective for resolving Lamivudine from its enantiomer with a resolution greater than 1.5.[6][8]

Troubleshooting Guide

This section addresses specific problems you might encounter. The flowchart below provides a general workflow for troubleshooting common issues in chiral chromatography.

G Start Chromatogram Acquired CheckResolution Resolution (Rs) >= 1.5? Start->CheckResolution CheckPeakShape Good Peak Shape? (Tailing < 1.5) CheckResolution->CheckPeakShape Yes PoorResolution Poor Resolution CheckResolution->PoorResolution No CheckRetention Stable Retention Time? CheckPeakShape->CheckRetention Yes BadPeakShape Poor Peak Shape CheckPeakShape->BadPeakShape No Success Method Successful CheckRetention->Success Yes UnstableRT Unstable Retention CheckRetention->UnstableRT No ModifyMobilePhase Adjust Mobile Phase (e.g., change alcohol type, flow rate) PoorResolution->ModifyMobilePhase ModifyMobilePhase->CheckResolution ChangeColumn Select Different CSP ModifyMobilePhase->ChangeColumn No Improvement ChangeColumn->CheckResolution AdjustAdditive Check/Adjust Additive (e.g., Diethylamine) BadPeakShape->AdjustAdditive AdjustAdditive->CheckPeakShape CheckColumnHealth Check for Column Contamination/Voids AdjustAdditive->CheckColumnHealth No Improvement CheckSampleSolvent Ensure Sample is Dissolved in Mobile Phase CheckColumnHealth->CheckSampleSolvent No Improvement CheckSampleSolvent->CheckPeakShape CheckSystem Check HPLC System (Pump, Leaks) UnstableRT->CheckSystem CheckSystem->CheckRetention CheckEquilibration Ensure Column is Fully Equilibrated CheckSystem->CheckEquilibration System OK CheckEquilibration->CheckRetention

Caption: General troubleshooting workflow for chiral HPLC analysis.

Problem: Poor or No Resolution (Rs < 1.5)
Q: My enantiomers are co-eluting or have very poor separation. What is the first thing to check?

A: First, confirm you are using the correct chiral stationary phase (CSP) and mobile phase as specified in your method. A simple mistake like using a standard C18 column instead of a chiral column will result in no separation, as achiral phases cannot distinguish between enantiomers.[11]

If the column and mobile phase are correct, the issue lies with the separation conditions. The primary cause of poor resolution is insufficient differential interaction between the enantiomers and the CSP.

Causality & Solution:

  • Incorrect Mobile Phase: The type of alcohol used can significantly impact selectivity. The hydrogen bonding and dipole-dipole interactions between the analyte, solvent, and CSP are highly specific. If you are using methanol, try switching to ethanol or isopropanol, or vice-versa. Alcohols with different steric bulk can alter the way the enantiomers fit into the chiral pockets of the stationary phase.

  • Flow Rate is Too High: Chiral recognition is a thermodynamic process that requires sufficient time for the transient diastereomeric complexes to form between the analyte and the CSP. A high flow rate reduces the residence time on the column, not allowing for proper equilibration and separation.

    • Action: Decrease the flow rate. For a starting point of 0.5 mL/min, try reducing it to 0.4 mL/min or 0.3 mL/min. This will increase run time but should improve resolution.

Q: I have some separation, but my resolution is consistently below the required 1.5. How can I improve it?

A: Improving resolution from a partial separation is an optimization problem. The key parameters to adjust are mobile phase composition, temperature, and flow rate.

Causality & Solution:

  • Mobile Phase Strength: While you may be using the correct solvent (e.g., Methanol), its strength might be too high, causing the analytes to elute too quickly.

    • Action: Try adding a weaker solvent like n-hexane or isopropanol to your methanol mobile phase. This will increase retention times and allow for more interaction with the CSP, often boosting resolution. Start with small additions (e.g., Methanol/Isopropanol 95:5 v/v).

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed on the CSP, leading to better separation.

    • Action: Decrease the column temperature. If you are running at 30°C, try 25°C or even 20°C.[6][8] Be aware that lower temperatures will increase mobile phase viscosity and system backpressure.

  • Flow Rate Reduction: As mentioned previously, a slower flow rate increases the number of theoretical plates and improves efficiency, directly enhancing resolution.

    • Action: Systematically decrease the flow rate and observe the effect on resolution.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My Lamivudine peaks are tailing severely (Tailing Factor > 2). What are the common causes?

A: Peak tailing in chiral chromatography of basic compounds like Lamivudine is most often caused by secondary ionic interactions with the stationary phase or by column overload.

Causality & Solution:

  • Missing or Insufficient Basic Additive: Lamivudine has a basic amine group. Any acidic sites on the column, such as residual silanols on the silica backbone, will strongly and non-stereoselectively interact with this group, causing the peak to tail.

    • Action: Ensure a basic additive is present in your mobile phase. For polar organic mode, 0.1% Diethylamine (DEA) or n-butylamine is standard.[6][8][9][10] If you are already using it, ensure it is fresh and at the correct concentration. Sometimes, slightly increasing the concentration (e.g., to 0.15%) can help.

  • Mass Overload: Injecting too much sample can saturate the active chiral sites on the CSP, leading to tailing.

    • Action: Reduce the injection concentration. Prepare a sample at half the original concentration and inject it. If the peak shape improves, you were overloading the column.

  • Sample Diluent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO when the mobile phase is methanol-based), it can cause peak distortion.

    • Action: Always try to dissolve your sample in the mobile phase itself.

Q: Why am I seeing split or shouldered peaks?

A: Split peaks usually indicate a problem with the column itself or the flow path before the column.

Causality & Solution:

  • Column Bed Disturbance: A void or channel may have formed at the head of the column due to pressure shocks or age. This causes the sample band to split before it begins its separation journey.

    • Action: First, try reversing the column and flushing it with a compatible solvent (check the manufacturer's instructions). If this doesn't work, the column may be irreversibly damaged and needs replacement.

  • Partially Blocked Frit or Tubing: A blockage in the system before the column can also distort the sample band.

    • Action: Systematically disconnect fittings and check for blockages, starting from the injector and moving towards the column.

  • Co-eluting Impurity: It is possible that a closely eluting impurity is hiding under your main peak, giving the appearance of a shoulder or split.

    • Action: Use a photodiode array (PDA) detector to check for peak purity. If the spectra across the peak are not homogenous, an impurity is present.

Problem: Unstable or Drifting Retention Times
Q: My retention times are decreasing with every injection. What is happening?

A: This is a classic symptom of insufficient column equilibration. Polysaccharide-based CSPs can take a long time to fully equilibrate with the mobile phase.

Causality & Solution:

  • Inadequate Equilibration Time: The mobile phase, especially with additives, needs to fully saturate the stationary phase for stable interactions to occur.

    • Action: Increase the column equilibration time before starting your sequence. For a new method, flushing the column for at least 1-2 hours is recommended. Between injections, ensure the system returns to baseline and is stable for several minutes.

  • Mobile Phase Composition Change: If your mobile phase is prepared by mixing solvents from different bottles, ensure they are thoroughly mixed. If one component is volatile (like DEA), it can evaporate over time, changing the mobile phase composition and affecting retention.

    • Action: Prepare fresh mobile phase daily and keep the reservoir covered.

  • Temperature Fluctuations: If the column compartment is not temperature-controlled, ambient lab temperature changes can cause retention times to drift.

    • Action: Always use a thermostatted column compartment and ensure it is set to a stable temperature.[6][8]

Detailed Experimental Protocols

Protocol 1: Foundational Method Development for Lamivudine Enantiomers

This protocol outlines a systematic approach to developing a chiral separation method for Lamivudine using a polysaccharide-based CSP.

  • Column Selection:

    • Choose a cellulose-based column, such as Lux Cellulose-5 or a similar phase. This is a high-probability starting point.[6][8]

  • Initial Mobile Phase Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: 100% Methanol + 0.1% Diethylamine

      • Mobile Phase B: 100% Ethanol + 0.1% Diethylamine

    • Equilibrate the column with Mobile Phase A for at least 60 minutes at a flow rate of 0.5 mL/min.

    • Set column temperature to 25°C and UV detection to 270 nm.

    • Inject a 50:50 racemic mixture of Lamivudine enantiomers.

    • If separation is not achieved, switch to Mobile Phase B and repeat the equilibration and injection process.

  • Optimization of Resolution:

    • If partial separation is observed, focus on the better-performing mobile phase.

    • Flow Rate Adjustment: Decrease the flow rate in increments (e.g., from 0.5 mL/min to 0.4 mL/min, then 0.3 mL/min) and record the resolution at each step.

    • Temperature Adjustment: Decrease the temperature in 5°C increments (e.g., from 25°C to 20°C) and record the resolution.

    • Solvent Strength Modification: If peaks elute too quickly (< 5 minutes), add a weaker solvent like isopropanol (IPA) or n-hexane. For example, try a Methanol/IPA (90:10 v/v) + 0.1% DEA mixture.

  • Finalization and Validation:

    • Once a condition with Rs > 1.5 and good peak shape is found, perform multiple injections to confirm the stability of retention times and resolution.

    • Proceed with method validation according to ICH guidelines.[6][8]

Protocol 2: System Suitability Testing

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Prepare System Suitability Solution:

    • Create a solution containing both the desired (-)-Lamivudine enantiomer and a small, known amount of the undesired (+)-enantiomer (e.g., at the specification limit of 0.15%). Dissolve in the mobile phase.

  • Set Chromatographic Conditions:

    • Use the finalized, optimized method conditions.

  • Perform Injections:

    • Make at least five replicate injections of the system suitability solution.

  • Evaluate Acceptance Criteria (Example):

    • Resolution (Rs): The resolution between the Lamivudine and its enantiomer peak must be ≥ 1.5.[6][8]

    • Tailing Factor (T): The tailing factor for the main Lamivudine peak should be ≤ 2.0.

    • Reproducibility (%RSD): The relative standard deviation of the peak area for the main peak from the replicate injections should be ≤ 2.0%.

If all criteria are met, the system is ready for sample analysis.

References
  • Jyothi, N. S., & Venkatnarayana, M. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(19), 137-141. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. [Link]

  • Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(14), 7847-7852. [Link]

  • Kurmi, M., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A, 1625, 461257. [Link]

  • International Journal of Current Research and Review. (2021). Article|International Journal of Current Research and Review. [Link]

  • ResearchGate. (n.d.). Chemical structure of lamivudine. [Link]

  • PubMed. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. [Link]

  • IJPR. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD. [Link]

  • New Drug Approvals. (2016). LAMIVUDINE. [Link]

  • DrugFuture. (n.d.). Lamivudine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. [Link]

  • PubChem. (n.d.). Lamivudine. [Link]

  • precisionFDA. (n.d.). LAMIVUDINE. [Link]

  • PharmaTutor. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. [Link]

Sources

Technical Support Center: Identification of (+/-)-trans-Lamivudine Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (+/-)-trans-Lamivudine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during stability studies and impurity profiling. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues effectively, ensuring the integrity and quality of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Lamivudine?

Lamivudine is susceptible to degradation under specific stress conditions. Forced degradation studies show it is most unstable in acidic, basic, and oxidative environments.[1][2] It is generally stable under neutral, thermal (heat), and photolytic (light) conditions.[1]

  • Acidic and Basic Hydrolysis: Lamivudine undergoes hydrolysis, which involves the cleavage of its chemical bonds by water, a process significantly accelerated by acids and bases. This can lead to the formation of several degradation products.

  • Oxidation: The drug degrades extensively in the presence of oxidizing agents, such as hydrogen peroxide.[1][3]

  • Stability: Studies confirm that Lamivudine shows good stability under light exposure and heat stress.[1]

Understanding these pathways is the first step in designing a robust stability-indicating analytical method.

Q2: What is a "stability-indicating method," and why is it crucial for Lamivudine analysis?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[3] Its importance is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Causality: For Lamivudine, a SIM is critical because degradation products can impact the safety and efficacy of the final drug product. Without a method that can separate these degradants from the parent drug, you cannot:

  • Accurately determine the true concentration of the active pharmaceutical ingredient (API).

  • Monitor the increase of impurities over time to establish a shelf-life.

  • Ensure the safety profile of the drug product, as some degradants could be toxic.

Forced degradation studies are the bedrock of developing a SIM, as they generate the very impurities the method must be able to resolve.[4][6]

Q3: What are the typical starting conditions for an HPLC method to separate Lamivudine and its degradants?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common approach. While the exact conditions must be optimized for your specific instrument and impurity profile, a well-documented starting point is as follows:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobicity for retaining Lamivudine and its likely less polar degradants, offering a good balance of retention and resolution.[1][7]
Mobile Phase A Ammonium Acetate or Formate Buffer (e.g., 10-25 mM)A buffer is critical for controlling the pH and ensuring consistent ionization of Lamivudine and its impurities, which leads to reproducible retention times. A pH in the range of 3.8 to 5.7 is often effective.[2][3]
Mobile Phase B Acetonitrile or MethanolThese organic solvents are used to elute the compounds from the column. Acetonitrile often provides better peak shape and lower UV cutoff. A gradient elution is typically required to separate all degradants within a reasonable runtime.[2]
Flow Rate 1.0 - 1.2 mL/minThis flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and chromatographic efficiency.[2][3]
Detection UV, 260-270 nmLamivudine has a strong UV absorbance in this range, allowing for sensitive detection of both the parent drug and its chromophoric degradation products.[8]
Column Temperature 25-30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[2]

Troubleshooting Guides

Problem: I'm observing unexpected peaks in my chromatogram during a forced degradation study. How do I proceed?

This is a common and expected outcome of forced degradation. The key is to systematically investigate and identify these new peaks.

Workflow for Investigating Unknown Peaks

G start Unexpected Peak Observed check_blank Step 1: Analyze a Placebo/Blank Is the peak present? start->check_blank peak_from_reagent Conclusion: Peak is from diluent, mobile phase, or excipients. Action: Purify reagents or adjust method. check_blank->peak_from_reagent Yes peak_from_drug Conclusion: Peak is a true degradant. check_blank->peak_from_drug No peak_purity Step 2: Assess Peak Purity Use PDA/DAD detector. Is the peak pure? peak_from_drug->peak_purity Proceed to Characterization coelution Issue: Co-elution of multiple compounds. Action: Optimize HPLC method (gradient, pH, column chemistry). peak_purity->coelution No pure_peak Conclusion: Peak is a single, pure compound. peak_purity->pure_peak Yes ms_analysis Step 3: Perform LC-MS Analysis Obtain mass-to-charge ratio (m/z). pure_peak->ms_analysis Proceed to Identification propose_structure Step 4: Propose Structure Use accurate mass data to determine elemental composition. Compare fragmentation patterns (MS/MS) with Lamivudine. ms_analysis->propose_structure

Step-by-Step Protocol:

  • Verify Peak Origin: First, inject a blank (diluent) and a placebo (all formulation components except Lamivudine) under the same conditions. This confirms the peak is not an artifact from your reagents or excipients.

  • Assess Peak Purity: Use a Photodiode Array (PDA) or Diode Array Detector (DAD). The peak purity analysis function will compare spectra across the peak. A non-homogenous result indicates co-elution, meaning your method is not separating two or more compounds. If co-elution is detected, the HPLC method must be re-optimized (e.g., by adjusting the gradient slope, mobile phase pH, or trying a different column chemistry).

  • Structural Elucidation with Mass Spectrometry (MS):

    • LC-MS/TOF: Couple your HPLC to a Time-of-Flight (TOF) mass spectrometer to get an accurate mass of the degradant. This allows you to determine its elemental composition.[1]

    • LC-MS/MS (MSn): Perform multi-stage mass spectrometry to fragment the degradant ion. By comparing its fragmentation pattern to that of the parent Lamivudine drug, you can deduce the location of the chemical modification.[1] This is a powerful technique for confirming the identity of known impurities or elucidating the structure of new ones.

Problem: My Lamivudine peak purity is failing after stress testing, but I don't see distinct impurity peaks.

This is a classic sign of a hidden issue. It often points to either a co-eluting degradant with a very similar structure or on-column degradation.

Troubleshooting Decision Tree

G start Peak Purity Failure change_method Modify HPLC Method (Change pH, organic ratio, or column) start->change_method reinject Re-inject Sample change_method->reinject check_purity Is Purity Improved? reinject->check_purity Analyze Result yes Yes: Co-elution was the issue. Finalize optimized method. check_purity->yes no No: Suspect on-column instability. check_purity->no investigate_on_column Test for On-Column Degradation (e.g., vary injection-to-detection time) no->investigate_on_column Investigate confirm_on_column If confirmed, use a more inert column or adjust mobile phase to be less reactive. investigate_on_column->confirm_on_column

Expert Insights:

  • The Power of pH: Lamivudine and its degradants are ionizable. A small change in the mobile phase pH can drastically alter their retention times. If a degradant is hiding under the main peak, adjusting the pH by ±0.5 units can often be enough to achieve separation.[2]

  • Orthogonal Column Chemistry: If pH and solvent changes fail, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or Biphenyl column instead of a C18).[6] This provides a different separation mechanism ("orthogonal" chemistry) and is highly effective at resolving closely related compounds.

  • On-Column Degradation: This is a more complex issue where the analytical column itself contributes to the degradation. This can happen if the mobile phase is too harsh or if the stationary phase has reactive sites. If you suspect this, try using a more inert column or a less aggressive mobile phase.

Problem: I can't achieve baseline separation between two known degradation products.

Achieving complete (baseline) separation is a requirement for a validated quantitative method. When peaks are merged, accurate integration is impossible.

Protocol for Optimizing Resolution:

  • Start with Isocratic Holds: If you are using a gradient, run the method isocratically at the mobile phase composition where the critical pair is eluting. This will maximize the retention time and give you the best chance at separation.

  • Fine-Tune Organic Ratio: In the isocratic hold, make small adjustments to the organic solvent percentage (e.g., ±1-2% Acetonitrile). A lower organic percentage will increase retention and may improve resolution.

  • Adjust pH: As mentioned previously, pH is a powerful tool. Systematically adjust the mobile phase pH to see if you can alter the relative retention of the two peaks.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Consider Temperature: Lowering the column temperature can sometimes increase selectivity between structurally similar compounds, enhancing resolution.

If these steps fail, a change in column chemistry is the next logical step.

Reference Protocols & Data

Forced Degradation Protocol (as per ICH Q1A(R2))

This protocol outlines the stress conditions required to generate Lamivudine's degradation products. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify impurities without completely destroying the sample.[4]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 N to 2 M HCl; Room temp to 80°C; 24-72 hoursTo test for degradation in an acidic environment.[9][10]
Base Hydrolysis 0.1 N to 2 M NaOH; Room temp to 80°C; 24-72 hoursTo test for degradation in an alkaline environment.[9][10]
Oxidation 3-30% H₂O₂; Room temperature; 30 min - 48 hoursTo mimic oxidative conditions.[3]
Thermal Hot Air Oven at 105°C for 48 hoursTo evaluate the effect of dry heat on the drug substance.[3]
Photolytic Photostability chamber (UV and fluorescent lamps)To assess degradation upon exposure to light.[5]

Self-Validation Check: A successful forced degradation study will show significant degradation under acidic, basic, and oxidative conditions, but minimal to no degradation under thermal and photolytic stress, confirming the known stability profile of Lamivudine.[1]

References
  • S. Singh, et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • AMS Biopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • S. S. Dubey & M. Duggirala. (2026). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica.
  • S. Shedafa, et al. (2014). Stability Indicating Liquid Chromatographic Method for Determination of Lamivudine and Tenofovir Disoproxil Fumarate in Fixed Dose. East and Central African Journal of Pharmaceutical Sciences.
  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts.
  • L. Prado, et al. (2025). Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. Journal of Pharmaceutical Sciences.
  • N. V. V. S. L. S. Varaprasad, et al. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets. ResearchGate.
  • AMS Biopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2020). Overview of Degradation Products.
  • P. Kumar, et al. (2020). Development and Validation of Stability Indicating Related Substances Method for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate (DLT) Tablets using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • A. C. S. A. de O. E. Silva, et al. (2021). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes. ResearchGate.
  • S. Wang, et al. (2011). Photocatalytic degradation kinetics and mechanism of antivirus drug-lamivudine in TiO2 dispersion. ResearchGate.
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate.
  • ClinPGx. (2011). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics.
  • BOC Sciences. (n.d.). Lamivudine: Definition, Mechanism of Action and Application.
  • ScienceGate. (n.d.). Forced degradation. Retrieved from ScienceGate.
  • IJCRT.org. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. International Journal of Creative Research Thoughts.
  • P. K. Sahu, et al. (n.d.). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research.
  • International Journal of Pharmaceutical Sciences. (2026). A Review on Analytical Method Development and Validation for The Simultaneous Estimation of Lamivudine and Stavudine by RP-HPLC.
  • G. Nagamalleswari & M. S. U. Shankar. (2024). Stability Indicating Technique and Validation for Dolutegravir, Lamivudine and Tenofovir Disoproxil Fumarate by UPLC. International Journal of Drug Delivery Technology.
  • S. S. Panda, et al. (2021). Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lamivudine, Stavudine and Nevirapine in Pure and Tablet form. Research Journal of Pharmacy and Technology.
  • C. M. Chetty, et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Scientifica.
  • J. S. Souza, et al. (2021). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combination tablets. Drug Analysis Research.

Sources

Technical Support Center: Optimizing Mobile Phase for trans-Lamivudine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of trans-Lamivudine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the chromatographic separation of Lamivudine enantiomers. Our focus is on optimizing the mobile phase to achieve robust and reproducible detection of the desired trans-Lamivudine isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing trans-Lamivudine?

The main challenge lies in its stereochemistry. Lamivudine exists as a pair of enantiomers, (-)-Lamivudine (the active cis isomer, also known as 3TC) and (+)-Lamivudine (the inactive trans isomer). Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers requires specialized chiral chromatography techniques. The goal is typically to quantify the enantiomeric purity of the active pharmaceutical ingredient (API) by separating the desired (-)-enantiomer from the undesired (+)-trans-enantiomer.

Q2: What type of chromatography is most suitable for separating Lamivudine enantiomers?

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) are the most effective techniques for this purpose.[1] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Q3: What are the recommended starting conditions for mobile phase optimization?

For chiral HPLC, a common starting point is a mobile phase consisting of an alcohol, such as methanol or ethanol, with a small percentage of a basic additive like diethylamine (DEA).[2] For UHPSFC, a mobile phase of carbon dioxide mixed with a co-solvent like methanol containing a basic modifier is often employed.[1]

Q4: Why is a basic additive like diethylamine often used in the mobile phase?

Basic additives like diethylamine (DEA) or n-butylamine play a crucial role in improving peak shape and resolution in chiral separations of basic compounds like Lamivudine.[1][2] They work by interacting with the acidic silanol groups on the surface of the silica-based chiral stationary phase. This competitive interaction minimizes secondary, non-enantioselective interactions between the basic analyte and the stationary phase, which can cause peak tailing and poor resolution.[3]

Q5: Can the mobile phase pH influence the separation of Lamivudine enantiomers?

Yes, the pH of the mobile phase can significantly impact the ionization state of Lamivudine, which in turn affects its interaction with the chiral stationary phase.[4] For ionizable compounds, controlling the pH is critical to achieve consistent retention and selectivity.[5] It is generally recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure a single ionic form predominates.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of Lamivudine enantiomers and provides a systematic approach to resolving them.

Issue 1: Poor or No Resolution Between Lamivudine Enantiomers

Symptom: The peaks for the cis and trans isomers are co-eluting or have a resolution value of less than 1.5.

Logical Troubleshooting Workflow:

Start Poor Resolution CSP Verify Chiral Stationary Phase Suitability Start->CSP MobilePhase Optimize Mobile Phase Composition CSP->MobilePhase CSP is appropriate Additive Adjust Additive Concentration MobilePhase->Additive End Resolution Improved MobilePhase->End Significant improvement SolventRatio Modify Organic Solvent Ratio Additive->SolventRatio Partial improvement Additive->End Significant improvement Temperature Optimize Column Temperature SolventRatio->Temperature Partial improvement SolventRatio->End Significant improvement FlowRate Adjust Flow Rate Temperature->FlowRate Partial improvement Temperature->End Significant improvement FlowRate->End Significant improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Probable Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving Lamivudine enantiomers.

    • Solution: Consult literature for proven CSPs for Lamivudine, such as polysaccharide-based columns (e.g., Lux cellulose-5 or Chiralpak IA).[1][2] If necessary, screen different types of CSPs.

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for chiral recognition.

    • Solution:

      • Adjust the Organic Modifier: If using a normal-phase system (e.g., hexane/alcohol), vary the ratio of the alcohol. In reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • Modify the Additive Concentration: The concentration of the basic additive (e.g., DEA) can significantly impact selectivity.[7] Systematically vary the concentration (e.g., from 0.05% to 0.2%) to find the optimal level.

      • Change the Organic Modifier: Sometimes, switching from methanol to ethanol or isopropanol (or vice-versa) can dramatically alter the selectivity.

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Generally, lower temperatures can enhance enantioselectivity, but this is not always the case.[6] Experiment with a range of temperatures (e.g., 15°C to 40°C) in 5°C increments.

  • Inappropriate Flow Rate: A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP.

    • Solution: Reduce the flow rate. A lower flow rate increases the residence time of the analytes on the column, which can improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with the latter half of the peak being broader (tailing) or the front half being broader (fronting).

Probable Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: This is a common cause of peak tailing for basic compounds like Lamivudine.

    • Solution:

      • Increase Additive Concentration: A higher concentration of a basic modifier like DEA can more effectively mask the active sites on the stationary phase causing secondary interactions.[6]

      • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain Lamivudine in a single, desired ionic state.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter and keep connection lengths to a minimum.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Chiral HPLC

This protocol provides a step-by-step guide for preparing a mobile phase for the chiral separation of Lamivudine enantiomers.

Materials:

  • HPLC-grade Methanol

  • Diethylamine (DEA), purity >99.5%

  • 0.45 µm membrane filter

Procedure:

  • Measure the Methanol: In a clean, graduated cylinder, measure 999 mL of HPLC-grade methanol.

  • Add the Diethylamine: Using a calibrated micropipette, add 1.0 mL of diethylamine to the methanol. This will result in a 0.1% (v/v) DEA concentration.

  • Mix Thoroughly: Cap the container and invert it several times to ensure complete mixing.

  • Degas the Mobile Phase: Degas the prepared mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter. This step is crucial to prevent the formation of air bubbles in the HPLC system, which can cause baseline noise and affect pump performance.

  • Transfer to Reservoir: Transfer the degassed mobile phase to a clean, clearly labeled mobile phase reservoir for your HPLC system.

Protocol 2: Systematic Mobile Phase Optimization Workflow

This workflow outlines a logical approach to optimizing the mobile phase for the separation of Lamivudine enantiomers.

Start Start: Initial Conditions (e.g., Methanol/0.1% DEA) VaryAdditive Vary Additive Concentration (0.05% to 0.2% DEA) Start->VaryAdditive ChangeSolvent Change Organic Solvent (e.g., Ethanol, Isopropanol) VaryAdditive->ChangeSolvent If resolution is still poor VaryTemp Optimize Temperature (15°C to 40°C) ChangeSolvent->VaryTemp If necessary VaryFlow Optimize Flow Rate (e.g., 0.5 to 1.0 mL/min) VaryTemp->VaryFlow Optimized Optimized Method VaryFlow->Optimized

Caption: Systematic workflow for mobile phase optimization.

Data Summary

The following table summarizes typical starting conditions for the chiral separation of Lamivudine enantiomers based on published methods. These should be used as a starting point for your method development and optimization.

ParameterHPLC MethodUHPSFC Method
Chiral Stationary Phase Lux cellulose-5 (250 x 4.6 mm, 5 µm)[2]Chiralpak IA[1]
Mobile Phase Methanol:Diethylamine (100:0.1 v/v)[2]CO2/Methanol with 0.5% n-butylamine[1]
Flow Rate 0.5 mL/min[2]1.5 mL/min[1]
Detection Wavelength 270 nm[2]Not specified[1]
Column Temperature 30°C[2]Not specified[1]

References

  • Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(10), 5565-5568. Available at: [Link]

  • Jyothi, N. S., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(19), 138-142. Available at: [Link]

  • Jadhav, S. B., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A, 1625, 461257. Available at: [Link]

  • Subbarao, M., Ramakrishna, M., & Mogilireddy, D. (2016). Chiral separation of lamivudine enantiomer by HPLC using cellulose tris (3,5-dichlorophenylcarbamate) as a chiral stationary phase. Indo American Journal of Pharmaceutical Sciences, 6(5).
  • Nemec, V., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Rao, K. S., & Nageswara Rao, R. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 153-158. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • SIELC Technologies. (2018). Separation of Lamivudine on Newcrom R1 HPLC column. SIELC Technologies.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Aboul-Enein, H. Y., & Hefnawy, M. M. (2003). High Throughput Analysis of Lamivudine in Pharmaceutical Preparations Using Monolithic Silica HPLC Column.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.
  • Phenomenex. (n.d.).
  • Dong, M. W. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. LCGC North America.
  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 39(6), 353–362.
  • Sreenivas, P., et al. (2012, August 31). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC.
  • Kumar, A., et al. (2012). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy Research, 5(8), 4216-4219.
  • Agilent Technologies. (n.d.).
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). LinkedIn.

Sources

Technical Support Center: Overcoming Solubility Challenges with (+/-)-trans-Lamivudine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (+/-)-trans-Lamivudine. As an isomer of the widely used antiretroviral (-)-cis-Lamivudine (3TC), (+/-)-trans-Lamivudine (often encountered as EP Impurity B) presents unique physicochemical properties. Its distinct stereochemistry alters crystal packing and intermolecular hydrogen bonding, directly impacting its solubility profile in both aqueous and organic media. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome solubility hurdles.

Section 1: Physicochemical Properties & Baseline Data

To troubleshoot effectively, we must first establish the baseline properties of (+/-)-trans-Lamivudine. Understanding these parameters is critical for selecting appropriate solvent systems and predicting precipitation risks.

Table 1: Physicochemical and Solubility Profile of (+/-)-trans-Lamivudine

PropertyValue / Description
Chemical Name 4-amino-1-[(2RS,5RS)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one[1]
CAS Number 141434-39-1 (racemate) / 131086-22-1 (EP Impurity B)[1][]
Molecular Weight 229.25 g/mol [3]
Appearance Off-white to pale yellow solid[3]
Aqueous Solubility Slightly soluble in water[]
Organic Solubility Soluble in DMSO and Methanol[3]
Storage Conditions 2°C to 8°C (or -20°C for long-term stability)[1][]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (+/-)-trans-Lamivudine exhibit different solubility behavior compared to the active (-)-cis-Lamivudine (3TC)? Answer: The solubility limit of a component strongly depends on the intermolecular interactions present in its crystal structure. The trans-isomer differs from the cis-isomer by the inversion of stereochemistry at the 2' carbon of the oxathiolane ring[]. This geometric difference alters the molecular volume and the hydrogen-bonding network within the crystal lattice. Consequently, (+/-)-trans-Lamivudine has a higher lattice energy to overcome during dissolution compared to the active (-)-cis form, leading to its classification as only "slightly soluble" in water[], whereas cis-Lamivudine is highly soluble.

Q2: I am experiencing precipitation when diluting a DMSO stock of (+/-)-trans-Lamivudine into aqueous assay buffers. How can I prevent this? Answer: This is a classic "solvent-shift" precipitation issue. (+/-)-trans-Lamivudine is highly soluble in aprotic solvents like DMSO[3] but has limited aqueous solubility. When the DMSO stock is introduced into an aqueous buffer, the local concentration of the drug exceeds its aqueous thermodynamic solubility limit before complete diffusion occurs. Troubleshooting Steps:

  • Pre-warming: Warm both the DMSO stock and the aqueous buffer to 37°C prior to mixing.

  • Stepwise Dilution: Instead of a single spike, add the stock dropwise while under vigorous vortexing to prevent high local concentrations.

  • Co-solvents: Maintain a final DMSO concentration of at least 1-5% (v/v) in the assay buffer, if tolerated by your biological system.

Q3: How can I effectively resolve and solubilize the enantiomers from the (+/-)-trans-Lamivudine racemate for isolated studies? Answer: The racemate can be resolved using chiral host-guest complexation. Literature indicates that (+/-)-trans-Lamivudine forms stable cocrystals with (S)-BINOL and can also be separated using the salt of (S)-(+)-mandelic acid[4]. Forming these complexes or salts not only aids in chiral resolution but can also be leveraged to alter the dissolution rate and apparent solubility of the target enantiomer in specific solvent systems.

G Racemate (+/-)-trans-Lamivudine Racemic Mixture Complexation Add Chiral Resolving Agent e.g., (S)-BINOL or Mandelic Acid Racemate->Complexation Cocrystal Formation of Diastereomeric Cocrystals / Salts Complexation->Cocrystal Separation Fractional Crystallization & Filtration Cocrystal->Separation Solvent specific Enantiomer Isolated Trans-Enantiomer (Altered Solubility Profile) Separation->Enantiomer High Purity

Workflow for the chiral resolution and solubility modification of (+/-)-trans-Lamivudine.

Section 3: Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. By incorporating intrinsic checks alongside equilibrium solubility, researchers can verify the thermodynamic stability of their solutions.

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO

Causality: DMSO acts as a strong hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen bonds of the trans-Lamivudine crystal lattice, ensuring complete solvation.

  • Weighing: Accurately weigh 2.29 mg of (+/-)-trans-Lamivudine powder.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Agitation: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation (Self-Check): Visually inspect the solution against a dark background under a strong, focused light beam. The solution must be completely clear (no Tyndall effect). If cloudiness persists, the sample may have absorbed atmospheric moisture (water drastically reduces solubility); discard and prepare fresh using strictly anhydrous DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C[] to prevent freeze-thaw degradation.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: To formulate aqueous assays, the exact thermodynamic solubility limit in the specific assay buffer must be known to prevent spontaneous precipitation during long incubations.

  • Saturation: Add an excess amount of (+/-)-trans-Lamivudine (e.g., 10 mg) to 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C and 150 rpm for 72 hours. Note: 72 hours is required to ensure the system reaches true thermodynamic equilibrium, as metastable polymorphs may initially dissolve and subsequently precipitate.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet undissolved solids.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved concentration using RP-HPLC with UV detection at 270 nm[5].

  • Validation (Self-Check): Analyze the remaining solid pellet using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that the crystal form has not transitioned to a less soluble hydrate during the 72-hour incubation.

G Excess Add Excess Drug to Buffer Incubate Incubate 72h @ 37°C (150 rpm) Excess->Incubate Centrifuge Centrifuge (Phase Separation) Incubate->Centrifuge Supernatant Supernatant: HPLC Quantification Centrifuge->Supernatant Pellet Solid Pellet: PXRD/DSC Validation Centrifuge->Pellet Equilibrium Thermodynamic Solubility Limit Supernatant->Equilibrium Pellet->Equilibrium Confirm Polymorph

Logical workflow for determining and validating equilibrium solubility of (+/-)-trans-Lamivudine.

References
  • BOC Sciences:CAS 136846-20-3 (2'-Epi-Lamivudine) Product Description & Solubility.
  • Naarini Molbio Pharma:Lamivudine EP Impurity B.
  • Chemicea:Material Safety Data Sheet: (±)-trans-lamivudine.
  • ResearchGate:Novel Solid Solution of the Antiretroviral Drugs Lamivudine and Emtricitabine.
  • MedChemExpress:(±)-trans-Lamivudine.
  • SciELO:Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification.
  • USP-NF:Lamivudine.

Sources

Validation & Comparative

Validating analytical methods for Lamivudine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Validating Analytical Methods for Lamivudine Impurities: A Comparative Guide to HPLC vs. UPLC and AQbD Approaches

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used globally in the management of HIV and Hepatitis B. Because impurities—such as the lamivudine enantiomer, salicylic acid, and synthesis by-products like cytosine—can directly impact drug safety and efficacy, highly specific analytical methods are required. This guide objectively compares the traditional United States Pharmacopeia (USP) High-Performance Liquid Chromatography (HPLC) method against modern Ultra-Performance Liquid Chromatography (UPLC) approaches optimized via Analytical Quality by Design (AQbD).

The Mechanistic Challenge of Lamivudine Impurities

Lamivudine is a highly polar molecule containing a pyrimidine (cytosine) ring and an oxathiolane ring. Its pKa is approximately 4.3. The USP and European Pharmacopoeia (Ph. Eur.) monographs traditionally employ an isocratic elution on an end-capped C18 stationary phase[1][2].

Causality of Experimental Choices: Why do pharmacopeial methods mandate a pH 3.8 buffer? At pH 3.8, the amino group on the cytosine ring of lamivudine is heavily protonated. While this increases the molecule's polarity (often leading to poor retention on standard C18 columns), it ensures a consistent ionization state, preventing peak splitting and tailing[1][2]. To counteract the poor retention of the protonated API, modern methods transition to polar-embedded columns or high-strength silica (e.g., HSS T3) that prevent stationary phase dewetting in highly aqueous conditions, or utilize phenyl-hexyl phases to exploit π−π interactions with the cytosine ring[3][4]. Furthermore, replacing non-volatile phosphate buffers with volatile ammonium acetate or ammonium formate ensures the method is mass-spectrometry (MS) compatible, allowing for the direct structural elucidation of unknown impurities[5][6].

Comparative Evaluation: Traditional HPLC vs. Modern UPLC

When comparing the traditional USP HPLC method to a modern UPLC approach, the performance gains in resolution, sensitivity, and throughput are substantial. UPLC systems utilizing sub-2 µm particles drastically reduce the theoretical plate height, increasing chromatographic efficiency while allowing for faster linear velocities without a drop in resolution[3].

Table 1: Quantitative Comparison of Analytical Methods for Lamivudine Impurities

ParameterTraditional USP HPLC MethodModern UPLC-PDA/MS Method
Stationary Phase L1 (C18), 4.6 × 250 mm, 5 µmBEH Phenyl / HSS T3, 2.1 × 100 mm, 1.7 µm
Mobile Phase Isocratic: Methanol / 0.025 M Ammonium Acetate pH 3.8 (5:95)Gradient: Methanol / 0.025 M Ammonium Acetate pH 3.8
Flow Rate 1.0 mL/min0.5 - 0.6 mL/min
Run Time ~30 - 45 minutes10 - 15 minutes
Resolution (3TC/Enantiomer) 1.5> 2.5
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~0.12 µg/mL / ~0.37 µg/mL
Solvent Consumption High (~30 mL per run)Low (~5-7 mL per run)

(Data synthesized from USP monographs and recent UPLC validation studies[1][3][4])

Analytical Quality by Design (AQbD) for Method Robustness

Modern method validation transcends the outdated "one-factor-at-a-time" approach. By applying AQbD, researchers define a Method Operable Design Region (MODR) using Design of Experiments (DoE)[6]. This ensures that slight, inevitable variations in mobile phase pH, column temperature, or buffer concentration do not compromise the critical resolution between Lamivudine and its closely eluting impurities.

AQbD_Workflow ATP Define Analytical Target Profile (ATP) Target: Resolve 3TC from Impurities Risk Risk Assessment Identify Critical Method Parameters ATP->Risk DoE Design of Experiments (DoE) Screening pH, Buffer Conc, % Organic Risk->DoE MODR Method Operable Design Region (MODR) Establish Guard Bands DoE->MODR Val Method Validation (ICH Q2) Specificity, Accuracy, Precision MODR->Val Control Continuous Method Verification Lifecycle Management Val->Control

Fig 1. AQbD workflow for lamivudine impurity method development.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must operate as a self-validating system. This requires embedding internal checks (System Suitability Tests) and orthogonal validation steps (Peak Purity via PDA/MS) directly into the workflow.

Protocol A: System Suitability and Sample Preparation

Objective: Verify column performance and system resolution prior to sample analysis.

  • Buffer Preparation: Dissolve 1.9 g of ammonium acetate in 900 mL of HPLC-grade water. Adjust the pH to 3.8 ± 0.05 using glacial acetic acid. Dilute to 1000 mL. Causality: Precise pH control is critical; a deviation of ±0.2 pH units can shift the retention time of the protonated lamivudine, causing co-elution with Impurity B[1][2].

  • System Suitability Solution: Prepare a solution containing 0.25 mg/mL of Lamivudine Resolution Mixture B RS (containing lamivudine and its enantiomer) in the mobile phase[1].

  • Self-Validation Check: Inject the suitability solution. The system is only validated for use if the resolution ( Rs​ ) between lamivudine and its enantiomer is 1.5, and the tailing factor is between 0.8 and 1.2[1][2].

Protocol B: Specificity Validation via Forced Degradation

Objective: Prove that the method is stability-indicating and that no degradation products co-elute with the API.

Forced_Degradation Sample Lamivudine API / Drug Product Acid Acidic Stress 0.1N HCl Sample->Acid Base Basic Stress 0.1N NaOH Sample->Base Ox Oxidative Stress 3% H2O2 Sample->Ox Thermal Thermal/Photolytic Heat & UV Exposure Sample->Thermal UPLC UPLC-PDA/MS Analysis Peak Purity Assessment Acid->UPLC Base->UPLC Ox->UPLC Thermal->UPLC Valid Specificity Validated: No Co-elution with 3TC Peak UPLC->Valid

Fig 2. Forced degradation pathways to establish method specificity.

  • Acidic/Basic Stress: Treat 1 mg/mL Lamivudine sample solutions with 0.1N HCl and 0.1N NaOH separately. Heat at 60°C for 2 hours. Neutralize before injection. Lamivudine is known to degrade into cytosine under hydrolytic stress[6].

  • Oxidative Stress: Treat the sample with 3% H2​O2​ at room temperature for 2 hours[6].

  • Thermal/Photolytic Stress: Expose the solid API to 105°C for 5 days, and UV light (254 nm) for 24 hours.

  • Self-Validation Check (Peak Purity): Analyze all stressed samples using a Photo Diode Array (PDA) detector. The method is validated if the peak purity angle of the Lamivudine peak is less than the peak purity threshold across all stress conditions, mathematically proving the absence of co-eluting hidden impurities[3][4].

References

  • United States Pharmacopeia (USP-NF). "Lamivudine Monograph." [Link]

  • Phenomenex. "Ph. Eur. Monograph 2217: Lamivudine Related Substances." [Link]

  • Prado et al. (PubMed). "Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities."[Link]

  • ResearchGate. "Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets." [Link]

Sources

Mechanistic Divergence: Why Stereochemistry Dictates Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics and Cytotoxicity of Lamivudine Stereoisomers: A Technical Guide

As drug development professionals, we frequently encounter molecules where stereochemistry is not merely a structural footnote, but the primary determinant of a compound’s biological fate. The development of Lamivudine (3TC) from its racemic precursor, BCH-189 (2'-deoxy-3'-thiacytidine), serves as a textbook example of this principle.

While the racemic mixture demonstrated potent antiviral activity against HIV and HBV, it also exhibited unacceptable host cytotoxicity. The resolution of BCH-189 into its (+)- and (-)-enantiomers revealed a profound divergence in pharmacokinetics, intracellular metabolism, and target affinity. This guide objectively compares the performance of the (-)-enantiomer (Lamivudine) against its (+)-counterpart and the racemate, providing the supporting experimental frameworks used to validate these differences.

To understand the pharmacokinetic differences between the stereoisomers, we must examine their intracellular activation pathways. Both enantiomers enter the cell via passive diffusion and rely on host cellular kinases for sequential phosphorylation into their active triphosphate (TP) forms. However, their metabolic stability and target affinities diverge sharply[1]:

  • Metabolic Stability: The (+)-enantiomer is highly susceptible to deamination by host cytidine deaminase, converting it into 2'-deoxy-3'-thiauridine—an inactive and potentially toxic metabolite. Conversely, the unnatural L-(-)-configuration of Lamivudine makes it highly resistant to enzymatic hydrolysis and deamination[1].

  • Target Affinity: While both TP forms competitively inhibit viral reverse transcriptase (RT) and cause DNA chain termination, (+)-BCH-189-TP also exhibits a high affinity for host cellular DNA polymerases (specifically Pol γ and Pol α ). This off-target binding halts mitochondrial DNA synthesis, leading to severe mitochondrial toxicity[1]. Lamivudine-TP, due to its spatial orientation, is poorly recognized by human polymerases, resulting in a vastly superior safety profile.

G BCH189 Racemic BCH-189 (Passive Diffusion) PlusEnant (+)-BCH-189 BCH189->PlusEnant MinusEnant (-)-BCH-189 (Lamivudine) BCH189->MinusEnant Deaminase Cytidine Deaminase PlusEnant->Deaminase Kinases Cellular Kinases (Phosphorylation) PlusEnant->Kinases MinusEnant->Kinases Inactive 2'-deoxy-3'-thiauridine (Inactive/Toxic) Deaminase->Inactive PlusTP (+)-BCH-189-TP Kinases->PlusTP MinusTP (-)-BCH-189-TP Kinases->MinusTP PolGamma Host DNA Pol γ & α (High Affinity) PlusTP->PolGamma MinusTP->PolGamma Low Affinity HIVRT HIV RT & HBV Pol (High Affinity) MinusTP->HIVRT Toxicity Mitochondrial Toxicity & Cell Death PolGamma->Toxicity Efficacy Viral Chain Termination (High Efficacy) HIVRT->Efficacy

Intracellular metabolic divergence and target affinity of BCH-189 stereoisomers.

Quantitative Data Comparison

The table below summarizes the critical in vitro and in vivo parameters differentiating the two enantiomers. The data clearly illustrates why the (-)-enantiomer was selected for clinical advancement.

Pharmacokinetic / Biological Parameter(-)-BCH-189 (Lamivudine / 3TC)(+)-BCH-189
Antiviral Activity (EC 50​ , HIV-1) 0.002 – 0.02 µM[1]0.2 – 0.5 µM[1]
Cytotoxicity (CC 50​ , CEM cells) > 100 µM[2]~ 2.7 µM[1]
Susceptibility to Cytidine Deaminase Highly Resistant[1]Highly Susceptible[1]
Affinity for Host DNA Polymerase ( γ , α ) Very Low[1]High[1]
Plasma Half-Life (In vivo, primates) ~ 84 minutes ( β -phase)[3]Rapidly metabolized
Total Body Clearance (In vivo, primates) 6.1 L/h[3]> 11.0 L/h (Racemate)[3]
Primary Elimination Route Renal (Unchanged)[3]Hepatic (Deamination) + Renal

Experimental Methodologies: A Self-Validating Framework

To objectively evaluate these stereoisomers, a robust, self-validating experimental workflow is required. As an application scientist, I design these protocols not just to generate data, but to ensure that every variable—from chiral resolution to in vivo sampling—is internally controlled to prove causality.

Protocol A: Chiral HPLC Resolution of BCH-189

Standard reverse-phase C18 columns cannot separate enantiomers because stereoisomers possess identical physicochemical properties in an achiral environment.

  • Stationary Phase Selection: Utilize a chiral stationary phase (e.g., β -cyclodextrin or derivatized amylose). The chiral cavities form transient, reversible diastereomeric complexes with the enantiomers.

  • Mobile Phase: Use a polar organic mode (e.g., Methanol/Acetonitrile with 0.1% diethylamine to suppress peak tailing).

  • Elution & Fractionation: The (+)-enantiomer typically elutes first due to weaker steric interactions with the chiral selector. Collect fractions, evaporate under nitrogen, and verify enantiomeric excess (ee > 99%) via polarimetry.

Protocol B: In Vitro Cytotoxicity and Antiviral Assays

To prove that toxicity is driven by host polymerase inhibition, we must select the correct cell lines.

  • Cell Line Selection: Use actively dividing human T-lymphoblastoid cells (CEM cells) for cytotoxicity, as their rapid replication heavily relies on host DNA polymerases. Use primary Peripheral Blood Mononuclear Cells (PBMCs) for antiviral efficacy[2].

  • Treatment: Plate cells at 1×105 cells/well. Expose to serial dilutions (0.001 µM to 100 µM) of (-)-BCH-189, (+)-BCH-189, and racemic BCH-189.

  • Viability Readout (Causality Check): After 72 hours, utilize an MTT or CellTiter-Glo assay. The (+)-enantiomer will show a sharp drop in cell viability (CC 50​ ~2.7 µM), while the (-)-enantiomer remains non-toxic up to 100 µM[1]. This validates the hypothesis that the (+)-enantiomer's structural conformation inappropriately engages host replication machinery.

Protocol C: In Vivo Pharmacokinetic Profiling

To understand systemic clearance and blood-brain barrier (BBB) penetration, in vivo models (e.g., non-human primates) are utilized.

  • Dosing: Administer a 20 mg/kg intravenous bolus of (-)-BCH-189 to Cohort A, and racemic BCH-189 to Cohort B[3].

  • Sampling: Collect serial plasma samples over 24 hours. Concurrently, extract cerebrospinal fluid (CSF) via lumbar and ventricular punctures to assess neuro-penetration (vital for treating neuro-HIV)[3].

  • LC-MS/MS Quantitation: Deproteinize samples with acetonitrile. Analyze via LC-MS/MS.

  • Data Synthesis: Calculate the Area Under the Curve (AUC), Clearance (CL), and Half-life ( T1/2​ ). The data will show Lamivudine has a total clearance of ~6.1 L/h, with 32-59% recovered unchanged in urine, proving its resistance to hepatic deamination[3].

Workflow Start Racemic BCH-189 Synthesis HPLC Chiral HPLC Resolution (β-Cyclodextrin/Amylose) Start->HPLC EnantPlus Isolate: (+)-BCH-189 HPLC->EnantPlus EnantMinus Isolate: (-)-BCH-189 (3TC) HPLC->EnantMinus InVitro In Vitro Assays (CEM Cells & PBMCs) EnantPlus->InVitro InVivo In Vivo PK Profiling (Plasma & CSF Sampling) EnantPlus->InVivo EnantMinus->InVitro EnantMinus->InVivo Tox Cytotoxicity (CC50) & Antiviral (EC50) InVitro->Tox PK LC-MS/MS Quantitation (Cmax, AUC, T1/2, CL) InVivo->PK

Step-by-step experimental workflow for the chiral resolution and PK profiling of BCH-189.

Conclusion

The comparative analysis of BCH-189 stereoisomers underscores a critical paradigm in modern pharmacokinetics: molecular chirality can act as a definitive switch between a life-saving therapeutic and a lethal toxin. By isolating the (-)-enantiomer, researchers successfully bypassed the cytidine deaminase degradation pathway and eliminated the off-target affinity for host DNA polymerase γ . This precise structural tuning yielded Lamivudine—a compound with a highly favorable pharmacokinetic profile, excellent bioavailability, and minimal cytotoxicity, cementing its role as a cornerstone in both HIV HAART regimens and chronic HBV management.

References

  • Title : L-Nucleosides as chemotherapeutic agents Source : FEMS Microbiology Letters / Oxford Academic URL :[Link]

  • Title : The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro Source : Antimicrobial Agents and Chemotherapy / ResearchGate URL :[Link]

  • Title : Pharmacokinetics of lamivudine and BCH-189 in plasma and cerebrospinal fluid of nonhuman primates Source : Antimicrobial Agents and Chemotherapy / PubMed Central (NIH) URL :[Link]

Sources

Comparative Guide: (+/-)-trans-Lamivudine vs. (-)-cis-Lamivudine Antiviral Potency

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug development, evaluating the stereochemical integrity of nucleoside reverse transcriptase inhibitors (NRTIs) is a fundamental prerequisite for ensuring therapeutic efficacy. Lamivudine (BCH-189), a 1,3-oxathiolane nucleoside analogue, represents a definitive case study in stereoselective pharmacology. The molecule possesses two chiral centers at the C2 and C5 positions, generating four distinct stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans[1].

The pharmaceutically active ingredient is strictly the (-)-cis-lamivudine isomer (commonly known as 3TC), which holds the[2R,5S] absolute configuration[1]. In stark contrast, the (+/-)-trans-lamivudine isomers ([2R,5R] and [2S,5S]) are synthetic byproducts classified as inactive impurities[1][2]. This guide objectively compares the structural, mechanistic, and empirical performance of these isomers to inform rigorous drug development workflows.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The profound difference in antiviral potency between the cis and trans isomers is not arbitrary; it is governed by strict spatial requirements at two distinct biological checkpoints:

Quantitative Potency Comparison

The following table summarizes the field-proven antiviral efficacy and cytotoxicity profiles of the lamivudine stereoisomers.

CompoundStereochemistryHIV-1 EC50 (µM)Cytotoxicity CC50 (µM)Clinical Relevance
(-)-cis-Lamivudine (3TC) [2R, 5S] (β-L)0.02 - 0.07> 100Active Pharmaceutical Ingredient (API)
(+)-cis-Lamivudine [2S, 5R] (β-D)0.20 - 0.84> 100Less active enantiomer
(+/-)-trans-Lamivudine [2R, 5R] & [2S, 5S]> 100 (Inactive)> 100Synthetic impurity; No therapeutic value

Data aggregated from primary lymphocyte (PBMC) and CEM cell line assays[2][4].

Visualization of Pharmacological Activation

StereochemicalActivation cluster_cis (-)-cis-Lamivudine [2R, 5S] cluster_trans (+/-)-trans-Lamivudine[2R,5R] / [2S,5S] CisDrug Prodrug Entry (-)-cis-Lamivudine Kinase Host Kinase Phosphorylation CisDrug->Kinase Triphosphate 3TC-Triphosphate (Active) Kinase->Triphosphate RT_Inhibition RT Chain Termination Triphosphate->RT_Inhibition TransDrug Prodrug Entry (+/-)-trans-Lamivudine KinaseFail Steric Hindrance (No Phosphorylation) TransDrug->KinaseFail NoActive No Triphosphate Formed KinaseFail->NoActive NoInhibition Viral Replication Continues NoActive->NoInhibition

Metabolic activation pathway comparing cis and trans lamivudine stereoisomers.

Experimental Methodology: Self-Validating Antiviral Efficacy Profiling

To objectively quantify the potency divergence between cis and trans isomers, the following self-validating protocol utilizes primary human peripheral blood mononuclear cells (PBMCs). This workflow ensures that observed viral reduction is mechanistically driven by RT inhibition rather than artifactual cytotoxicity.

Step 1: Primary Cell Isolation & Mitogenic Stimulation

  • Action: Isolate PBMCs via density gradient centrifugation. Stimulate with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48-72 hours prior to infection.

  • Causality: Resting lymphocytes do not efficiently replicate HIV-1. PHA/IL-2 stimulation induces cellular proliferation, which critically upregulates the expression of host cellular kinases. These kinases are strictly required for the intracellular phosphorylation of the nucleoside prodrugs into their active triphosphate forms.

Step 2: Compound Preparation & Stereoisomer Segregation

  • Action: Prepare serial logarithmic dilutions (0.001 µM to 100 µM) of highly purified (-)-cis-Lamivudine and (+/-)-trans-Lamivudine in DMSO (final assay concentration <0.1% DMSO).

  • Causality: Testing a wide concentration range is necessary to capture both the highly potent EC50 of the cis-isomer (~0.02 µM) and the inactivity of the trans-isomer (>100 µM)[2][4]. Strict stereochemical purity must be validated via chiral HPLC prior to the assay; even a 1% contamination of (-)-cis in the trans batch will yield false-positive antiviral signals.

Step 3: Viral Inoculation & Co-Treatment

  • Action: Inoculate stimulated PBMCs with a standardized multiplicity of infection (MOI) of HIV-1 (e.g., strain LAV). Concurrently add the compound dilutions.

  • Causality: Co-administration ensures the NRTIs are present intracellularly and phosphorylated before the viral reverse transcription complex initiates proviral DNA synthesis.

Step 4: Viral Quantification via p24 Antigen ELISA

  • Action: After 5-7 days of incubation, harvest the culture supernatant and quantify the viral core protein p24 using a quantitative ELISA.

Step 5: Orthogonal Validation (Cytotoxicity Profiling)

  • Action: Run a parallel MTS or CellTiter-Glo assay on uninfected, compound-treated PBMCs.

  • Causality: This creates a self-validating system. It proves that the observed reduction in p24 by (-)-cis-lamivudine is due to specific antiviral mechanisms (RT inhibition) rather than non-specific host cell toxicity (which would artificially lower viral replication by killing the host cells).

Sources

Reference Standard Qualification for (+/-)-trans-Lamivudine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B. The active pharmaceutical ingredient (API) is the pure (-)-enantiomer with a (2R,5S) cis-configuration. During its synthesis, the undesired diastereomeric mixture, (+/-)-trans-Lamivudine (often designated as EP Impurity B), can form as a process-related impurity[1].

Under the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day intake) must be structurally identified, toxicologically qualified, and routinely monitored[2][3]. To accurately quantify this impurity during batch release and stability testing, analytical laboratories must utilize a highly pure, well-characterized reference standard. This guide objectively compares the strategies for sourcing and qualifying a trans-Lamivudine reference standard and provides field-proven, self-validating methodologies for its implementation.

Comparison of Reference Standard Sourcing Strategies

When establishing an analytical control strategy for trans-Lamivudine, laboratories must choose between purchasing certified reference materials (CRMs), utilizing commercial secondary standards, or performing an in-house primary qualification.

Strategy A: Pharmacopeial Certified Reference Materials (CRMs)

Pharmacopeias offer certified mixtures, such as the USP Lamivudine Resolution Mixture A or B, which contain a known ratio of Lamivudine and its trans-diastereomer[4][5].

  • Pros: Unquestioned regulatory acceptance; ideal for system suitability testing.

  • Cons: High cost per milligram; typically supplied in minute quantities (e.g., 10 mg), making it economically unviable for routine daily quantitative assay use.

Strategy B: Commercial Secondary Standards

Chemical suppliers offer synthesized (+/-)-trans-Lamivudine (EP Impurity B) with a Certificate of Analysis (COA)[1].

  • Pros: Cost-effective for routine use; readily available.

  • Cons: Requires incoming verification; the burden of proof regarding the supplier's mass balance calculations falls on the end-user during regulatory audits.

Strategy C: In-House Primary Qualification

Synthesizing or isolating the trans-isomer from crude mother liquors and qualifying it in-house against a rigorous mass balance protocol.

  • Pros: Provides an abundant supply for long-term commercial manufacturing; deepens in-house process understanding.

  • Cons: High initial R&D labor cost; requires extensive analytical instrumentation (NMR, HRMS, TGA, KF).

Quantitative Comparison Table
Sourcing StrategyPurity ConfidenceEst. Cost / 10mgLead TimeRegulatory AcceptanceBest Use Case
Pharmacopeial CRM (USP/EP) Very High (>99.0%)High ($400 - $600)1-2 WeeksUnquestionedFinal batch release, dispute resolution
Commercial Secondary Std. High (95.0 - 98.0%)Medium (~$150)1-2 WeeksHigh (if COA verified)Routine QC, method development
In-House Primary Qual. Very High (Mass Balance)Low (Sunk R&D cost)4-6 WeeksHigh (with full data)Long-term commercial manufacturing

Scientific Rationale: Causality in Method Design (E-E-A-T)

A robust analytical protocol is not merely a sequence of steps; it is a system governed by chemical causality. The separation and quantification of trans-Lamivudine from cis-Lamivudine present specific physicochemical challenges.

  • Stereochemical Resolution (Column Selection): The cis and trans isomers of Lamivudine possess identical molecular weights and nearly identical polarities. Standard C18 columns often fail to provide baseline separation. To resolve this, the USP monograph mandates an L45 packing (or specialized monolithic silica columns)[6][7]. The L45 phase utilizes beta-cyclodextrin bonded to porous silica. The chiral cavity of the cyclodextrin selectively interacts with the spatial arrangement of the trans-isomer, temporarily retaining it longer than the cis-isomer and achieving a critical resolution (Rs > 1.5).

  • Buffer pH Causality: The mobile phase utilizes a 0.1 M Ammonium Acetate buffer adjusted to pH 3.8[7]. Lamivudine contains a basic cytosine ring with a pKa of approximately 4.3. By buffering the system at pH 3.8 (0.5 units below the pKa), the molecule is maintained in a >75% protonated (cationic) state. This prevents variable ionization during elution, which would otherwise cause severe peak broadening and retention time drift. The ammonium ions also act as silanol blockers, preventing secondary interactions with the silica support.

Workflow Visualization: Primary Qualification

The following diagram illustrates the self-validating mass balance workflow required to elevate a crude trans-Lamivudine sample to a Primary Reference Standard.

G N1 Crude (+/-)-trans-Lamivudine N2 Structural Elucidation (NMR, HRMS, IR) N1->N2 Identity N3 Chromatographic Purity (HPLC-UV/PDA) N1->N3 Purity N4 Residuals Analysis (KF, TGA, GC-HS) N1->N4 Volatiles N5 Mass Balance Calculation % Assay N2->N5 N3->N5 N4->N5 N6 Certified Reference Standard N5->N6 COA Release

Fig 1. Mass balance workflow for qualifying a primary trans-Lamivudine reference standard.

Experimental Protocols

Protocol 1: In-House Primary Qualification via Mass Balance

This protocol is a self-validating system; the final assay value is mathematically constrained by the orthogonal quantification of all impurities, ensuring absolute trustworthiness.

Step 1: Structural Elucidation (Identity)

  • Acquire 1H-NMR and 13C-NMR spectra in DMSO-d6. Confirm the trans-configuration by analyzing the coupling constants (J-values) between the protons at the C2 and C5 positions of the oxathiolane ring, which differ significantly from the cis-isomer.

  • Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass [M+H]+ matches the theoretical value of C8H11N3O3S.

Step 2: Chromatographic Purity Assessment

  • Analyze the sample using the HPLC method detailed in Protocol 2.

  • Integrate all peaks excluding the solvent front. Calculate the chromatographic purity as the area percent of the trans-Lamivudine peak.

Step 3: Residuals Quantification

  • Water Content: Perform Karl Fischer (KF) titration in triplicate to determine % Water.

  • Residual Solvents: Use Headspace Gas Chromatography (GC-HS) to quantify residual synthesis solvents (e.g., methanol, ethyl acetate) in ppm, converting to %.

  • Inorganics: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to determine % Ash/Inorganics.

Step 4: Mass Balance Calculation Calculate the absolute assay using the following self-validating formula: % Assay = Chromatographic Purity ×[100 - (% Water + % Solvents + % Inorganics)] / 100

Protocol 2: HPLC Resolution & Impurity Assay

This methodology is adapted from the validated pharmacopeial standards to ensure baseline separation of the diastereomers[7].

Reagents & Equipment:

  • Buffer: 0.1 M Ammonium Acetate. Dissolve 7.7 g of ammonium acetate in 1000 mL of water. Adjust to pH 3.8 ± 0.2 using glacial acetic acid[7].

  • Mobile Phase: Isocratic mixture of Methanol and Buffer (5:95 v/v). Filter and degas[7].

  • Column: USP L45 packing (beta-cyclodextrin bonded silica), 4.6 mm × 250 mm, 5 µm[7].

Step-by-Step Execution:

  • System Setup: Set the column temperature to a constant 25°C. Set the flow rate to 1.0 mL/min and the UV detector to 270 nm[7].

  • System Suitability Preparation: Dissolve 2.5 mg of USP Lamivudine Resolution Mixture A in 10 mL of water (0.25 mg/mL)[5][7].

  • Sample Preparation: Dissolve the test sample of Lamivudine in water to a concentration of 0.25 mg/mL[7].

  • Injection & Analysis: Inject 10 µL of the System Suitability solution. Verify that the relative retention times are ~1.0 for cis-Lamivudine and ~1.2 for trans-Lamivudine[7].

  • Validation Check: The system is only valid for sample analysis if the resolution (Rs) between the two peaks is Not Less Than (NLT) 1.5[7].

  • Quantification: Inject the test sample. Calculate the percentage of the trans-Lamivudine impurity using the area normalization method or against the qualified reference standard.

Table 2: System Suitability Requirements

ParameterTarget ValueAcceptance CriteriaScientific Justification
Resolution (Rs) 1.8NLT 1.5Ensures baseline separation for accurate integration of the impurity.
Relative Retention Time 1.2 (trans vs cis)1.15 - 1.25Confirms the stereoselective interaction of the L45 column is functioning.
Tailing Factor (T) 1.1NMT 1.5Validates that the pH 3.8 buffer is effectively preventing secondary silanol interactions.
Injection Precision 0.5% RSDNMT 2.0% RSDEnsures autosampler and pump consistency across the run.

References

  • "Lamivudine Resolution Mixture B", United States Pharmacopeia (USP). URL: [Link]

  • "Q3B(R2) Impurities in New Drug Products", International Council for Harmonisation (ICH). URL: [Link]

  • "High Throughput Analysis of Lamivudine in Pharmaceutical Preparations Using Monolithic Silica HPLC Column", ResearchGate. URL: [Link]

  • "Q3A(R2) Impurities in New Drug Substances", European Medicines Agency (EMA). URL: [Link]

  • "Lamivudine - USP-NF Monograph", United States Pharmacopeia (USP). URL: [Link]

  • "Lamivudine EP Impurity B", Veeprho Pharmaceuticals. URL: [Link]

Sources

A Comparative Guide to Lamivudine Purity: The Critical Impact of Trans-Isomer Content

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the nucleoside reverse transcriptase inhibitor (NRTI) Lamivudine stands as a cornerstone for the treatment of HIV-1 and Hepatitis B virus (HBV) infections. Its efficacy, however, is intrinsically linked to its stereochemical purity. This guide provides an in-depth analysis of the impact of the trans-isomeric impurity on Lamivudine's quality standards, offering a comparative overview of major pharmacopeial requirements and the analytical methodologies crucial for its control.

The Stereochemical Nuance of Lamivudine: Why Purity Matters

Lamivudine possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active form is the (-)-cis-isomer, specifically the (2R,5S)-enantiomer.[1] This specific three-dimensional arrangement is what allows for potent inhibition of viral reverse transcriptase.[2] Conversely, the other stereoisomers, including the cis-(+)-enantiomer and the two trans-isomers ((2R,5R) and (2S,5S)), are considered impurities.

The presence of the trans-isomer is not merely a matter of reduced efficacy; it introduces a component with a different pharmacological profile. While the active (-)-cis isomer is recognized for its favorable safety profile and low cytotoxicity compared to its enantiomer or the racemic mixture, the biological activity and potential toxicity of the trans-isomer are less characterized but are a critical concern for patient safety.[1][2] The stringent control of the trans-isomer content is therefore a paramount aspect of Lamivudine's quality control, ensuring that each dose delivers the intended therapeutic effect with minimal risk of untoward effects. This control begins at the synthesis stage, where stereoselective synthesis or subsequent resolution steps are employed to isolate the desired (-)-cis isomer.[3]

Pharmacopeial Purity Standards: A Comparative Overview

The major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), have established stringent limits for impurities in Lamivudine. While the nomenclature may differ slightly, the focus on controlling stereoisomeric and other related substances is consistent.

PharmacopeiaImpurity Name (related to trans-isomer)Specification Limit
United States Pharmacopeia (USP) Lamivudine enantiomerNot more than 0.3%
Any other individual impurityNot more than 0.1%
European Pharmacopoeia (EP) Impurity B: (±)-trans-lamivudineNot more than 0.2%
British Pharmacopoeia (BP) Lamivudine impurity BTypically aligns with EP standards

Note: The USP monograph for Lamivudine sets a limit for the "lamivudine enantiomer," which is the (+)-cis isomer, and a general limit for other individual impurities, under which the trans-isomers would fall.[4] The European Pharmacopoeia specifically identifies "Impurity B" as (±)-trans-lamivudine.[5] The British Pharmacopoeia generally harmonizes with the European Pharmacopoeia for many monographs.

This stringent control underscores the global consensus on the importance of minimizing the presence of the trans-isomer in the final drug substance.

Quantifying the Trans-Isomer: A High-Performance Liquid Chromatography (HPLC) Approach

The accurate quantification of the trans-isomer of Lamivudine necessitates a highly specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose, as detailed in the major pharmacopeias.

Diagram of the Analytical Workflow for Lamivudine Impurity Profiling

Lamivudine Impurity Profiling Workflow cluster_Preparation Sample and Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis and Quantification Sample Lamivudine API/Formulation Dissolution Dissolution in Diluent Sample->Dissolution Standard Reference Standards (Lamivudine, trans-isomer) Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification of trans-isomer PeakIntegration->Quantification Comparison Compare with Pharmacopeial Limits Quantification->Comparison

Caption: Workflow for the quantification of trans-isomer in Lamivudine.

Experimental Protocol: HPLC Method for Related Substances (Based on Pharmacopeial Principles)

This protocol outlines a typical HPLC method for the determination of Lamivudine and its related substances, including the trans-isomer.

1. Reagents and Materials:

  • Lamivudine Reference Standard (RS)

  • Lamivudine trans-isomer Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm (or as specified in the relevant pharmacopeia).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 1.9 g/L ammonium acetate adjusted to pH 3.8 with glacial acetic acid) and an organic modifier (e.g., methanol or acetonitrile) in a specified ratio (e.g., 95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • System Suitability Solution: Prepare a solution containing known concentrations of Lamivudine RS and the trans-isomer RS to verify the system's ability to separate these components. The resolution between the Lamivudine peak and the trans-isomer peak should be not less than 1.5.[5]

  • Test Solution: Accurately weigh and dissolve a specified amount of the Lamivudine sample in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Reference Solution (for quantification): Prepare a dilute solution of Lamivudine RS of a known concentration (e.g., 0.5 µg/mL, corresponding to 0.1% of the test solution concentration).

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution and verify that the resolution and other system suitability parameters meet the pharmacopeial requirements.

  • Inject the test solution and the reference solution.

  • Record the chromatograms for a run time that allows for the elution of all relevant impurities.

5. Calculation:

  • Calculate the percentage of the trans-isomer in the Lamivudine sample by comparing the peak area of the trans-isomer in the test solution chromatogram to the peak area of Lamivudine in the reference solution chromatogram, taking into account the concentrations of the solutions.

The Impact of Trans-Isomer on Lamivudine's Therapeutic Profile

The stringent limits on the trans-isomer are not arbitrary; they are rooted in the fundamental principles of pharmacology and toxicology. The antiviral activity of Lamivudine is highly stereospecific. The (-)-cis-isomer is a potent inhibitor of HIV and HBV reverse transcriptase, while its enantiomer and diastereomers are significantly less active.[2]

The presence of the trans-isomer can have several detrimental effects:

  • Reduced Therapeutic Efficacy: As an inactive or significantly less active component, the trans-isomer contributes to the total drug mass without providing a therapeutic benefit. This can effectively lower the dose of the active isomer being administered, potentially compromising treatment outcomes.

  • Potential for Increased Toxicity: While specific toxicity data for the isolated trans-isomer is limited in publicly available literature, it is a well-established principle in drug development that different stereoisomers can have different toxicological profiles. The presence of an unwanted isomer introduces a risk of off-target effects and unforeseen adverse reactions. Studies on related nucleoside analogs have shown that different stereoisomers can exhibit varying levels of cytotoxicity.[2]

  • Unpredictable Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the trans-isomer may differ from those of the active cis-isomer. This could lead to unpredictable drug levels in the body and potentially alter the overall pharmacokinetic profile of the medication.

Logical Relationship: Trans-Isomer Content and Clinical Outcomes

Impact of Trans-Isomer cluster_Purity Drug Product Purity cluster_Outcome Clinical Outcomes HighTrans High Trans-Isomer Content ReducedEfficacy Reduced Therapeutic Efficacy HighTrans->ReducedEfficacy Leads to IncreasedToxicity Potential for Increased Toxicity HighTrans->IncreasedToxicity May lead to LowTrans Low Trans-Isomer Content (Within Pharmacopeial Limits) OptimalEfficacy Optimal Therapeutic Efficacy LowTrans->OptimalEfficacy Contributes to FavorableSafety Favorable Safety Profile LowTrans->FavorableSafety Ensures

Caption: The relationship between trans-isomer content and clinical outcomes.

Conclusion

The control of the trans-isomer content in Lamivudine is a critical determinant of its quality, safety, and efficacy. The stringent limits set by major pharmacopeias reflect a thorough understanding of the stereospecific nature of its antiviral activity. For researchers and drug development professionals, a comprehensive understanding of these purity standards and the analytical methods for their verification is essential. Adherence to these standards, facilitated by robust analytical techniques like HPLC, ensures that patients receive a medication that is not only effective in combating viral replication but also meets the highest standards of safety. The continuous refinement of analytical methods and a deeper understanding of the biological impact of all stereoisomers will further safeguard the therapeutic integrity of this vital antiretroviral agent.

References

  • Jin, H., et al. (1995). Diastereoselective synthesis of the potent antiviral agent (−)-2′-deoxy-3′-thiacytidine and its enantiomer. The Journal of Organic Chemistry, 60(8), 2621–2623. Available at: [Link]

  • Phenomenex. (n.d.). Lamivudine Related Substances with Ph. Eur. Method Modernization. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). USP-NF Lamivudine. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0000518 - LAMIVUDINE FOR SYSTEM SUITABILITY 1 CRS. Retrieved from [Link]

  • NDA ARCHIVE. (2016). LAMIVUDINE. Retrieved from [Link]

Sources

Navigating Stereochemical Cross-Reactivity: A Comparative Guide to cis- and trans-Lamivudine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Introduction: The Stereochemical Challenge

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and Hepatitis B virus (HBV)[1]. Structurally, the molecule possesses two stereocenters at the 2 and 5 positions of its 1,3-oxathiolane ring, generating four possible stereoisomers[2]. The pharmaceutically active agent is exclusively the (-)-cis isomer, possessing the[2R,5S] absolute configuration[3]. Conversely, the (±)-trans isomers ([2R,5R] and [2S,5S]) are generated as synthetic byproducts and are universally classified as impurities in the final Active Pharmaceutical Ingredient (API)[4].

In biological assays and quality control (QC) environments, the structural mimicry between the cis and trans isomers presents a profound analytical challenge. Because trans-Lamivudine shares the identical molecular weight and core functional groups as the API, it exhibits significant cross-reactivity in non-stereoselective assays[5]. This guide provides an in-depth mechanistic comparison of these isomers and delivers a self-validating protocol to eliminate cross-reactivity during pharmacokinetic quantification.

Mechanistic Divergence: Why Stereochemistry Dictates Efficacy

To understand why trans-Lamivudine is inactive—yet problematic in assays—we must examine the intracellular activation pathway. Lamivudine is a prodrug; it requires sequential phosphorylation by host cellular kinases to reach its active triphosphate form[1].

The cis configuration allows the molecule to mimic natural cytidine, facilitating high-affinity binding to the kinase active site. Once phosphorylated, cis-Lamivudine-triphosphate successfully competes with natural dCTP for incorporation into viral DNA by the viral reverse transcriptase. Because it lacks a 3'-OH group, it prevents the formation of the 5′ to 3′ phosphodiester linkage, leading to obligate DNA chain termination[1].

In stark contrast, the trans configuration introduces severe steric hindrance during the initial phosphorylation step. The altered spatial orientation of the hydroxymethyl group prevents efficient kinase binding. Consequently, trans-Lamivudine fails to form the active triphosphate and exhibits no meaningful antiviral activity (EC50 > 100 µM), compared to the highly potent cis isomer (4[4]).

Despite its biological inertness, trans-Lamivudine's intact pyrimidine base means it can easily bind to antibodies in enzyme-linked immunosorbent assays (ELISAs) or co-elute in poorly optimized chromatographic systems, leading to false-positive efficacy signals.

Pathway Cis (-)-cis-Lamivudine [2R,5S] Active API Kinase Cellular Kinases (Stereoselective Phosphorylation) Cis->Kinase High Affinity Trans (±)-trans-Lamivudine [2R,5R]/[2S,5S] Impurity Trans->Kinase Low Affinity Cis_TP cis-Lamivudine-Triphosphate (Active Metabolite) Kinase->Cis_TP Trans_TP Steric Hindrance (Aborted Phosphorylation) Kinase->Trans_TP RT Viral Reverse Transcriptase Cis_TP->RT Competes with dCTP NoAction No Antiviral Activity (Assay Cross-Reactivity Risk) Trans_TP->NoAction ChainTerm DNA Chain Termination (Viral Inhibition) RT->ChainTerm

Mechanistic divergence of Lamivudine isomers during intracellular phosphorylation.

Comparative Profiling of Lamivudine Isomers

To mitigate cross-reactivity, analysts must exploit the subtle physicochemical differences between the isomers. The following table summarizes the critical parameters used to differentiate them in biological and analytical assays.

Parameter(-)-cis-Lamivudine(±)-trans-Lamivudine
Stereochemistry [2R,5S][2R,5R] and [2S,5S]
Pharmacological Role Active API (NRTI)Synthetic Impurity (Impurity B)
Biological Activity (EC50) 0.003 – 15 µM> 100 µM (Inactive)
Antibody Cross-Reactivity High (Target)Moderate to High (False Positives)
HPLC Relative Retention Time 1.00 (Reference)~0.91 (High Risk of Co-elution)

Analytical Cross-Reactivity: Overcoming Co-Elution

In pharmacokinetic studies and API batch release, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantification. However, trans-Lamivudine (designated as Impurity B in the European Pharmacopoeia) has a relative retention time (RRT) of approximately 0.91 compared to cis-Lamivudine (6[6]). If the column efficiency degrades or the mobile phase is improperly buffered, the trans peak will merge into the cis peak, causing direct cross-reactive interference.

To establish a self-validating system, the analytical method must enforce strict system suitability criteria, specifically a resolution factor (Rs) of >1.5 between the trans and cis peaks[6].

Protocol: Stereoselective RP-HPLC Resolution in Biological Matrices

This methodology details the extraction and chromatographic resolution of Lamivudine isomers from plasma, ensuring trans-Lamivudine cross-reactivity is entirely eliminated.

Phase 1: Protein Precipitation and Extraction

  • Aliquot : Transfer 100 µL of the biological plasma sample into a microcentrifuge tube.

  • Precipitation : Add 400 µL of cold Acetonitrile to the sample. Causality Check: Acetonitrile is selected over methanol because it provides a sharper phase separation and more aggressively denatures plasma proteins, preventing column fouling. Furthermore, Lamivudine's polar nature allows it to partition highly efficiently into the acetonitrile supernatant, maximizing recovery (7[7]).

  • Agitation : Vortex the mixture vigorously for 2 minutes to ensure complete protein disruption.

  • Isolation : Centrifuge at 10,000 rpm for 10 minutes. Extract the clear supernatant for injection.

Phase 2: Chromatographic Separation

  • Stationary Phase : Equip the HPLC with an Octadecylsilane (C18) reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[7].

  • Mobile Phase Preparation : Prepare an isocratic mixture of 0.25% Triethylamine buffer and Acetonitrile in a 70:30 (v/v) ratio. Adjust the buffer to pH 3.0 using orthophosphoric acid[7]. Causality Check: Why pH 3.0? The pyrimidine ring of Lamivudine has a pKa of approximately 4.3. Maintaining the mobile phase at pH 3.0 ensures the molecule remains fully protonated. This suppresses secondary interactions with unendcapped silanol groups on the C18 column, preventing peak tailing and ensuring the subtle hydrodynamic differences between the cis and trans isomers are resolved[7].

  • Run Parameters : Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Detection : Monitor the eluent via a UV detector set to 256 nm (optimal for plasma extracts) or 270 nm (Pharmacopeial standard for API)[6][7].

Phase 3: System Validation

  • Inject a reference standard containing both cis-Lamivudine and trans-Lamivudine (Impurity B).

  • Verify that the trans isomer elutes prior to the cis isomer (RRT ~0.91)[6].

  • Confirm that the resolution (Rs) between the two peaks is ≥ 1.5. If Rs < 1.5, lower the column temperature slightly to enhance stereochemical interaction with the stationary phase[6].

Workflow Sample Spiked Plasma (Cis + Trans Isomers) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Centrifuge Centrifugation (10,000 rpm) Extraction->Centrifuge HPLC RP-HPLC (C18) pH 3.0 Buffer Centrifuge->HPLC Detection UV Detection (256 - 270 nm) HPLC->Detection Analysis Chromatographic Resolution (Rs > 1.5) Detection->Analysis

Self-validating RP-HPLC workflow for isolating Lamivudine isomers from biological matrices.

Conclusion

While trans-Lamivudine lacks the pharmacological potency of its cis counterpart, its structural mimicry poses a persistent threat to assay specificity. By understanding the mechanistic basis of this divergence and implementing stringently buffered, stereoselective chromatographic protocols, researchers can effectively eliminate cross-reactivity. This ensures the absolute integrity of pharmacokinetic data and the safety of the final pharmaceutical product.

References

  • Source: newdrugapprovals.
  • EP2086955A2 - An improved process for the manufacture of cis(-)
  • US20110257396A1 - Process for the manufacture of cis(-)
  • Source: ncats.
  • Source: synthinkchemicals.
  • Source: nih.gov (PMC)
  • European Pharmacopoeia 6.0 Lamivudine Monograph (Print Preview)

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Lamivudine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lamivudine (3TC), the (-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine, stands as a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its efficacy is intrinsically linked to its specific stereochemistry; the (-)-β-L-enantiomer exhibits the desired potent reverse transcriptase inhibition with significantly lower cytotoxicity than its (+)-β-D-counterpart.[1] Consequently, the development of synthetic pathways that precisely control the stereochemistry at the C2 and C5 positions of the 1,3-oxathiolane ring is a critical challenge in pharmaceutical manufacturing. The presence of two chiral centers means that four stereoisomers are possible, and a successful synthesis must selectively yield the desired (2R, 5S) configuration.

This guide provides an in-depth comparison of the principal synthetic strategies developed to achieve this stereochemical control. We will move beyond a simple recitation of reaction steps to dissect the underlying scientific principles, compare the performance of different methodologies using experimental data, and provide detailed protocols for key transformations. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of nucleoside analogues.

The Core Challenge: Controlling Stereochemistry in the 1,3-Oxathiolane Ring

The primary hurdle in Lamivudine synthesis is the stereoselective formation of the N-glycosidic bond, which must result in a cis relationship between the cytosine base at C5 and the hydroxymethyl group at C2. Furthermore, the absolute stereochemistry must be that of the L-sugar mimic, corresponding to the (2R, 5S) isomer. The lack of a directing group at the 2'-position, common in natural nucleoside synthesis, makes this a non-trivial synthetic problem.[2] The major pathways developed to solve this can be broadly categorized into three distinct strategies:

  • Chiral Pool Synthesis: Employing a chiral auxiliary to direct the formation of a key intermediate.

  • Enzymatic Resolution: Leveraging the stereospecificity of enzymes to resolve racemic intermediates.

  • Stereoselective Glycosylation: Focusing on achieving high diastereoselectivity in the crucial base-coupling step.

We will now explore each of these pathways in detail.

Pathway 1: Diastereoselective Synthesis via Chiral Auxiliary

This strategy is one of the most established and industrially practiced routes. It relies on the use of a recoverable chiral molecule—most commonly (-)-L-menthol—to introduce stereochemical bias early in the synthesis. The menthol is esterified with a glyoxylate derivative, and this chiral ester then directs the stereochemistry of the 1,3-oxathiolane ring formation.

Scientific Rationale & Causality

The core principle of this pathway is diastereomeric resolution. By attaching the achiral oxathiolane precursor to the chiral L-menthol, a mixture of diastereomers is formed. These diastereomers possess different physical properties (e.g., solubility), which allows for the separation of the desired isomer by physical methods like crystallization.[3][4] The L-menthyl group serves as a "handle" that not only allows for separation but also exerts steric influence during the subsequent N-glycosylation step, favoring the formation of the desired β-anomer.[3] Some variations of this process employ a base, such as triethanolamine, to epimerize the unwanted diastereomers in solution, thereby increasing the yield of the desired crystallized isomer in a process known as crystallization-induced dynamic kinetic resolution.[4][5]

Experimental Workflow & Diagram

The general sequence involves the condensation of L-menthyl glyoxylate with 1,4-dithiane-2,5-diol to form a diastereomeric mixture of the 1,3-oxathiolane menthyl ester. The desired diastereomer is isolated and then activated (e.g., by acylation or chlorination) for the subsequent coupling with a silylated cytosine derivative.

G cluster_0 Oxathiolane Formation & Resolution cluster_1 Glycosylation & Deprotection L-Menthol L-Menthol L-Menthyl_Glyoxylate L-Menthyl Glyoxylate L-Menthol->L-Menthyl_Glyoxylate Esterification Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->L-Menthyl_Glyoxylate Esterification Diastereomeric_Mixture Diastereomeric Mixture of Menthyl Oxathiolane Ester L-Menthyl_Glyoxylate->Diastereomeric_Mixture Condensation Dithianediol 1,4-Dithiane-2,5-diol Dithianediol->Diastereomeric_Mixture Condensation Desired_Diastereomer Isolated (2R,5S/R) Diastereomer Diastereomeric_Mixture->Desired_Diastereomer Crystallization-Induced Dynamic Resolution Activated_Intermediate Activated Intermediate (e.g., Acetate) Desired_Diastereomer->Activated_Intermediate Activation (e.g., Ac₂O) Coupled_Product Protected Lamivudine (Menthyl Ester) Activated_Intermediate->Coupled_Product Lewis Acid-Catalyzed Glycosylation (Vorbrüggen) Silylated_Cytosine Silylated Cytosine Silylated_Cytosine->Coupled_Product Lewis Acid-Catalyzed Glycosylation (Vorbrüggen) Lamivudine Lamivudine Coupled_Product->Lamivudine Reduction & Deprotection (e.g., NaBH₄) G cluster_0 Enzymatic DKR cluster_1 Completion of Synthesis Achiral_Materials Achiral Starting Materials (Benzoyloxyacetaldehyde & Dithianediol) Racemic_Intermediate Racemic Oxathiolane Intermediate (in situ) Achiral_Materials->Racemic_Intermediate Addition/Cyclization Desired_Enantiomer Desired (2R,5S) Enantiomer Racemic_Intermediate->Desired_Enantiomer Undesired_Enantiomer Undesired (2S,5R) Enantiomer Racemic_Intermediate->Undesired_Enantiomer Acylated_Product Enantioenriched (2R,5S)-Oxathiolane Acetate Desired_Enantiomer->Acylated_Product Fast, Enzyme-Catalyzed Acylation (Irreversible) Undesired_Enantiomer->Desired_Enantiomer Fast Racemization (Reversible) Coupled_Product Protected Lamivudine Acylated_Product->Coupled_Product Vorbrüggen Coupling (TMSI) Silylated_Cytosine Silylated N⁴-Acetylcytosine Silylated_Cytosine->Coupled_Product Vorbrüggen Coupling (TMSI) Lamivudine Lamivudine Coupled_Product->Lamivudine Deprotection (K₂CO₃, MeOH)

Caption: Enzymatic Dynamic Kinetic Resolution (DKR) pathway.

Key Experimental Protocol: DKR of the Oxathiolane Intermediate

This protocol is a generalized representation based on the work of Hu et al.

  • Enzyme Preparation: Subtilisin Carlsberg is pre-treated with surfactants (e.g., octyl β-D-glucopyranoside and Brij 56) to enhance its activity in organic media.

  • DKR Reaction: To a solution of benzoyloxyacetaldehyde and 1,4-dithiane-2,5-diol in an appropriate organic solvent (e.g., THF) at a controlled temperature (e.g., 4 °C), triethylamine (TEA), an acyl donor (e.g., phenyl acetate), and the surfactant-treated enzyme are added.

  • Reaction Monitoring: The reaction is stirred for an extended period (e.g., 48-72 hours) while monitoring the conversion and enantiomeric excess (ee) by chiral HPLC.

  • Work-up and Isolation: Upon completion, the enzyme is filtered off, and the solvent is removed. The resulting enantioenriched oxathiolane acetate is purified by column chromatography.

Pathway 3: Diastereoselective Lewis Acid-Catalyzed Glycosylation

This approach focuses on controlling the stereochemistry at the most critical juncture: the formation of the N-glycosidic bond. While the previous methods establish the stereochemistry of the oxathiolane ring before coupling, this strategy aims to achieve high diastereoselectivity during the coupling of a racemic or diastereomeric mixture of the oxathiolane intermediate with the nucleobase.

Scientific Rationale & Causality

The Vorbrüggen glycosylation is a standard method for forming N-glycosidic bonds. It involves the reaction of a silylated nucleobase with a glycosyl donor bearing a good leaving group at the anomeric position, catalyzed by a Lewis acid. The stereochemical outcome is highly dependent on the nature of the substrate, the Lewis acid, and the reaction conditions. [6]In the case of Lamivudine, certain Lewis acids, such as Zirconium tetrachloride (ZrCl₄), have been found to be remarkably effective at promoting the desired β-selectivity. [3]The mechanism is thought to involve the formation of an intermediate oxocarbenium ion. The Lewis acid coordinates to the oxathiolane ring oxygen and the leaving group (e.g., acetate), facilitating its departure. The silylated cytosine then attacks the oxocarbenium ion. The stereoselectivity arises from a combination of factors, including potential anchimeric assistance from a C2 substituent (if present and participating) and thermodynamic control, where the cis-glycoside is often the more stable product. ZrCl₄ is particularly effective as it is a mild, inexpensive, and readily available catalyst that can preferentially activate the oxathiolane acetate, leading to high selectivity even at room temperature. [7][8]

Experimental Workflow & Diagram

This pathway can also start from the L-menthyl ester intermediate, but the key distinction is the reliance on the Lewis acid to drive the stereoselectivity of the glycosylation itself, rather than relying solely on the pre-resolved stereocenter of the sugar analogue.

G Oxathiolane_Acetate Oxathiolane Acetate (Mixture of Diastereomers) Transition_State Key Intermediate (Oxocarbenium Ion) Oxathiolane_Acetate->Transition_State Vorbrüggen Glycosylation Silylated_Cytosine Silylated Cytosine Silylated_Cytosine->Transition_State Vorbrüggen Glycosylation Lewis_Acid ZrCl₄ Lewis_Acid->Transition_State Vorbrüggen Glycosylation Coupled_Product_Mix Diastereomeric Mixture of Protected Lamivudine Transition_State->Coupled_Product_Mix Desired_Product Protected β-Lamivudine (Major Product) Coupled_Product_Mix->Desired_Product Highly Diastereoselective (β/α > 98:2) Other_Isomers Other Isomers (Minor Products) Coupled_Product_Mix->Other_Isomers Lamivudine Lamivudine Desired_Product->Lamivudine Deprotection

Caption: ZrCl₄-mediated diastereoselective glycosylation.

Key Experimental Protocol: ZrCl₄-Mediated N-Glycosylation

This protocol is a generalized representation based on the work of Aher et al.

  • Silylation of Cytosine: N⁴-acetylcytosine is silylated using an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) to increase its nucleophilicity and solubility.

  • Glycosylation Reaction: In a dry, inert atmosphere, a solution of the oxathiolane acetate (as a mixture of diastereomers) in a suitable solvent (e.g., dichloromethane) is prepared. Zirconium tetrachloride (ZrCl₄, ~0.5 equivalents) is added, followed by the solution of silylated cytosine.

  • Reaction Execution: The reaction is stirred at room temperature for a specified time (e.g., 12 hours) until completion, as monitored by HPLC.

  • Work-up and Isolation: The reaction is quenched with aqueous acid (e.g., HCl). The organic layer is separated, washed, and concentrated. The resulting N-glycosylated product, highly enriched in the desired β-anomer, is then carried forward to the final deprotection steps.

Performance Comparison

The choice of a synthetic pathway in a pharmaceutical setting is a multifactorial decision, weighing efficiency, cost, scalability, and robustness. Below is a comparative summary of the discussed pathways based on reported experimental data.

ParameterPathway 1: Chiral AuxiliaryPathway 2: Enzymatic DKRPathway 3: Diastereoselective Glycosylation
Key Principle Diastereomeric CrystallizationEnzyme-catalyzed resolution with in-situ racemizationLewis-acid directed stereocontrol
Starting Materials L-menthol, Glyoxylic acidAchiral aldehydes, DithianediolOxathiolane acetate mixture, Cytosine
Typical Overall Yield Moderate to Good (highly process dependent)High (Reported 40% over 3 steps) Good (Key glycosylation step 59% with high selectivity)
Stereoselectivity High (via physical separation)Excellent (ee >99% often achievable)Excellent (β/α ratio of 98:2 reported for glycosylation) [3]
Key Reagents L-menthol, Lewis acids (for glycosylation)Surfactant-treated enzyme (e.g., Subtilisin Carlsberg)Zirconium tetrachloride (ZrCl₄)
Advantages Established, scalable industrial process; recoverable auxiliary.High efficiency (yield >50%), short synthesis, mild conditions.High stereoselectivity in key step, uses inexpensive catalyst.
Disadvantages Multiple steps, potential for yield loss during crystallization.Requires specific enzyme sourcing and handling, longer reaction times.Requires strict control of anhydrous conditions.

Conclusion and Future Outlook

The synthesis of Lamivudine has evolved significantly, driven by the need for cost-effective, scalable, and stereochemically pure production. The chiral auxiliary approach using L-menthol remains an industrial workhorse, valued for its robustness and scalability. However, the elegance and efficiency of Enzymatic Dynamic Kinetic Resolution present a compelling alternative, offering a shorter route with excellent stereocontrol and high potential yields, aligning well with the principles of green chemistry. The development of highly selective Lewis acid-catalyzed glycosylation reactions, particularly with catalysts like ZrCl₄, represents a significant advance in controlling the critical bond-forming step, offering a powerful tool for process chemists.

For researchers and drug development professionals, the choice of pathway will depend on specific project goals. For large-scale manufacturing, the established chiral auxiliary route may be favored, while for rapid, efficient synthesis of analogues or in settings where enzymatic chemistry is well-established, the DKR approach is exceptionally attractive. As the field of biocatalysis continues to advance, we can anticipate the development of even more robust and efficient enzymes, further enhancing the appeal of enzymatic routes for the synthesis of Lamivudine and other complex chiral nucleoside analogues. [10]

References

  • Aher, U. P., Srivastava, D., Jadhav, H. S., Singh, G. P., Jayashree, I. B. S., & Shenoy, G. G. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(3), 387–397. Available from: [Link]

  • Crimmins, M. T., & Whitehead, A. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(4), 545–551. Available from: [Link]

  • Google Patents. (2009). CN101544632A - Lamivudine diastereoselective synthesis method.
  • Gote, M. S., Aher, U. P., & Singh, G. P. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2686–2713. Available from: [Link]

  • Goodyear, M. D., et al. (2005). Practical enantioselective synthesis of lamivudine (3TC™) via a dynamic kinetic resolution. Tetrahedron Letters, 46(49), 8535-8538. Available from: [Link]

  • Battisti, R., et al. (2016). (1,3-Dioxan-4-yl)-substituted nucleoside analogues... ResearchGate. Available from: [Link]

  • Haddad, N., et al. (2011). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Available from: [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. Available from: [Link]

  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds. Organic Chemistry Portal. Available from: [Link]

  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(90), 10376-10378. Available from: [Link]

  • Coley, C. W., et al. (2023). Stereocontrolled access to thioisosteres of nucleoside di- and triphosphates. ResearchGate. Available from: [Link]

  • Grotberg, J. B., et al. (2015). Three-dimensional model of surfactant replacement therapy. ResearchGate. Available from: [Link]

  • MUHC - MCH RT. (2012). INTERPROFESSIONAL PROTOCOL. Available from: [Link]

  • ResearchGate. (n.d.). ZrCl4-promoted N-glycosylation. Available from: [Link]

  • Warne, B. D., et al. (2022). Practical Stereocontrolled Access to Thioisosteres of Essential Signaling Molecules and Building Blocks for Life: Nucleoside Di- and Triphosphates. ChemRxiv. Available from: [Link]

  • Yaqub, M., et al. (2010). MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4967. Available from: [Link]

  • Stanford Medicine. (2025). Thin Catheter Surfactant Administration Guideline. Available from: [Link]

  • Azevedo, L. S. D., et al. (2017). Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. Blucher Engineering Proceedings, 4(2). Available from: [Link]

  • Birmingham, W. R., & Flitsch, S. L. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(5), 515-524. Available from: [Link]

  • Faurschou, N. V., et al. (2023). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available from: [Link]

  • Google Patents. (2010). EP2161267A1 - A process for stereoselective synthesis of lamivudine.
  • Geue, N., et al. (2022). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute. Available from: [Link]

  • Bhowmik, A., & Krishnamurthy, R. (2022). Integrated synthesis of nucleotide and nucleosides influenced by amino acids. Nature Communications, 13(1), 747. Available from: [Link]

Sources

A Comparative Guide to Regulatory Limits for trans-Lamivudine and Related Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug manufacturing, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. However, like any synthetic molecule, its manufacturing process can give rise to impurities, including stereoisomers that may have different pharmacological or toxicological profiles. Among these, the diastereomer trans-Lamivudine is a critical impurity that must be rigorously controlled.

This guide provides an in-depth comparison of the regulatory limits for trans-Lamivudine and other key impurities as defined by the leading global pharmacopoeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP). Understanding these nuances is essential for developing robust analytical methods and ensuring global compliance.

The Significance of Stereochemical Purity in Lamivudine

Lamivudine possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active isomer is the (-)-cis isomer, specifically the (2R,5S) enantiomer.[1] The trans-isomers, which include (2R,5R) and (2S,5S) configurations, are considered process-related impurities. The control of these stereoisomers is not merely a matter of purity but a critical aspect of drug safety and efficacy, as different isomers can exhibit varied biological activities and toxicities. Regulatory bodies have therefore established strict limits on these and other related substances.

Comparative Analysis of Pharmacopoeial Limits

The major pharmacopoeias have distinct approaches to defining and limiting Lamivudine impurities. While the ultimate goal is the same—to ensure patient safety—the nomenclature and specific limits can vary. The following table summarizes the key specified impurity limits across the USP, Ph. Eur., and BP. It is important to note that pharmacopoeial standards are subject to revision, and professionals should always consult the most current official monographs.

Impurity Name/TypeUnited States Pharmacopeia (USP)European Pharmacopoeia (Ph. Eur.) & British Pharmacopoeia (BP)
Enantiomer Limit of Lamivudine Enantiomer: Not more than 0.3%[2]Impurity D: (2S,5R)-enantiomer. Limit not individually specified in available documents, but controlled under "any other impurity".
Diastereomer (trans-isomer) Lamivudine Diastereomer: Controlled as an unspecified impurity. Limit for any individual unspecified impurity: Not more than 0.10%[3]Impurity B: (±)-trans-Lamivudine. Limit: Not more than 0.2%[4]
Other Specified Impurities Salicylic Acid: Not more than 0.1%[2]Impurity A: Not more than 0.3%Impurity C (Salicylic Acid): Not more than 0.1%Impurity E (Cytosine): ControlledImpurity F (Uracil): Controlled
Any Other Individual Impurity Not more than 0.1%[2]Not more than 0.1%
Total Impurities Not more than 0.6%[2]Not more than 0.6%

Note: The limits from the BP are generally harmonized with the Ph. Eur. The nomenclature of Impurity B as the trans-isomer and Impurity D as the enantiomer is consistent across Ph. Eur. and reference material suppliers.[5][6][7]

The USP monograph takes a broader approach by setting a general limit for any individual unspecified impurity, which would include the trans-diastereomer. In contrast, the European Pharmacopoeia explicitly names and sets a specific, slightly higher limit for "Impurity B," which is the racemic trans-Lamivudine. This highlights a key difference in regulatory philosophy: the Ph. Eur. often specifies limits for known, process-related impurities, while the USP may control them under a general category.

Causality Behind Experimental Choices for Impurity Detection

The control of these impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose. For stereoisomers like trans-Lamivudine and the enantiomer, the choice of chromatographic conditions is critical.

Logical Flow for Lamivudine Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification API Lamivudine API/Drug Product Dissolution Dissolve in Diluent (e.g., Mobile Phase) API->Dissolution HPLC HPLC System Dissolution->HPLC Inject Sample Column Stationary Phase (e.g., C18 for general impurities, Chiral column for enantiomer) HPLC->Column MobilePhase Mobile Phase (e.g., Ammonium Acetate Buffer/Methanol) HPLC->MobilePhase Detector UV Detector (e.g., 270-277 nm) Integration Chromatogram Peak Integration Detector->Integration Calculation Quantification vs. Reference Standard or % Area Normalization Integration->Calculation Result Pass/Fail Calculation->Result Compare to Limits caption Workflow for HPLC Analysis of Lamivudine Impurities

Caption: Workflow for HPLC Analysis of Lamivudine Impurities

Rationale for Method Selection:

  • Reversed-Phase HPLC (for general impurities including trans-Lamivudine): A C18 column is the workhorse for separating Lamivudine from its process-related impurities and degradation products.[4] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The choice of an ammonium acetate buffer is common as it provides good peak shape and is volatile, making it compatible with mass spectrometry if further identification is needed.

  • Chiral HPLC (for enantiomeric purity): To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required.[8] The USP monograph specifies a column with L45 packing for this purpose.[8] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

Experimental Protocols

The following protocols are representative methodologies based on pharmacopoeial guidelines and published literature for the determination of Lamivudine impurities.

Protocol 1: Determination of trans-Lamivudine and Other Related Substances by HPLC

This method is aligned with the principles outlined in the European Pharmacopoeia for related substances.

  • Chromatographic System:

    • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm (e.g., Hypersil BDS C18 or equivalent).[4]

    • Mobile Phase: A mixture of 5 volumes of methanol and 95 volumes of a 1.9 g/L solution of ammonium acetate, adjusted to pH 3.8 with glacial acetic acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 277 nm.[4]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Test Solution: Dissolve 50.0 mg of the Lamivudine substance in the mobile phase and dilute to 100.0 mL with the mobile phase.

    • Reference Solution (for quantification of Impurity B): Prepare a solution of Lamivudine Impurity B CRS (Certified Reference Standard) at a concentration corresponding to the limit (e.g., 0.2%).

    • System Suitability Solution: A solution containing Lamivudine and specified impurities (e.g., Impurity A and Impurity B) to demonstrate resolution. The resolution between Impurity B and Lamivudine must be at least 1.5.[4]

  • Procedure:

    • Inject the blank (mobile phase), followed by the system suitability solution.

    • Once system suitability is established, inject the reference solution(s) and the test solution.

    • Calculate the percentage of each impurity in the test solution by comparing the peak area of the impurity to the peak area of the corresponding reference standard or using area normalization if specified.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This method is based on the USP monograph for the limit of Lamivudine enantiomer.[2]

  • Chromatographic System:

    • Column: A chiral stationary phase, packing L45, 4.6 mm x 25 cm.

    • Mobile Phase: A filtered and degassed mixture of 0.1 M ammonium acetate solution and methanol (95:5).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained constant between 15 °C and 30 °C.

    • Detection: UV at 270 nm.[2]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Test Solution: Transfer about 25 mg of Lamivudine, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with water to volume.

    • Resolution Solution: A solution containing USP Lamivudine Resolution Mixture A RS (which contains both Lamivudine and its enantiomer) at a concentration of about 0.25 mg/mL in water.

  • Procedure:

    • Inject the resolution solution. The system is suitable if the resolution between the Lamivudine and the enantiomer peak is not less than 1.5. The relative retention times are approximately 1.0 for Lamivudine and 1.2 for the enantiomer.[2]

    • Inject the test solution.

    • Calculate the percentage of the enantiomer using the formula: 100 * [r_enantiomer / (r_enantiomer + r_lamivudine)], where 'r' is the peak response.

The Rise of UPLC: A Faster Alternative

For laboratories focused on high throughput, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures, enabling faster separations and improved resolution. A method for Lamivudine and its impurities can often be transferred from HPLC to UPLC, with run times being reduced threefold or more, leading to substantial savings in solvent consumption and time without compromising data quality.

Relationship between HPLC and UPLC in Impurity Analysis

Caption: Comparison of HPLC and UPLC Attributes

Conclusion

The control of trans-Lamivudine and other impurities is a critical, non-negotiable aspect of pharmaceutical quality control. While the major pharmacopoeias share the common goal of ensuring drug safety, they employ different strategies for specifying and limiting these impurities. A thorough understanding of the specific requirements of the USP, Ph. Eur., and BP is essential for any drug development professional working in this space. By implementing robust, validated analytical methods, such as the HPLC and chiral HPLC protocols detailed here, and by embracing modern technologies like UPLC, manufacturers can confidently ensure their products meet the highest standards of quality and safety for patients worldwide.

References

  • Phenomenex. (n.d.). Lamivudine Related Substances with Ph. Eur. Method Modernization. Retrieved from [Link]

  • United States Pharmacopeia. (2011). Lamivudine. In USP-NF.
  • World Health Organization. (2022, August 26). Lamivudine and Tenofovir Disoproxil Fumarate Tablets. Retrieved from [Link]

  • United States Pharmacopeia. (2025). Lamivudine Tablets. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lamivudine-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Highlights of Prescribing Information: Lamivudine Tablets. Retrieved from [Link]

  • European Medicines Agency. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Lamivudine. Retrieved from an archived version of the USP29-NF24 monograph.
  • SynZeal. (n.d.). Lamivudine EP Impurity B. Retrieved from [Link]

  • DailyMed. (n.d.). Label: Lamivudine oral solution. Retrieved from [Link]

  • Scribd. (2025, February 13). Abacavir and Lamivudine Tablets. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Lamivudine or Lamivudin BP EP USP CAS 134678-17-4. Retrieved from [Link]

Sources

Spectroscopic Resolution and Comparative Analysis of Lamivudine Racemic Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative: Causality in Lamivudine Development

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV and Hepatitis B[1]. Structurally, the molecule features a 1,3-oxathiolane ring with two chiral centers at the 2 and 5 positions, resulting in four possible stereoisomers. The clinically approved active pharmaceutical ingredient (API) is exclusively the (-)-[2R,5S]-enantiomer[2].

The causality behind this strict stereochemical requirement is rooted in pharmacodynamics and cellular metabolism. The racemic mixture from which Lamivudine originates—(±)-cis-Lamivudine—exhibits significantly higher cytotoxicity and lower antiviral potency than the pure (-)-enantiomer[3]. Furthermore, the phosphorylated (-)-enantiomer demonstrates superior resistance to cleavage from nascent RNA/DNA duplexes by cellular 3'-5' exonucleases, directly driving its enhanced therapeutic efficacy[1]. Consequently, the drug development pipeline requires robust, orthogonal spectroscopic methods to distinguish, quantify, and validate the absolute configuration of Lamivudine enantiomers against the racemic baseline.

Comparative Spectroscopic Methodologies

To objectively resolve and compare the racemic mixture of Lamivudine against its pure enantiomeric forms, researchers rely on three primary spectroscopic modalities. Each offers distinct advantages depending on whether the goal is quantification of enantiomeric excess (ee) or determination of absolute 3D configuration.

Chiral HPLC Coupled with Circular Dichroism (CD) Detection

Because enantiomers possess identical physical properties in achiral environments, traditional UV spectroscopy cannot differentiate them[4]. Coupling High-Performance Liquid Chromatography (HPLC) with a Circular Dichroism (CD) detector creates a highly sensitive, self-validating analytical system. While the chiral stationary phase physically separates the (+)- and (-)-enantiomers based on transient diastereomeric interactions[5], the CD detector measures the differential absorption of left and right circularly polarized light. This yields mirror-image Cotton effects, allowing unambiguous, real-time assignment of the (-)-[2R,5S] peak without relying solely on retention time drift[4].

Vibrational Circular Dichroism (VCD) and DFT Calculations

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique used to determine the absolute configuration of chiral molecules directly in their solution state, bypassing the need for single-crystal X-ray diffraction[6]. By measuring the CD in the infrared region (vibrational transitions), VCD provides a highly specific spectral signature for the spatial arrangement of the molecule[7]. When experimental VCD spectra are compared against theoretical spectra generated via Density Functional Theory (DFT) quantum calculations, the absolute configuration (e.g., 2R, 5S) can be definitively assigned[8].

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

In an achiral NMR solvent, the (+)- and (-)-enantiomers of Lamivudine yield identical spectra. However, the introduction of a chiral solvating agent (CSA), such as (R)-camphor-10-sulfonic acid or (S)-BINOL[2], induces the formation of transient diastereomeric complexes. These diastereomers exhibit distinct chemical shifts ( Δδ ). By integrating the split resonance peaks (often the anomeric proton or oxathiolane ring protons), researchers can precisely calculate the enantiomeric excess of the mixture.

Quantitative Data Presentation: Methodological Comparison

The following table summarizes the performance metrics and causality of the three primary spectroscopic methods used for Lamivudine racemic analysis.

Analytical TechniquePrimary OutputSensitivity / LODSample StateCausality of Resolution
Chiral HPLC-CD Enantiomeric Excess (ee), Elution OrderHigh (0.004% - 1.25 µg/mL)[5]Solution (e.g., MeOH/EtOH)Chiral stationary phase interactions combined with differential polarized light absorption[4].
VCD + DFT Absolute Configuration (3D Structure)Moderate (mg/mL range)Solution (e.g., d6-DMSO)Differential absorption of left/right circularly polarized IR light by chiral bonds[7].
Chiral NMR Enantiomeric Ratio, Structural ElucidationModerate (mg/mL range)Solution (Deuterated)Magnetic non-equivalence induced by diastereomeric complexation with chiral solvating agents[2].

Experimental Protocols

Protocol 1: Chiral HPLC-CD Workflow for Enantiomeric Quantification

This protocol acts as a self-validating system: the chromatographic resolution is independently verified by the orthogonal optical rotation data provided by the CD detector.

  • Sample Preparation: Dissolve the Lamivudine racemic mixture in HPLC-grade Methanol to achieve a working concentration of 100 µg/mL. Sonicate for 10 minutes to ensure complete dissolution.

  • Column Selection: Equip the HPLC system with a polysaccharide-based chiral column (e.g., Lux Cellulose-5, 250 x 4.6 mm, 5µm)[5].

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Methanol containing 0.1% v/v Diethylamine (DEA)[5].

    • Causality of Choice: DEA acts as a basic modifier. It suppresses non-specific secondary interactions between the basic pyrimidine amino group of Lamivudine and the residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • System Parameters: Set the flow rate to 0.5 mL/min and maintain the column compartment at ambient temperature[5].

  • Detection & Validation: Route the eluent through a UV detector set to 270 nm[1], followed in series by a CD detector. The (-)-enantiomer will exhibit a negative Cotton effect, while the (+)-enantiomer will show a positive Cotton effect, validating the elution order[4].

Protocol 2: VCD Absolute Configuration Determination

This protocol relies on the principle of theoretical matching. The experimental data is only validated when it perfectly mirrors one calculated enantiomeric model while rejecting the other.

  • Sample Preparation: Dissolve 10-15 mg of the Lamivudine sample in 0.5 mL of deuterated dimethyl sulfoxide (d6-DMSO).

    • Causality of Choice: d6-DMSO provides a wide, transparent infrared window free of protonated solvent interference, allowing clear observation of the critical C-H rocking modes (around 1323 cm⁻¹) and C=O stretching modes[7].

  • Spectral Acquisition: Load the sample into a BaF₂ cell (path length ~100 µm). Acquire the experimental VCD spectrum using a Chiral IR spectrometer operating between 2000 and 800 cm⁻¹, accumulating at least 4,000 scans to ensure a high signal-to-noise ratio.

  • DFT Calculations: Using a computational suite (e.g., Gaussian), perform conformational searches for both the (2R,5S) and (2S,5R) models. Optimize the geometries at the B3LYP/6-31G(d,p) level of theory[9].

  • Validation via Overlay: Overlay the experimental VCD spectrum with the DFT-calculated spectra. A positive match with the (2R,5S) theoretical spectrum and a mirror-image mismatch with the (2S,5R) spectrum internally validates the absolute configuration assignment[8].

Analytical Workflow Visualization

The following diagram illustrates the decision tree and logical relationships for resolving and identifying Lamivudine enantiomers from a racemic mixture.

LamivudineWorkflow Start Lamivudine Racemic Mixture (±)-cis-Lamivudine HPLC Chiral HPLC Separation (Lux Cellulose-5 Column) Start->HPLC Chromatographic Resolution VCD Vibrational Circular Dichroism (IR Region Analysis) Start->VCD Intact Solution Analysis NMR Chiral NMR Spectroscopy Add Chiral Solvating Agent Start->NMR Diastereomeric Complexation CD Circular Dichroism (CD) Identifies (-) Cotton Effect HPLC->CD Online Detection Result1 Enantiomeric Excess (ee) Quantification CD->Result1 Result2 Absolute Configuration (2R, 5S) Assignment VCD->Result2 DFT DFT Quantum Calculations (Theoretical Spectra) DFT->Result2 Spectral Matching NMR->Result1

Fig 1: Analytical workflow for the spectroscopic resolution of Lamivudine racemic mixtures.

References

  • EP2086955A2 - An improved process for the manufacture of cis(-)
  • Spectrophotometric Method for The Determination of Lamivudine in Pharmaceutical Preparations International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]

  • UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation National Institutes of Health (NIH) / PMC URL: [Link]

  • Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance International Journal of Current Research and Review (IJCRR) URL: [Link]

  • Detection of Chiral Drugs Using HPLC with CD Detection LCGC International URL:[Link]

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation MDPI / PMC URL:[Link]

  • The Journal of Organic Chemistry Vol. 80 No. 16 ACS Publications URL:[Link]

  • Benesi-Hildebrand plots for lamivudine-chloranilic acid ResearchGate URL: [Link]

  • Antiviral Rotenoids and Isoflavones Isolated from Millettia oblata ssp. teitensis Journal of Natural Products - ACS Publications URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Lamivudine, (+/-)-trans-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of your research and the safety of your laboratory personnel are inextricably linked. Lamivudine, (+/-)-trans- (CAS: 131086-22-1) is a critical pharmaceutical analytical impurity (PAI) used as a reference standard in the development and quality control of the nucleoside reverse transcriptase inhibitor (NRTI) Lamivudine[1].

While it is an invaluable analytical tool, it carries specific reproductive toxicity risks and environmental hazards that dictate strict operational and disposal protocols[2],[3]. This guide provides a self-validating, step-by-step methodology to ensure absolute safety and regulatory compliance during the handling and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and qualitative properties of the molecule. The following table summarizes the critical data driving our operational decisions:

Property / HazardValue / DesignationClinical & Safety Implication
CAS Number 131086-22-1Unique identifier for the trans-isomer analytical impurity[1].
Molecular Weight 229.26 g/mol Essential for accurate molarity calculations in assay preparation[3].
Log Pow -0.93Highly hydrophilic. Readily dissolves in aqueous streams, necessitating strict drain disposal prohibition[4].
GHS Classification Repr. 2 (H361)Suspected of damaging fertility or the unborn child. Requires stringent reproductive hazard controls[2],[3].
Storage Temperature 2-8°C (Short term) / -20°C (Long term)Thermally stable under refrigeration; degrades at high temperatures, emitting toxic fumes (NOx, SOx)[1],[3].

Operational Safety & Handling Protocol

Routine manipulation of Lamivudine, (+/-)-trans- requires preemptive hazard mitigation. The following workflow ensures that exposure risks are neutralized before they occur.

Step 1: Engineering Controls Setup

  • Action: Conduct all solid-state manipulations (weighing, transferring) within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[3].

  • Causality: Lamivudine is a fine powder. Local exhaust ventilation prevents the aerosolization of particulates, directly mitigating the risk of inhalation and systemic absorption of a known reproductive toxin.

  • Validation Check: Verify the magnehelic gauge on the BSC reads within the manufacturer's specified safe operational range (typically 0.45–0.55 in. w.g.) before opening the API container.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don double nitrile gloves (minimum 5 mil thickness), a disposable low-permeability lab coat, and chemical safety goggles[4].

  • Causality: Double-gloving provides a fail-safe against micro-tears. Nitrile is selected over latex due to its superior chemical resistance to the organic solvents (e.g., methanol, DMSO) routinely used to solubilize nucleoside analogs.

  • Validation Check: Perform a visual inspection and inflation test of the nitrile gloves prior to donning to ensure zero micro-punctures.

Spill Containment & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Step 1: Area Isolation and Settling

  • Action: Evacuate personnel from the immediate vicinity. If a powder spill occurs outside a containment hood, restrict access and allow aerosols to settle for a minimum of 15 minutes[3].

  • Causality: Gravitational settling minimizes the risk of inhalation exposure to airborne API particulates before cleanup begins.

  • Validation Check: Ensure the laboratory's ambient air exchange system has completed at least two full cycles (based on room ACH) before re-entry.

Step 2: Neutralization and Absorption

  • Action: For liquid spills, apply a finely-powdered inert liquid-binding material (e.g., diatomite, sand, or universal binders)[3]. For solid spills, lightly mist the powder with a 70% ethanol solution before wiping.

  • Causality: Wetting solid powder prevents secondary aerosolization during the mechanical action of wiping. Inert binders immobilize liquid spills without triggering exothermic reactions with the solvent vehicle.

  • Validation Check: The absorbent material should appear uniformly saturated with no free-flowing liquid remaining on the surface.

Step 3: Surface Decontamination

  • Action: Scrub the affected surface with a 70% alcohol solution, followed by a thorough wash with soap and water[3].

  • Causality: Alcohol effectively solubilizes residual nucleoside analogs, while the surfactant in the soap removes any remaining chemical film from the benchtop.

  • Validation Check: Swipe the decontaminated area with a dry cleanroom wipe; if no particulate residue or discoloration is visible under bright light, primary decontamination is successful.

Proper Disposal Procedures

Lamivudine waste must be managed in strict accordance with environmental regulations to prevent ecological damage.

Step 1: Segregation of Waste Streams

  • Action: Separate Lamivudine waste into solid API debris (vials, contaminated PPE) and liquid solutions (HPLC effluent, assay media). Do not mix with biohazardous or radioactive waste[2].

  • Causality: Mixing waste streams complicates the chemical profile, potentially triggering complex EPA mixed-waste regulations and increasing the risk of incompatible chemical reactions.

  • Validation Check: Review the satellite accumulation waste log to ensure no incompatible chemicals (e.g., strong oxidizing agents) have been added to the Lamivudine waste carboy[4].

Step 2: Primary Containment

  • Action: Place solid waste in high-density polyethylene (HDPE) containers. Collect liquid waste in chemically compatible carboys (e.g., PTFE or glass) equipped with vented caps[3].

  • Causality: Vented caps prevent dangerous pressure buildup from volatile solvent vehicles, while HDPE/PTFE prevents chemical degradation of the primary container.

  • Validation Check: Invert the sealed liquid waste carboy slightly (if safe to do so) to ensure the cap seal is watertight before transport to the main accumulation area.

Step 3: Labeling and EPA Compliance

  • Action: Label containers clearly with "Non-RCRA Hazardous Waste - Pharmaceutical Impurity" unless mixed with a RCRA-characteristic solvent. If mixed with a regulated solvent, label with appropriate EPA waste codes per 40 CFR 261[5],[2].

  • Causality: Accurate labeling ensures the disposal facility applies the correct incineration parameters to prevent the release of toxic nitrogen and sulfur oxides during combustion[6].

  • Validation Check: Cross-reference the waste label with the laboratory's active chemical inventory to confirm all listed constituents match the physical contents.

Step 4: Final Destruction via Incineration

  • Action: Dispatch waste through a licensed hazardous waste vendor for high-temperature incineration equipped with an afterburner and scrubber system. Absolutely no drain disposal is permitted [5].

  • Causality: The Log Pow of -0.93 indicates high water solubility[4]. Drain disposal would lead to rapid environmental dispersion, posing risks to aquatic life. Incineration ensures complete thermal destruction of the compound[5].

  • Validation Check: Obtain and archive the Certificate of Destruction from the waste vendor to officially close the chain of custody.

Disposal & Containment Decision Matrix

The following workflow illustrates the logical decision path for handling Lamivudine waste streams in the laboratory.

LamivudineDisposal Start Lamivudine (+/-)-trans- Waste Generated Type Waste Type? Start->Type Solid Solid Powder/API Type->Solid Liquid Aqueous/Solvent Solution Type->Liquid Spill Accidental Spill Type->Spill SolidDisp Seal in compatible hazardous waste container Solid->SolidDisp LiquidDisp Collect in segregated organic/aqueous waste carboy Liquid->LiquidDisp SpillDisp Absorb with inert material (diatomite/sand) Spill->SpillDisp Incineration Licensed Pharmaceutical Incineration Facility (EPA 40 CFR 261) SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Figure 1: Decision matrix and operational workflow for Lamivudine disposal.

References

Sources

Personal protective equipment for handling Lamivudine, (+/-)-trans-

Author: BenchChem Technical Support Team. Date: March 2026

Handling Lamivudine, (+/-)-trans- —a specific stereoisomeric impurity of the nucleoside analogue reverse transcriptase inhibitor (NRTI) Lamivudine—requires rigorous safety protocols. In pharmaceutical development and analytical laboratories, this compound is primarily utilized as a Pharmaceutical Analytical Impurity (PAI) standard.

Because NRTIs can induce mitochondrial toxicity, bone marrow suppression, and severe hepatomegaly with steatosis (fatty liver)[1][2], exposure control is not merely a regulatory formality; it is a critical biological necessity. Furthermore, Lamivudine and its related compounds carry the H361 hazard classification (Suspected of damaging fertility or the unborn child) and H373 (May cause damage to organs through prolonged or repeated exposure)[3][4].

This guide provides drug development professionals with a self-validating, causally-driven operational framework for the safe handling, spill containment, and disposal of Lamivudine, (+/-)-trans-.

Quantitative Hazard & Physico-Chemical Profile

To design an effective safety protocol, we must first understand the physical and toxicological parameters of the substance. The following table synthesizes the core data driving our PPE and handling choices[3][5].

ParameterValueOperational & Safety Implication
Molecular Weight 229.26 g/mol Fine powder form poses a high risk of aerosolization and inhalation.
LD50 (Oral, Rat) 2,500 mg/kgWhile acute toxicity is moderate, chronic exposure (mutagenicity/reproductive toxicity) dictates strict barrier protection.
Storage Temperature 2–8°CRequires cold-chain handling. Vials must equilibrate to room temperature before opening to prevent condensation, which complicates powder weighing.
Primary Hazards H361, H373, H315, H319Systemic reproductive toxicity and target organ damage mandate zero-exposure tolerance.

Core PPE Requirements & Mechanistic Causality

Standard laboratory attire is insufficient for handling reproductive toxins and NRTIs. Your PPE must function as a comprehensive, multi-layered barrier system.

  • Respiratory Protection (N95/P100 or PAPR): Lamivudine, (+/-)-trans- is typically handled as a lyophilized powder or neat solid. Aerosolized dust can easily bypass the upper respiratory tract. Use a NIOSH-approved N95 or P100 particulate respirator. For manufacturing-scale quantities (>1 kg), air-supplied full-body suits are required[1].

  • Dermal Protection (Double Gloving): NRTIs can be absorbed through compromised skin. Use double-layered, powder-free nitrile gloves. Causality: The outer glove acts as the primary sacrificial barrier against chemical contact, while the inner glove protects against micro-tears and provides a clean layer during the doffing process.

  • Ocular Protection: Unvented chemical safety goggles are mandatory. Causality: Direct contact with the eye causes transient discomfort, conjunctival redness, and potential abrasive damage from the crystalline powder[1]. Standard safety glasses with side shields do not adequately prevent fine dust ingress.

  • Body Protection: A disposable, low-permeability Tyvek® laboratory coat or coverall, buttoned to the collar with closed cuffs[1]. Woven cotton lab coats are prohibited as they trap fine powders within their fibers, creating a chronic exposure source.

Operational Workflows: Self-Validating Protocols

To ensure trustworthiness, every procedure must include built-in validation steps so the operator can confirm the system's integrity in real-time.

Protocol A: Aseptic & Safe Weighing Workflow
  • Preparation & Equilibration: Remove the Lamivudine, (+/-)-trans- vial from 2–8°C storage. Validation: Wait 30 minutes. Visually inspect the vial exterior; if condensation is present, do not open, as moisture will degrade the standard and cause the powder to clump.

  • Engineering Controls: Conduct all open-container handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • PPE Donning & Integrity Check:

    • Don the inner nitrile gloves.

    • Don the low-permeability coverall.

    • Don the respirator and perform a negative-pressure seal check. Validation: Inhale sharply; the respirator facepiece must collapse slightly inward without leaking at the edges.

    • Don safety goggles and outer nitrile gloves (pulling outer cuffs over the coverall sleeves).

  • Handling: Use anti-static weighing spatulas to minimize electrostatic dispersion of the powder.

  • Doffing & Decontamination: Wipe down the sealed vial with a 70% isopropyl alcohol (IPA) wipe before removing it from the BSC[5]. Remove the outer gloves inside the BSC and dispose of them as hazardous waste.

Protocol B: Hazardous Spill Containment & Decontamination

Dry powder spills are the highest-risk events when handling Lamivudine impurities. Never dry-sweep a Lamivudine spill , as this generates massive amounts of airborne dust[1][2].

SpillResponse Start Spill Detected Assess Assess Volume & Dust Risk Start->Assess PPE Don Advanced PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Wet Wipe / HEPA Vacuum Contain->Clean Decon Decontaminate Surfaces (Alcohol/Detergent) Clean->Decon Dispose Transfer to Approved Hazardous Waste Decon->Dispose

Lamivudine (+/-)-trans- Laboratory Spill Response and Containment Workflow.

Step-by-Step Spill Procedure:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and secure the area[1].

  • PPE Upgrade: If the spill occurred outside a BSC, the responder must don a P100 respirator, chemical goggles, and double gloves before approaching.

  • Wet Containment: Gently cover the spilled powder with absorbent pads. Slowly pour a suitable wetting agent (e.g., water or 70% IPA) over the pads to suppress dust aerosolization[5]. Validation: Visually confirm the powder is fully wetted and no dry particulate remains at the edges.

  • Collection: Carefully scoop or wipe up the wetted material and place it into a sealable, leak-proof hazardous waste container.

  • Surface Decontamination: Scrub the spill surface with a suitable laboratory detergent, followed by a 70% IPA wipe-down[5].

Waste Disposal Plan

Because Lamivudine, (+/-)-trans- exhibits reproductive toxicity and potential mutagenicity, it cannot be disposed of via standard biohazard or municipal waste streams.

  • Solid Waste: All contaminated PPE (gloves, Tyvek suits), empty vials, and spill cleanup materials must be placed in a rigid, tightly sealed container labeled "Toxic/Hazardous Chemical Waste - Contains Reproductive Toxin"[2][3].

  • Liquid Waste: Wash water from cleaning or process equipment must not be allowed to enter municipal drains[1]. Collect all liquid waste (including HPLC effluent containing the impurity) in dedicated, chemically compatible carboys.

  • Final Disposition: Waste must be transferred to a licensed hazardous waste disposal facility for high-temperature incineration. The waste code should be assigned in direct consultation with your institutional Environmental Health and Safety (EHS) department and the contracted waste disposal company[2].

References

  • Santa Cruz Biotechnology, Inc.
  • CymitQuimica. "SAFETY DATA SHEET - Lamivudine Resolution Mixture A". cymitquimica.com.
  • AK Scientific, Inc.
  • MedChemExpress. "Safety Data Sheet - Lamivudine". medchemexpress.com.
  • Cayman Chemical. "Safety Data Sheet acc. to OSHA HCS - Lamivudine". caymanchem.com.
  • Sigma-Aldrich. "Lamivudine-trans Pharmaceutical Analytical Impurity (PAI)". sigmaaldrich.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine, (+/-)-trans-
Reactant of Route 2
Lamivudine, (+/-)-trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.